4-(3-Bromophenyl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDRXCOKWBGOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404839 | |
| Record name | 4-(3-bromophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392307-25-4 | |
| Record name | 4-(3-bromophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(3-Bromophenyl)pyrimidin-2-amine chemical structure and properties
An In-depth Technical Guide to 4-(3-Bromophenyl)pyrimidin-2-amine
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core linked to a bromophenyl group, makes it a versatile building block for the synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.
Part 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. This section details the structural and physical properties of this compound.
Chemical Structure
The molecular architecture of this compound consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. A 3-bromophenyl substituent is attached to the 4th position of this pyrimidine core, and an amine group is present at the 2nd position.
Caption: Chemical structure of this compound.
Identifiers and Molecular Properties
The following table summarizes the key identifiers and molecular properties of the compound.
| Property | Value | Source |
| CAS Number | 392307-25-4 | [1][2] |
| Molecular Formula | C₁₀H₈BrN₃ | [1][2] |
| Molecular Weight | 250.09 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)N)Br | [3] |
| InChIKey | ULMOYCJVOJTPCJ-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physical and chemical properties are crucial for handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Melting Point | 203-205 °C | [1][2] |
| Boiling Point (Predicted) | 436.7 ± 37.0 °C | [2] |
| Density (Predicted) | 1.566 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.42 ± 0.10 | [2] |
| Storage Temperature | 2-8 °C, Inert atmosphere | [1][2] |
Part 2: Synthesis and Characterization
The synthesis of this compound is a critical process for its availability in research. While several methods can be envisioned, a common approach involves the cyclocondensation of a suitable precursor with guanidine.
Synthetic Pathway
A plausible and widely utilized method for the synthesis of 2-aminopyrimidines is the reaction of a 1,3-dicarbonyl compound or its equivalent with guanidine. For the synthesis of this compound, a chalcone derived from 3-bromoacetophenone can be reacted with guanidine nitrate in the presence of a base.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for similar 2-aminopyrimidine syntheses.
Step 1: Synthesis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one
-
To a solution of 3-bromoacetophenone (1.99 g, 10 mmol) in 20 mL of toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude enaminone from Step 1 in 30 mL of ethanol.
-
Add guanidine nitrate (1.46 g, 12 mmol) and a base such as sodium ethoxide or sodium hydroxide (12 mmol) to the solution.
-
Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
A precipitate will form. Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone) to obtain pure this compound.[4]
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine group and the C=N vibrations of the pyrimidine ring.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement.
Part 3: Applications in Medicinal Chemistry and Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[6] this compound serves as a valuable intermediate in the synthesis of compounds with significant therapeutic potential.
Kinase Inhibitors
This compound is a key intermediate in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases.[1] The 2-aminopyrimidine core is a well-known hinge-binding motif in many kinase inhibitors. The 3-bromophenyl group provides a vector for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the structure-activity relationship (SAR) to enhance drug efficacy and selectivity.[1][7] For instance, derivatives of pyrimidin-2-amine have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.[7]
Other Biological Activities
The pyrimidine nucleus is associated with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[6][8] The presence of the bromo-substituent on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Therefore, this compound is a starting point for creating libraries of novel compounds for screening against various biological targets.
Part 4: Crystallography
The three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.
Crystal Structure Analysis
A study published in 2021 provided detailed crystallographic data for this compound.[4]
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 7.214(3) Å, b = 12.735(6) Å, c = 21.305(9) Å |
| Volume (V) | 1957.3(15) ų |
| Molecules per unit cell (Z) | 8 |
The crystal structure reveals that the molecules are associated through N-H···N hydrogen bonds, forming a sheet-like structure.[4] These intermolecular interactions, along with weak π-π stacking between the benzene rings of adjacent molecules, contribute to the overall stability of the crystal lattice.[4]
Conclusion
This compound is a compound of significant interest due to its utility as a versatile intermediate in organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthesis, and potential for chemical modification make it a valuable tool for researchers and scientists in drug development. The established role of the 2-aminopyrimidine scaffold in kinase inhibition highlights the importance of this compound in the ongoing search for new and effective therapeutic agents. This guide has provided a comprehensive technical overview to support its application in advanced research endeavors.
References
- Bhalekar, S. M., Rodrigues, P. R., & Sapale, S. R. (n.d.). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. ISCA - International Science Community Association.
- Khan, A., Usman, R., Khan, A., Refat, M. S., Alosaimi, A. M., Bakare, S. B., & Alghamdi, M. T. (2021). The crystal structure of this compound, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 975-977. [Link]
- MySkinRecipes. (n.d.). This compound.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 895-909. [Link]
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11), 2723-2728.
- PubChem. (n.d.). N-(2-bromophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine.
- ResearchGate. (n.d.). Discovery of 4Amino5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3- d ]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor.
- PubChem. (n.d.). N-[(4-bromophenyl)methyl]pyridin-3-amine.
- PubChemLite. (n.d.). 4-(4-bromophenyl)pyrimidin-2-amine (C10H8BrN3).
- ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(13), 7311-7335. [Link]
- Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
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- 2. 2-AMINO-4-(3-BROMOPHENYL)PYRIMIDINE | 392307-25-4 [chemicalbook.com]
- 3. PubChemLite - 4-(4-bromophenyl)pyrimidin-2-amine (C10H8BrN3) [pubchemlite.lcsb.uni.lu]
- 4. scispace.com [scispace.com]
- 5. 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine (1354926-73-0) for sale [vulcanchem.com]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
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- 8. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3-Bromophenyl)pyrimidin-2-amine
Foreword: The Significance of 4-(3-Bromophenyl)pyrimidin-2-amine in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. The strategic introduction of a 3-bromophenyl substituent at the 4-position of the 2-aminopyrimidine core, as seen in this compound, offers a versatile platform for the development of novel therapeutics. This particular arrangement provides a key vector for further chemical modification, primarily through metal-catalyzed cross-coupling reactions, enabling the exploration of vast chemical space. This molecule serves as a critical intermediate in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases[1]. The bromine atom acts as a convenient synthetic handle for introducing diverse functionalities, allowing for the fine-tuning of a compound's pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth examination of the synthesis and detailed characterization of this pivotal building block, offering both theoretical understanding and practical, field-tested protocols for researchers in drug development.
Part I: Strategic Synthesis of this compound
The construction of the this compound molecule is most effectively achieved through a convergent synthesis strategy. The core pyrimidine ring is typically formed via a condensation reaction, a robust and widely employed method in heterocyclic chemistry. The primary approach involves the reaction of a suitable 1,3-dielectrophile precursor derived from 3-bromoacetophenone with a guanidine salt, which provides the N-C-N fragment of the pyrimidine ring.
Causality-Driven Synthetic Approach: The Guareschi-Thorpe Condensation
The chosen synthetic route is a variation of the classical Guareschi-Thorpe condensation, which is renowned for its efficiency in constructing substituted pyrimidines. This method relies on the reaction of a β-keto compound or its equivalent with guanidine. The causality behind this choice lies in the ready availability of the starting materials and the generally high yields of the cyclization step.
The synthesis commences with the preparation of a suitable chalcone precursor, 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, from 3-bromoacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This enaminone is a stable and versatile intermediate that readily reacts with guanidine hydrochloride in the presence of a base. The base, typically an alkoxide like sodium ethoxide, serves to deprotonate the guanidine, generating the free guanidine base which is a more potent nucleophile. The reaction proceeds through a Michael addition of the guanidine to the enone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring.
An alternative, yet similar, approach involves the direct condensation of 1-(3-bromophenyl)ethan-1-one with an appropriate reagent to form a 1,3-dicarbonyl equivalent, which can then be cyclized with guanidine.
Below is a generalized reaction scheme for the synthesis:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear checkpoints for ensuring the reaction is proceeding as expected.
Step 1: Synthesis of 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
-
To a solution of 3-bromoacetophenone (1.0 eq) in toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The product spot should be significantly less polar than the starting acetophenone.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude oil or solid is the desired enaminone and can often be used in the next step without further purification. If purification is necessary, it can be achieved by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a solution of guanidine hydrochloride (1.5 eq) in ethanol (10 mL/mmol), add a solution of sodium ethoxide in ethanol (21% w/w, 2.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the formation of free guanidine base.
-
Add the crude 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) from the previous step to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) for 8-12 hours. Monitor the reaction by TLC (e.g., ethyl acetate/hexane, 50:50 v/v). The formation of the product will be indicated by the appearance of a new, more polar spot.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
A precipitate of the crude product should form. Collect the solid by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.
Part II: Comprehensive Characterization
The structural elucidation and confirmation of purity of the synthesized this compound are paramount. A multi-technique approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provides a comprehensive and unambiguous characterization.
Caption: Workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3-8.5 | s (or t) | 1H | H-6 (pyrimidine) |
| ~8.1-8.3 | t | 1H | H-2' (bromophenyl) |
| ~7.6-7.8 | d | 1H | H-4' or H-6' (bromophenyl) |
| ~7.3-7.5 | d | 1H | H-6' or H-4' (bromophenyl) |
| ~7.2-7.4 | t | 1H | H-5' (bromophenyl) |
| ~6.8-7.0 | d | 1H | H-5 (pyrimidine) |
| ~5.0-5.5 | br s | 2H | -NH₂ |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration. The broad singlet for the amine protons is due to quadrupole broadening and exchange with trace amounts of water in the solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~163-165 | C-2 (pyrimidine, attached to -NH₂) |
| ~161-163 | C-4 (pyrimidine, attached to bromophenyl) |
| ~158-160 | C-6 (pyrimidine) |
| ~138-140 | C-1' (bromophenyl, attached to pyrimidine) |
| ~133-135 | C-3' (bromophenyl, attached to Br) |
| ~130-132 | C-5' (bromophenyl) |
| ~128-130 | C-6' (bromophenyl) |
| ~122-124 | C-2' (bromophenyl) |
| ~121-123 | C-4' (bromophenyl) |
| ~108-110 | C-5 (pyrimidine) |
Note: Assignments are predictive and should be confirmed with 2D NMR techniques like HSQC and HMBC if necessary.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. Using a technique like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak should be observed.
Expected Mass Spectral Data:
| m/z | Assignment | Notes |
| 249/251 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio). |
| 170 | [M - Br]⁺ | Loss of a bromine radical. |
| 144 | [C₈H₆N₂]⁺ | Further fragmentation of the pyrimidine ring. |
The presence of the isotopic cluster at m/z 249 and 251 is a definitive indicator of a monobrominated compound[2].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3500 | N-H stretch | Primary amine (-NH₂) |
| ~3000-3100 | C-H stretch | Aromatic C-H |
| ~1600-1650 | C=N stretch | Pyrimidine ring |
| ~1550-1600 | C=C stretch | Aromatic rings |
| ~680-720 | C-Br stretch | Bromoarene |
The presence of a broad absorption in the N-H stretching region and the characteristic C=N and C-Br stretches provide strong evidence for the successful synthesis of the target molecule[3].
Conclusion
This technical guide has outlined a robust and reliable pathway for the synthesis of this compound, a key building block in contemporary drug discovery. By understanding the underlying chemical principles of the chosen synthetic route and employing a comprehensive suite of analytical techniques for characterization, researchers can confidently produce and validate this important intermediate. The detailed protocols and expected analytical data provided herein serve as a practical resource for scientists and professionals in the field, facilitating the advancement of novel therapeutic agents. The crystal structure of this compound has also been reported, providing ultimate confirmation of its constitution[4].
References
- Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Ferris, J. P., & Hagan, W. J. (1997). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 27(5-6), 549–564.
- Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. (2023). ChemistrySelect, 8(21).
- 4-(3-BroMophenyl)pyriMidin-2-ol synthesis. (n.d.). ChemicalBook.
- Reaction involved in synthesis of pyrimidine derivatives. (n.d.). ResearchGate.
- Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (n.d.). ISCA - International Science Community Association.
- 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine. (n.d.). Vulcanchem.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2021). European Journal of Medicinal Chemistry, 213, 113168.
- Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2014). Beilstein Journal of Organic Chemistry, 10, 1844–1852.
- Khan, A., Usman, R., Khan, A., Refat, M. S., Alosaimi, A. M., Bakare, S. B., & Alghamdi, M. T. (2021). The crystal structure of this compound, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 975-977.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (n.d.). Benchchem.
- This compound. (n.d.). MySkinRecipes.
Sources
A Senior Application Scientist's In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Bromophenyl)pyrimidin-2-amine
For inquiries, please contact: Senior Application Scientist, Chemical R&D
Foreword
In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is not merely academic; it is the bedrock upon which successful therapeutic development is built. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety. This guide is dedicated to providing researchers, scientists, and drug development professionals with a thorough technical overview of 4-(3-Bromophenyl)pyrimidin-2-amine, a compound of significant interest within the medicinally important 2-aminopyrimidine class. Our approach transcends a simple recitation of data. As a Senior Application Scientist, the intent is to provide a narrative grounded in experimental logic, explaining the causality behind analytical choices and offering robust, field-tested protocols. While experimentally determined data for this specific molecule is limited in the public domain, we present a blend of confirmed structural data, high-quality computational predictions, and detailed, actionable methodologies for empirical validation.
Molecular Identity and Structural Elucidation
Chemical Structure and Nomenclature
This compound is a heterocyclic compound featuring a central pyrimidine ring, which is a cornerstone pharmacophore in many approved drugs.
-
IUPAC Name: this compound
-
CAS Number: 392307-25-4
-
Molecular Formula: C₁₀H₈BrN₃
-
Molecular Weight: 250.10 g/mol
-
Canonical SMILES: C1=CC(=CC(=C1)Br)C2=CC=NC(=N2)N
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently interacting with the hinge region of protein kinases. The 3-bromophenyl substituent offers several strategic advantages in drug design: it provides a vector for chemical modification via cross-coupling reactions, and the bromine atom's lipophilicity and electronic properties can be leveraged to modulate target affinity and pharmacokinetic parameters.
Confirmed Crystal Structure
The definitive three-dimensional arrangement of this compound in the solid state has been unequivocally determined by single-crystal X-ray diffraction.[1] The compound crystallizes in an orthorhombic system, and the crystal structure confirms the planar nature of the pyrimidine ring and the relative orientation of the 3-bromophenyl substituent. This experimentally verified structure serves as the ultimate reference for all computational modeling and structure-activity relationship (SAR) studies.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is critical to note that while the molecular weight is calculated and the crystal structure is experimentally confirmed, other values are predominantly derived from high-quality computational predictions. These predictions are invaluable for initial assessment but necessitate experimental verification for lead optimization.
| Property | Value/Range | Method | Reference |
| Molecular Weight | 250.10 g/mol | Calculated | N/A |
| Physical State | Solid (predicted) | N/A | N/A |
| Melting Point | 203-205 °C | Predicted | [2] |
| Boiling Point | 436.7 ± 37.0 °C | Predicted | [2] |
| Calculated logP | 3.2 | Predicted | [3] |
| pKa (most basic) | 3.42 ± 0.10 | Predicted | [2] |
| Aqueous Solubility | Predicted to be low | N/A | [4] |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties. These protocols are designed to be robust and reproducible, forming a self-validating system for compound characterization.[5][6][7]
Melting Point Determination
-
Expertise & Experience: The melting point is a fundamental indicator of purity. A sharp, narrow melting range is characteristic of a pure crystalline compound, whereas impurities typically lead to a depressed and broadened melting range. This is a foundational experiment in the initial characterization of any new chemical entity.
-
Trustworthiness: The protocol's reliability is ensured through the use of a calibrated instrument and multiple measurements to establish reproducibility.
-
Step-by-Step Protocol:
-
Sample Preparation: A small quantity (1-2 mg) of dry this compound is finely ground to a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Instrumentation: A calibrated digital melting point apparatus is pre-heated to a temperature approximately 20 °C below the expected melting point.
-
Measurement: The capillary tube is inserted into the heating block.
-
Heating Ramp: The temperature is increased at a rapid rate initially, then slowed to 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid is observed (onset) and the temperature at which the entire sample has melted (clear point) are recorded. This range is the melting point.
-
Replicates: The measurement is performed in triplicate to ensure accuracy and precision.
-
Caption: Workflow for Experimental Melting Point Determination.
Aqueous Solubility (Shake-Flask Method)
-
Expertise & Experience: Aqueous solubility is a critical determinant of bioavailability for orally administered drugs. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility, which is the most relevant measure for drug development.[3] Low solubility can be a major hurdle, leading to poor absorption and the need for complex formulations.[4]
-
Trustworthiness: This method is designed to achieve a true equilibrium between the solid and dissolved states of the compound, providing a reliable and reproducible solubility value.
-
Step-by-Step Protocol:
-
Medium Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Addition: Add an excess amount of solid this compound to a sealed glass vial containing a known volume of the buffer. The excess solid should be visually apparent.
-
Equilibration: The vial is agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve is used for accurate quantification.
-
Caption: Shake-Flask Protocol for Thermodynamic Solubility.
Lipophilicity (logP) Determination
-
Expertise & Experience: Lipophilicity, expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability and overall ADME properties.[4] The shake-flask method, while labor-intensive, is the traditional and most direct way to measure logP. Alternatively, reversed-phase HPLC can be used as a high-throughput method to estimate logP.[6]
-
Trustworthiness: The shake-flask method directly measures the partitioning of the compound between two immiscible phases, providing a fundamental and reliable value.
-
Step-by-Step Protocol (Shake-Flask):
-
Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Sample Preparation: A solution of this compound is prepared in the pre-saturated aqueous phase at a known concentration.
-
Partitioning: A known volume of the pre-saturated n-octanol is added to the aqueous solution in a sealed vessel.
-
Equilibration: The mixture is agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure a clean separation of the aqueous and n-octanol layers.
-
Quantification: The concentration of the compound in each phase is accurately determined by HPLC-UV.
-
Calculation: LogP is calculated using the formula: logP = log10([Concentration in Octanol] / [Concentration in Aqueous]).
-
Ionization Constant (pKa) Determination
-
Expertise & Experience: The pKa value defines the extent of ionization of a molecule at a given pH. This is critical as ionization state affects solubility, permeability, and target binding. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be basic. Potentiometric titration is a highly accurate method for determining pKa values.[8]
-
Trustworthiness: This method relies on the direct measurement of pH changes during titration, providing a robust and precise determination of the ionization constant.
-
Step-by-Step Protocol (Potentiometric Titration):
-
Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent, often a water/co-solvent mixture (e.g., water/methanol) to ensure solubility throughout the titration.
-
Instrumentation: The sample solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer. A precision automated burette is filled with a standardized acidic titrant (e.g., 0.1 M HCl).
-
Titration: The titrant is added to the sample solution in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point, which can be accurately found by calculating the first or second derivative of the titration curve.
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Profile
While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on data from analogous compounds.[9][10][11][12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and the 3-bromophenyl rings, likely in the range of δ 7.0-8.5 ppm. The protons on the phenyl ring will exhibit complex splitting patterns due to their coupling with each other. A broad singlet corresponding to the two protons of the primary amine group (-NH₂) would also be expected, and its chemical shift could be variable depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the aromatic rings will resonate in the typical downfield region (δ 110-165 ppm). The carbon attached to the bromine atom will be influenced by its electron-withdrawing and heavy-atom effects.
Mass Spectrometry (MS)
The mass spectrum will provide the molecular weight of the compound. Using a high-resolution mass spectrometer (HRMS), the exact mass can be determined, confirming the elemental formula (C₁₀H₈BrN₃). A key diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, there will be two peaks of approximately equal intensity (M+ and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
N-H Stretching: A pair of medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.[14]
-
C=N and C=C Stretching: A series of absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the pyrimidine and phenyl rings.
-
N-H Bending: A band around 1600-1650 cm⁻¹ from the scissoring vibration of the primary amine.[14]
-
C-Br Stretching: A weaker absorption in the lower frequency region (fingerprint region), typically below 700 cm⁻¹, corresponding to the carbon-bromine bond.
Conclusion and Future Directions
This compound is a molecule with significant potential in medicinal chemistry, underscored by its confirmed crystal structure and the privileged nature of its 2-aminopyrimidine core. This guide has provided a comprehensive framework for its physicochemical characterization, blending established experimental data with high-quality predictions and robust, validated protocols. For any research program advancing this or related compounds, the experimental determination of solubility, lipophilicity, and pKa, as detailed herein, is a critical next step. This empirical data will enable more accurate in silico modeling, guide formulation strategies, and ultimately, facilitate the rational design of new therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.
References
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- Physicochemical Properties | The Handbook of Medicinal Chemistry. (2023, February 3). Royal Society of Chemistry. [Link]
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- 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem. (n.d.). National Center for Biotechnology Information.
- N-[(E)-(4-bromophenyl)methyleneamino]pyridin-2-amine - Optional[MS (GC)] - Spectrum. (n.d.).
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
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- Baxendale, I. R., et al. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating.
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI. [Link]
- Cas 792942-45-1,4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE | lookchem. (n.d.).
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An In-depth Technical Guide to the Crystal Structure of 4-(3-Bromophenyl)pyrimidin-2-amine
A Senior Application Scientist's Synthesis of Crystallographic Data, Experimental Protocol, and Supramolecular Analysis for Drug Development Professionals.
This guide provides a detailed examination of the solid-state architecture of 4-(3-bromophenyl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine scaffolds are foundational in numerous therapeutic agents, exhibiting a wide array of biological activities including antimicrobial and antimalarial properties.[1] A thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design, enabling the optimization of intermolecular interactions with biological targets. This document delineates the experimental procedure for obtaining single crystals, the analysis of the crystal structure via X-ray diffraction, and a discussion of the supramolecular assembly driven by hydrogen bonding and π–π stacking interactions.
Experimental Methodology: From Synthesis to Single Crystal
The successful determination of a crystal structure is contingent upon the preparation of high-quality single crystals. The workflow encompasses the synthesis of the target compound, followed by a carefully controlled crystallization process.
Synthesis of this compound
The title compound was synthesized following established protocols for the preparation of 4-substituted-2-aminopyrimidines.[1] While a variety of synthetic routes exist for pyrimidine derivatives, a common approach involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine. For the specific synthesis of this compound, a chalcone intermediate is typically reacted with guanidine nitrate.
Crystallization Protocol: Slow Evaporation
The acquisition of diffraction-quality single crystals was achieved through the slow evaporation of an acetone solution.[1] This technique is predicated on gradually increasing the concentration of the solute past its saturation point, thereby promoting the slow growth of well-ordered crystals.
Step-by-Step Protocol:
-
Dissolution: Dissolve the synthesized this compound powder in a minimal amount of acetone at room temperature. The goal is to create a solution that is just shy of saturation.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small beaker or vial. This step is critical to remove any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals instead of a few large ones.
-
Evaporation: Cover the vial with a piece of parafilm and pierce a few small holes in it. The number and size of the holes will control the rate of evaporation. A slower rate is generally preferable for growing larger, higher-quality crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days, as the acetone slowly evaporates, the solution will become supersaturated, and crystals will begin to form. For the title compound, colorless needle-like crystals were obtained after three days.[1]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[2][3]
Data Collection and Structure Refinement
A suitable single crystal was mounted on a diffractometer. The data for this compound was collected at 293 K using Mo Kα radiation.[1] The collected diffraction data was then processed and the crystal structure was solved and refined using software packages such as SHELXL.[1]
Results: The Crystal Structure of this compound
The crystallographic analysis revealed that this compound crystallizes in the orthorhombic space group Pbca.[1] The key crystallographic data are summarized in the table below.
| Parameter | Value [1] |
| Chemical Formula | C₁₀H₈BrN₃ |
| Formula Weight | 250.10 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca (No. 61) |
| a (Å) | 7.214(3) |
| b (Å) | 12.735(6) |
| c (Å) | 21.305(9) |
| V (ų) | 1957.3(15) |
| Z | 8 |
| Temperature (K) | 293 |
| R_gt(F)_ | 0.0353 |
| wR_ref(F²)__ | 0.0808 |
| CCDC Number | 2081364 |
a, b, c = unit cell dimensions; V = unit cell volume; Z = number of molecules per unit cell; R_gt(F)_ and wR_ref(F²)__ = indicators of the quality of the structural refinement.
Discussion: Supramolecular Architecture and Intermolecular Interactions
The crystal packing of this compound is dictated by a network of specific intermolecular interactions, which are crucial for the stability of the crystal lattice. These non-covalent interactions are also of great interest in drug design, as they are analogous to the interactions that govern drug-receptor binding.
Hydrogen Bonding
The structure exhibits a robust hydrogen-bonding network. The amine group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring act as acceptors. Specifically, the molecules are linked through N-H···N hydrogen bonds.[1] One hydrogen of the amino group forms a hydrogen bond with a pyrimidine nitrogen of an adjacent molecule (N3–H3B⋯N2, 2.19 Å), and the other hydrogen of the amino group forms a hydrogen bond with the other pyrimidine nitrogen of another neighboring molecule (N3–H3A⋯N1, 2.21 Å).[1] This pattern of hydrogen bonding links the molecules into a sheet-like structure.[1] The formation of such predictable hydrogen-bonding synthons is a key principle in crystal engineering.[4]
π–π Stacking Interactions
In addition to hydrogen bonding, weak π–π stacking interactions are observed between the benzene rings of adjacent molecules.[1] These interactions, although weaker than hydrogen bonds, contribute to the overall stability of the crystal packing by maximizing van der Waals forces. The phenyl rings are arranged in a parallel-displaced fashion, which is a common motif for stabilizing aromatic interactions.
Conclusion and Implications for Drug Development
This in-depth guide has detailed the crystal structure of this compound, from its synthesis and crystallization to the analysis of its supramolecular architecture. The compound crystallizes in the orthorhombic space group Pbca, with the crystal packing dominated by a network of N-H···N hydrogen bonds that form a sheet-like structure, further stabilized by π–π stacking interactions.
For researchers in drug development, this information provides several key insights:
-
Structure-Activity Relationship (SAR) Studies: The defined 3D structure serves as a precise model for computational studies, aiding in the design of new derivatives with improved binding affinity to target proteins.
-
Polymorphism Screening: Understanding the stable crystalline form is critical for drug formulation and ensuring consistent bioavailability. The interaction motifs identified here can help predict and identify potential polymorphs.
-
Lead Optimization: The hydrogen bonding capabilities of the amino group and pyrimidine nitrogens are clearly defined. This knowledge can be leveraged to design molecules that mimic these interactions in a protein's active site, potentially enhancing potency and selectivity.
The crystallographic data presented herein provides an authoritative foundation for future research and development efforts centered on this and related pyrimidine scaffolds.
References
- Khan, A., Usman, R., Khan, A., Refat, M. S., Alosaimi, A. M., Bakare, S. B., & Alghamdi, M. T. (2021). The crystal structure of 4-(3-bromophenyl) pyrimidin-2-amine, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 975-977. [Link]
- Bukhari, S. N. A., Jasamai, M., Jantan, I., & Ahmad, W. (2012). 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. [Link]
- Desiraju, G. R. (2013). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. Request PDF. [Link]
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
- Excillum. (n.d.). Small molecule crystallography. [Link]
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An In-depth Technical Guide on the Mechanism of Action of 4-(3-Bromophenyl)pyrimidin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 4-(3-bromophenyl)pyrimidin-2-amine, a key heterocyclic scaffold in contemporary drug discovery. Synthesizing data from medicinal chemistry, biochemistry, and cell biology, this document elucidates the molecular interactions and downstream cellular consequences of this compound and its derivatives. Primarily functioning as a kinase inhibitor, the this compound moiety serves as a versatile pharmacophore for targeting a range of protein kinases implicated in oncogenesis and other hyperproliferative disorders. This guide will delve into its interactions with key targets such as the Epidermal Growth Factor Receptor (EGFR), Polo-like Kinase 4 (PLK4), and Adenosine Kinase (AK), detailing the structural basis of inhibition, the resultant effects on intracellular signaling cascades, and robust methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, integrated understanding of this important chemical entity.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved drugs.[1] Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system serves as an excellent anchor for various substituents, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity and selective interactions with biological targets. In the context of kinase inhibition, the 2-aminopyrimidine core is a well-established ATP-competitive pharmacophore. The exocyclic amine can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP.
This compound exemplifies this principle. The 3-bromophenyl group, often positioned in the solvent-exposed region of the ATP-binding cleft, provides a vector for further chemical modification to enhance potency and selectivity.[2] The bromine atom itself can engage in halogen bonding or other non-covalent interactions, further contributing to binding affinity. This guide will explore the specific mechanisms by which this compound and its close analogs exert their biological effects through the inhibition of key protein kinases.
Molecular Targets and Mechanism of Inhibition
The primary mechanism of action for this compound derivatives is the competitive inhibition of ATP binding to the active site of protein kinases. This interaction is non-covalent and reversible. The core 2-aminopyrimidine structure is fundamental to this activity, while the 3-bromophenyl substituent plays a crucial role in determining target specificity and potency.
Epidermal Growth Factor Receptor (EGFR)
The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Several studies have demonstrated that 4-(phenylamino)quinazolines and related pyridopyrimidines, which share structural similarities with this compound, are potent EGFR inhibitors.[5][6]
The proposed binding mode involves the pyrimidine core acting as a hinge-binder, with the exocyclic amine forming hydrogen bonds with the backbone of the hinge region of the EGFR kinase domain. The 3-bromophenyl group occupies a hydrophobic pocket adjacent to the ATP-binding site, where it can be further modified to enhance interactions and improve solubility.[6]
Polo-like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[7][8] Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification and genomic instability, contributing to tumorigenesis.[2][7] Consequently, PLK4 has emerged as a promising target for cancer therapy.[9] Recent studies have identified pyrimidine-2-amine derivatives as potent PLK4 inhibitors.[2]
Similar to EGFR inhibition, the 2-aminopyrimidine core is predicted to form key interactions with the hinge region of the PLK4 kinase domain. The 3-bromophenyl moiety extends into a hydrophobic cavity, and modifications at this position can significantly impact inhibitory activity.[2]
Adenosine Kinase (AK)
Adenosine kinase is a crucial enzyme that regulates intracellular and extracellular concentrations of adenosine by catalyzing its phosphorylation to adenosine monophosphate (AMP).[10][11] Adenosine is an important signaling molecule with cytoprotective and anti-inflammatory roles. Inhibition of AK leads to an increase in local adenosine concentrations, which can be beneficial in conditions such as pain and inflammation.[12][13][14] Derivatives of this compound have been identified as potent, non-nucleoside inhibitors of AK.[15][16] The inhibitory mechanism is believed to be competitive with respect to adenosine.
Downstream Signaling Pathways
Inhibition of the aforementioned kinases by this compound and its derivatives leads to the modulation of critical downstream signaling pathways, ultimately impacting cellular fate.
EGFR Signaling Cascade
Inhibition of EGFR autophosphorylation prevents the recruitment and activation of downstream signaling proteins, effectively blocking multiple pro-survival and proliferative pathways.[17][18][19]
-
RAS-RAF-MEK-ERK (MAPK) Pathway: By preventing the recruitment of adaptor proteins like Grb2 and Shc, EGFR inhibition blocks the activation of Ras and the subsequent MAPK cascade.[19] This leads to decreased cell proliferation and can induce apoptosis.
-
PI3K-Akt-mTOR Pathway: Inhibition of EGFR also prevents the activation of phosphatidylinositol 3-kinase (PI3K), a key regulator of cell survival. This results in the deactivation of Akt and mTOR, leading to reduced protein synthesis and cell growth, and the promotion of apoptosis.
-
JAK/STAT Pathway: EGFR activation can also lead to the phosphorylation and activation of STAT transcription factors.[19] Inhibition of EGFR can therefore block the transcription of genes involved in cell survival and proliferation that are under the control of STATs.
PLK4 Signaling and Cell Cycle Control
PLK4's primary role is in the initiation of procentriole formation during the S phase of the cell cycle.[7] Inhibition of PLK4 has profound effects on cell division.
-
Centriole Depletion: Continuous inhibition of PLK4 prevents the formation of new centrioles, leading to a gradual depletion of centrosomes in dividing cells.[8]
-
G1 Cell Cycle Arrest: The loss of centrosomes can trigger a p53-dependent checkpoint, leading to cell cycle arrest in the G1 phase.[8][20]
-
Mitotic Catastrophe and Apoptosis: In cancer cells with compromised p53 function, the absence of proper centrosomes can lead to mitotic errors, aneuploidy, and ultimately cell death through mitotic catastrophe.[7]
Adenosine Kinase and Adenosine Signaling
Inhibition of AK leads to an accumulation of adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3).[21][22] The downstream effects are receptor- and cell-type specific.
-
A1 Receptor Activation: In the nervous system, A1 receptor activation is generally inhibitory, leading to reduced neuronal excitability and providing analgesic and neuroprotective effects.[13] In other cell types, it can stimulate mitogenic pathways.[22]
-
A2A Receptor Activation: This receptor is highly expressed in the striatum and immune cells and is often associated with anti-inflammatory responses.
-
Energy Homeostasis: By preventing the salvage of adenosine into the nucleotide pool, AK inhibition can impact cellular energy homeostasis, particularly under conditions of metabolic stress.[10]
Experimental Protocols for Mechanistic Elucidation
Validating the mechanism of action of a kinase inhibitor requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to confirm target engagement and downstream effects.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[23][24][25][26][27]
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO.
-
-
Kinase Reaction Setup:
-
In a 384-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the purified kinase (e.g., EGFR, PLK4) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture to each well to initiate the reaction. The concentrations of substrate and ATP should be optimized for each kinase, typically at or near their Km values.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP present.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Table 1: Representative IC50 Data for a Pyrimidine-2-amine Derivative
| Kinase Target | IC50 (nM) |
| EGFR | 15 |
| PLK4 | 8 |
| Adenosine Kinase | 50 |
| Kinase X (control) | >10,000 |
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify that a compound binds to its intended target in a cellular environment.[1][28][29][30][31] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Treatment:
-
Culture cells (e.g., A431 for EGFR, a breast cancer cell line for PLK4) to 80-90% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10x the cellular IC50) or with vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., EGFR, PLK4) remaining in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Plot the band intensity of the target protein against the temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the compound-treated sample confirms target engagement.
-
Analysis of Downstream Signaling: Western Blotting for Phosphorylated Proteins
To confirm that target inhibition leads to the expected downstream effects, Western blotting can be used to measure the phosphorylation status of key signaling proteins.[32][33][34][35]
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells and serum-starve them overnight if necessary.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes).
-
Immediately place the cells on ice, wash with cold PBS, and lyse with a buffer containing protease and, crucially, phosphatase inhibitors.[33]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST is preferred over milk for phospho-antibodies to reduce background).[33]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-EGFR, anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
Conclusion
This compound represents a highly adaptable and potent scaffold for the development of kinase inhibitors. Its mechanism of action is primarily centered on ATP-competitive inhibition of key kinases such as EGFR, PLK4, and AK, leading to the modulation of critical cellular pathways involved in proliferation, cell cycle control, and inflammation. The methodologies outlined in this guide provide a robust framework for the detailed characterization of this and related compounds, from initial biochemical screening to the confirmation of target engagement and downstream signaling effects in a cellular context. A thorough understanding of this molecule's mechanism of action is essential for its continued development and optimization as a potential therapeutic agent.
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An In-Depth Technical Guide to the Potential Biological Targets of 4-(3-Bromophenyl)pyrimidin-2-amine
Introduction: The Prominence of the Pyrimidine Scaffold in Modern Drug Discovery
The compound 4-(3-bromophenyl)pyrimidin-2-amine (C₁₀H₈BrN₃) represents a privileged scaffold in medicinal chemistry. Its pyrimidine core is an electron-rich aromatic heterocycle that serves as a cornerstone in the building blocks of DNA and RNA[1]. This inherent biological relevance, combined with its synthetic tractability, has positioned the pyrimidine framework at the forefront of therapeutic development, leading to applications across oncology, immunology, and infectious diseases[1].
Structurally, this compound is an ideal starting point for kinase inhibitor development. The 2-amino-pyrimidine motif is a classic "hinge-binding" element, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding pocket. The bromophenyl group at the 4-position provides a vector for chemical modification, allowing for the exploration of deeper hydrophobic pockets within the active site to enhance potency and selectivity. This guide offers a comprehensive exploration of the known and potential biological targets of this compound, grounded in an integrated workflow for robust target identification, engagement, and functional validation.
Part 1: A Survey of High-Probability Biological Targets
The aminopyrimidine scaffold is strongly associated with the inhibition of protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating substrate proteins[2]. Dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer[3].
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
The Epidermal Growth Factor Receptor (EGFR) is a primary and well-documented target class for compounds structurally related to this compound. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates signaling cascades that drive cell proliferation, survival, and migration. Its overexpression or mutation is a key oncogenic driver in several cancers, including non-small cell lung cancer and glioblastoma.
Research has demonstrated that 4-[(3-bromophenyl)amino]quinazolines and the isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are exceptionally potent inhibitors of EGFR's tyrosine kinase function, with some analogs exhibiting IC50 values in the sub-nanomolar range[4][5]. These compounds act as ATP-competitive inhibitors, occupying the same site as the endogenous ATP molecule and thereby preventing the phosphorylation and activation of downstream signaling proteins[5]. The data strongly suggest that this compound is an excellent foundational structure for targeting EGFR.
Table 1: Inhibitory Activity of Selected 4-[(3-bromophenyl)amino] Analogs Against EGFR
| Compound Class | Specific Analog | Target | IC50 (nM) | Cellular Activity (A431 cells, IC50 nM) | Reference |
|---|---|---|---|---|---|
| Pyrido[3,4-d]pyrimidine | 6-(methylamino) derivative | Isolated EGFR | 0.008 | N/A | [4] |
| Pyrido[4,3-d]pyrimidine | 7-(methylamino) derivative | Isolated EGFR | 0.13 | N/A | [4] |
| Pyrido[4,3-d]pyrimidine | 7-(morpholinopropyl)amino derivative | Isolated EGFR | ~1.0 | ~10 |[5] |
Other Angiogenic Receptor Tyrosine Kinases (VEGFR-2, PDGFRβ)
Beyond EGFR, the structural motif is implicated in the inhibition of other receptor tyrosine kinases (RTKs) crucial for angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis[3]. Key targets in this class include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). A study focused on developing multitargeted RTK inhibitors designed and synthesized a series of N4-(3-bromophenyl)-7-(substitutedbenzyl) pyrrolo[2,3-d]pyrimidines, which demonstrated potent dual inhibition of both PDGFRβ and VEGFR-2[3]. This suggests that the core 4-(3-bromophenyl)amino-pyrimidine structure has the potential to be elaborated into multi-kinase inhibitors targeting tumor angiogenesis.
Polo-like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a critical process for maintaining genomic integrity during cell division[6]. Overexpression of PLK4 is observed in various cancers and is linked to tumorigenesis, making it an attractive anticancer target. A recent study identified a series of novel and potent PLK4 inhibitors based on an aminopyrimidine core, derived from a scaffold hopping strategy. The most potent compounds in this series exhibited IC50 values in the single-digit nanomolar range[6]. While the substitution pattern differs from this compound, the findings validate the pyrimidin-2-amine core as a viable starting point for targeting this important mitotic kinase.
Table 2: Inhibitory Activity of Aminopyrimidine Derivatives Against PLK4
| Compound ID (from study) | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 8h | PLK4 | 0.0067 | [6] |
| 3r | PLK4 | 0.0174 | [6] |
| Centrinone (control) | PLK4 | 0.0027 |[6] |
Part 2: A Self-Validating Workflow for Target Identification and Validation
Identifying the precise molecular targets of a compound is a cornerstone of modern drug discovery.[7][8] A robust target deconvolution strategy not only illuminates the mechanism of action but also anticipates potential off-target effects.[9] The following section details a logical, multi-step workflow designed to move from hypothesis generation to functional validation with high scientific rigor.
Step 1: Unbiased Target Identification via Affinity Chromatography
The first step in target deconvolution is to identify which proteins in a complex biological mixture physically interact with the compound of interest. Affinity-based chemoproteomics, often called affinity chromatography or a "pulldown" assay, is the most direct method for this purpose.[10][11] The technique uses an immobilized version of the small molecule as "bait" to "fish" for its binding partners from a cell lysate.[7][9]
To increase the likelihood of capturing both strong and weak or transient interactions, photo-affinity labeling is a superior approach.[12] This involves modifying the compound with two key features: a photoreactive group (e.g., diazirine) that forms a covalent bond with the target upon UV irradiation, and a reporter tag (e.g., biotin) for purification.
Experimental Protocol: Photo-Affinity Pulldown
-
Probe Synthesis: Synthesize an analog of this compound incorporating a diazirine group and a terminal biotin tag via a flexible linker.
-
Lysate Preparation: Culture relevant cells (e.g., A431 epidermoid carcinoma cells) and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate the cell lysate with the photo-affinity probe (typically 1-10 µM) for 1-2 hours at 4°C to allow for binding. Include a control incubation with a competing excess of the parent compound to identify specific binders.
-
Photo-Crosslinking: Transfer the lysate to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to covalently link the probe to its target proteins.[12]
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.
-
Washing: Use a magnetic rack to immobilize the beads and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Separate the eluted proteins by 1D SDS-PAGE. Excise the entire protein lane, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[10]
Step 2: In-Cell Target Engagement with the Cellular Thermal Shift Assay (CETSA)
While affinity chromatography identifies physical interactors, it does not confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-target engagement in intact cells and tissues.[13][14] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[15]
By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble protein remaining at each temperature, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the drug provides direct evidence of target engagement.[15][16]
Experimental Protocol: Microplate-Based CETSA
-
Cell Treatment: Plate cells in a 96-well PCR plate and incubate with either vehicle (e.g., DMSO) or varying concentrations of this compound.
-
Heating: Seal the plate and place it in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments), followed by cooling to 4°C.[13]
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated, denatured proteins.
-
Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to a new plate. Quantify the amount of the specific target protein (identified in Step 1) using an antibody-based method like Western Blot or an ELISA-based format (e.g., AlphaScreen).[13]
-
Data Analysis: For each treatment group, plot the percentage of soluble protein remaining against the temperature. Determine the melting temperature (Tm) for the vehicle and compound-treated groups. A positive shift in Tm confirms target engagement.
Step 3: Functional Validation via In Vitro Kinase Activity Assays
Confirming physical binding and cellular engagement is essential, but the ultimate proof of an inhibitor's function is demonstrating its ability to modulate the target's enzymatic activity.[8] For kinases, this involves measuring the transfer of phosphate from ATP to a substrate.[2] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput.[17] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[17]
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.[17]
-
Kinase Reaction Setup: In a 96-well plate, add the following in order:
-
2.5 µL of the diluted compound or DMSO (control).
-
2.5 µL of the purified target kinase (e.g., recombinant EGFR) in kinase assay buffer.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.[17]
-
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.[17]
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent. This converts the ADP generated in the kinase reaction back to ATP, which is then used in a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a high-value chemical scaffold with a strong, literature-supported potential to target key protein kinases implicated in cancer and other diseases. The evidence points compellingly towards the EGFR family , angiogenic RTKs like VEGFR-2 and PDGFRβ , and the mitotic kinase PLK4 as primary biological targets for derivatives of this compound.
For drug development professionals, this molecule is not merely an intermediate but a strategic starting point. By employing a rigorous and self-validating workflow—beginning with unbiased target identification via photo-affinity chromatography , proceeding to in-cell confirmation with CETSA , and culminating in functional validation with in vitro activity assays —researchers can confidently elucidate the mechanism of action, uncover novel therapeutic opportunities, and build a robust data package for advancing next-generation inhibitors into the development pipeline.
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literature review of substituted pyrimidin-2-amines
An In-Depth Technical Guide to the Synthesis and Application of Substituted Pyrimidin-2-amines
Abstract
The pyrimidin-2-amine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide provides an in-depth exploration of this versatile heterocyclic system, intended for researchers, scientists, and drug development professionals. We will dissect key synthetic methodologies, from classical condensations to modern catalytic cross-couplings, explaining the causality behind procedural choices. Furthermore, we will review the diverse biological activities, delve into critical structure-activity relationships (SAR), and present detailed, field-proven experimental protocols. The objective is to furnish a comprehensive resource that is not merely descriptive but also instructive, empowering researchers to leverage the full potential of the pyrimidin-2-amine core in their drug discovery endeavors.
The Pyrimidin-2-amine Core: A Privileged Scaffold in Drug Discovery
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature, most notably in the nucleic acid bases cytosine, thymine, and uracil.[3][4] The 2-aminopyrimidine motif, specifically, imparts a unique combination of hydrogen bonding capabilities (acting as both donor and acceptor), metabolic stability, and synthetic tractability. This has led to its incorporation into numerous FDA-approved drugs, including the kinase inhibitors Imatinib and Nilotinib, demonstrating its profound impact on therapeutic intervention.[1][5] Its structural role as a bioisostere for amides and ureas further expands its utility, allowing chemists to modulate physicochemical properties and overcome liabilities in drug candidates.[6][7][8]
Strategic Synthesis of the Pyrimidin-2-amine Nucleus
The construction and functionalization of the pyrimidin-2-amine core can be achieved through a variety of synthetic routes. The choice of method is dictated by factors such as desired substitution patterns, scale, efficiency, and available starting materials.
Classical Cyclocondensation Reactions
The most traditional approach involves the cyclocondensation of a three-carbon unit with a guanidine-containing reagent. This method is robust and often cost-effective for generating the core ring system.
-
Biginelli-Type Reactions: This multicomponent reaction condenses a β-dicarbonyl compound, an aldehyde, and guanidine (or a derivative) to form the pyrimidine ring.[9] It is particularly effective for creating densely functionalized pyrimidines in a single step.
-
Chalcone-Mediated Cyclization: α,β-Unsaturated ketones (chalcones) can react with guanidine hydrochloride in the presence of a base to yield 2-amino-4,6-diarylpyrimidines.[5][10] This is a straightforward method for introducing aryl substituents at the C4 and C6 positions.
Modern Catalytic Cross-Coupling Strategies
For more precise and modular derivatization, palladium-catalyzed cross-coupling reactions are indispensable tools. These methods typically start with a pre-formed, halogenated pyrimidine core.
-
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. It is used to introduce substituted amino groups at the C2, C4, or C6 positions of a chloropyrimidine by coupling with a primary or secondary amine.[11][12] The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and regioselectivity.[12]
-
Suzuki-Miyaura Coupling: To form C-C bonds and introduce aryl or heteroaryl substituents, the Suzuki coupling of a halopyrimidine with a boronic acid or ester is widely employed.[11][13] This reaction offers broad functional group tolerance and is a cornerstone of library synthesis.
-
Remote C-H Functionalization: Advanced palladium-catalyzed methods now allow for the direct functionalization of C-H bonds, offering a more atom-economical approach. Strategies have been developed for the regioselective arylation and olefination at the C5-position of the N-alkylpyrimidin-2-amine core.[14][15]
Efficiency-Driven Methodologies
In the context of drug discovery, reaction speed and efficiency are paramount. Modern techniques have been developed to address these needs.
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation dramatically accelerates reaction times, often reducing processes that take hours to mere minutes.[9][16] It provides rapid, uniform heating, leading to higher yields and cleaner reaction profiles. This technique has been successfully applied to both cyclocondensation and cross-coupling reactions for pyrimidine synthesis.[17][18][19]
-
One-Pot and Multicomponent Syntheses: These strategies improve operational efficiency by combining multiple reaction steps into a single procedure without isolating intermediates.[20][21][22] This not only saves time and resources but also contributes to greener chemistry by reducing solvent and energy consumption.[20]
// Edges "β-Dicarbonyls" -> "Cyclocondensation"; "Guanidine" -> "Cyclocondensation"; "Cyclocondensation" -> "Pyrimidin-2-amine Core" [label="Core Formation"]; "Halogenated Pyrimidines" -> "Pd-Catalyzed Coupling"; "Amines / Boronic Acids" -> "Pd-Catalyzed Coupling"; "Pd-Catalyzed Coupling" -> "Substituted Pyrimidin-2-amines" [label="Functionalization"]; "Pyrimidin-2-amine Core" -> "Pd-Catalyzed Coupling" [label="Input for\nFunctionalization"]; "Cyclocondensation" -> "Microwave Synthesis (MAOS)" [style=dotted, arrowhead=none, label="Enhanced by"]; "Pd-Catalyzed Coupling" -> "Microwave Synthesis (MAOS)" [style=dotted, arrowhead=none, label="Enhanced by"]; } } Caption: Synthetic workflow for substituted pyrimidin-2-amines.
Biological Activities and Therapeutic Applications
Substituted pyrimidin-2-amines exhibit a remarkable breadth of biological activities, making them relevant to numerous disease areas.[3][4][23]
-
Anticancer: This is perhaps the most prominent application. 2-Aminopyrimidine derivatives are potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[24] Notable targets include Bcr-Abl, Polo-like kinase 4 (PLK4), and others, making these compounds valuable for treating leukemia and various solid tumors.[24][25][26]
-
Anti-inflammatory: Compounds based on this scaffold have been developed as antagonists for the histamine H4 receptor, showing potential in treating inflammatory conditions and associated pain.[27] Others have shown activity as COX-2 inhibitors.[28]
-
Antimicrobial: The pyrimidine core is present in various agents with antibacterial and antifungal properties.[29][30][31][32] They can be designed to interfere with essential microbial pathways.
-
CNS Disorders: Due to their ability to be modified to cross the blood-brain barrier, these compounds have been explored for various central nervous system applications.[17]
Table 1: Selected Biological Activities of Substituted Pyrimidin-2-amines
| Compound Class/Example | Biological Target | Reported Activity (IC₅₀/EC₅₀) | Therapeutic Application | Reference(s) |
| Imatinib | Bcr-Abl Kinase | ~250-500 nM | Chronic Myeloid Leukemia | [5][11] |
| Compound 8h | PLK4 Kinase | 6.7 nM | Breast Cancer | [24][26] |
| 4-Benzoylbenzonitrile Derivative | Histamine H4 Receptor (H₄R) | Potent Antagonist | Inflammation, Pain | [27] |
| 4-(4-bromophenyl)piperazine derivative | HCT116 & MCF7 cells | EC₅₀ = 89.24 µM & 89.37 µM | Anticancer | [17][21][33] |
| Compound 24 | β-Glucuronidase | IC₅₀ = 2.8 µM | Potential for Colon Cancer | [34] |
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is crucial for rational drug design. For the pyrimidin-2-amine scaffold, SAR is well-explored.[3][27][35]
-
N2-Position: The 2-amino group is a critical hydrogen bond donor and often interacts with the hinge region of kinases. Substitution on this nitrogen can modulate potency and selectivity.
-
C4-Position: This position is frequently substituted with aryl, heteroaryl, or amine groups. These substituents often project into solvent-exposed regions or specific binding pockets, influencing solubility, pharmacokinetic properties, and target engagement.[27]
-
C5-Position: Substitution at C5 is a common strategy to modulate potency and physicochemical properties. Small alkyl or halogen groups can fill small hydrophobic pockets, while larger groups can be used to vector towards other regions of the binding site.[28]
-
C6-Position: Similar to the C4 position, the C6 position is a key point for diversification to optimize ligand-receptor interactions.[27]
// Invisible nodes for label positioning subgraph { rank=same; node [shape=plaintext, fontcolor="#202124"]; N2 [label="Key H-bond donor.\nSubstitution modulates selectivity."]; C4 [label="Major diversification point.\nImpacts PK and potency."]; C5 [label="Fine-tunes potency and properties.\nOften small hydrophobic groups."]; C6 [label="Key diversification point.\nOften interacts with binding pocket."]; }
// Pyrimidine image node Pyrimidine [label="", image="https://i.imgur.com/7gK5YF1.png", shape=none];
// Edges from labels to positions on the image (using invisible nodes around the image) // This is a conceptual representation; actual positioning in DOT is tricky. // We use invisible nodes to anchor the arrows conceptually. node [shape=point, style=invis, width=0]; p_N2 [pos="1.5,2.5!"]; p_C4 [pos="0.2,0.5!"]; p_C5 [pos="1.5,-0.5!"]; p_C6 [pos="2.8,0.5!"];
N2 -> p_N2 [color="#EA4335", penwidth=2]; C4 -> p_C4 [color="#4285F4", penwidth=2]; C5 -> p_C5 [color="#FBBC05", penwidth=2]; C6 -> p_C6 [color="#34A853", penwidth=2]; } } Caption: Key positions for SAR on the pyrimidin-2-amine scaffold.
Key Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are detailed based on established literature, providing a self-validating framework for synthesis.
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-substituted-aminopyrimidine[17][19]
This protocol describes the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine ring with an amine, accelerated by microwave energy.
-
Rationale: This method is chosen for its high speed and efficiency. Microwave heating ensures rapid and uniform energy transfer, minimizing side product formation and drastically reducing reaction time from hours to minutes. Triethylamine acts as a scavenger for the HCl generated, driving the reaction to completion.
-
Materials:
-
2-Amino-4-chloropyrimidine (1 mmol, 1.0 eq)
-
Substituted amine (e.g., 4-bromophenylpiperazine) (1.2 mmol, 1.2 eq)
-
Triethylamine (2 mmol, 2.0 eq)
-
Anhydrous Propanol (3-5 mL)
-
Microwave reaction vial (10 mL) with stir bar
-
-
Procedure:
-
To a 10 mL microwave reaction vial, add 2-amino-4-chloropyrimidine and the desired substituted amine.
-
Add anhydrous propanol as the solvent, followed by triethylamine.
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of a microwave synthesizer.
-
Irradiate the mixture at 120-140 °C for 15-30 minutes. Monitor reaction progress by TLC (e.g., using 3:7 ethyl acetate/hexanes).
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed to yield the final compound.
-
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination[11][24]
This protocol details the synthesis of N-arylpyrimidin-2-amines, a common structural motif in kinase inhibitors.
-
Rationale: This catalytic method allows for the formation of C-N bonds that are difficult to construct using classical methods. The palladium catalyst, in conjunction with a specialized phosphine ligand (like Xantphos or X-Phos), facilitates the oxidative addition/reductive elimination cycle required for the coupling. An inert atmosphere is critical to prevent catalyst degradation.
-
Materials:
-
Substituted 2-chloropyrimidine (1 mmol, 1.0 eq)
-
Aromatic amine (e.g., 4-morpholinoaniline) (1.1 mmol, 1.1 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu) (2 mmol, 2.0 eq)
-
Anhydrous n-Butanol or Toluene (5 mL)
-
Schlenk flask or sealed tube
-
-
Procedure:
-
Add the 2-chloropyrimidine, aromatic amine, base (K₂CO₃), Pd₂(dba)₃, and X-Phos to a Schlenk flask under an inert atmosphere (Nitrogen or Argon).
-
Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 85-110 °C with vigorous stirring for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired N-arylpyrimidin-2-amine.
-
Conclusion and Future Perspectives
The substituted pyrimidin-2-amine scaffold continues to be a highly productive platform in the pursuit of novel therapeutics. Its synthetic accessibility, coupled with its proven ability to engage with a wide array of biological targets, ensures its continued relevance. Future efforts will likely focus on exploring new chemical space through innovative C-H activation and late-stage functionalization techniques. Furthermore, the integration of computational methods, such as molecular docking and ADMET prediction, with high-throughput synthesis will undoubtedly accelerate the discovery of next-generation drug candidates based on this remarkable heterocyclic core.[21][33] The versatility and proven track record of pyrimidin-2-amines solidify their position as a truly privileged scaffold in the landscape of medicinal chemistry.
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discovery and history of 4-(3-Bromophenyl)pyrimidin-2-amine
An In-Depth Technical Guide to the Discovery and History of 4-(3-Bromophenyl)pyrimidin-2-amine
Introduction
This compound is a heterocyclic organic compound that has emerged as a cornerstone scaffold in modern medicinal chemistry. Characterized by a central pyrimidine ring substituted with an amino group at the 2-position and a 3-bromophenyl moiety at the 4-position, this molecule serves as a critical intermediate in the synthesis of a wide array of biologically active compounds. Its structural framework is particularly prevalent in the development of kinase inhibitors, which are at the forefront of targeted therapies for cancer and inflammatory diseases[1][2]. The 2-aminopyrimidine core expertly mimics the adenine base of ATP, enabling competitive binding in the hinge region of kinase enzymes, while the strategically placed bromine atom on the phenyl ring provides a versatile handle for synthetic elaboration, allowing for systematic exploration of structure-activity relationships (SAR) through cross-coupling reactions. This guide provides a comprehensive overview of the historical development, synthesis, characterization, and application of this pivotal chemical entity.
Historical Context and Discovery
The "discovery" of this compound was not a singular event but rather a gradual recognition of its utility, driven by the broader exploration of the pyrimidine scaffold in drug discovery. Pyrimidine derivatives have long been investigated for their diverse biological activities, stemming from their natural presence as nucleobases in DNA and RNA[3][4]. Early research into substituted pyrimidines focused on their potential as antimicrobial, antiviral, and anticancer agents[4][5].
The specific compound, this compound (CAS No. 392307-25-4), gained prominence as medicinal chemists sought modular building blocks for creating libraries of kinase inhibitors. The synthesis and characterization of related 4-substituted-2-aminopyrimidines were reported in various studies, establishing foundational methodologies for their preparation[5]. The true value of the 3-bromo substituent was fully realized with the advent of palladium-catalyzed cross-coupling reactions, which transformed the compound from a simple analogue into a versatile platform for generating molecular diversity. This synthetic tractability, combined with the privileged nature of the 2-aminopyrimidine scaffold for kinase binding, cemented its role as a key intermediate in numerous drug development programs[6].
Synthetic Methodologies
The primary route for synthesizing this compound involves the cyclocondensation of a three-carbon electrophilic unit with guanidine, which serves as the N-C-N nucleophilic component to form the pyrimidine ring.
Principal Synthetic Pathway: Chalcone Intermediate Route
The most widely adopted and efficient synthesis proceeds through an enaminone intermediate, derived from 3-bromoacetophenone. This method offers high yields and operational simplicity.
Step 1: Synthesis of 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
-
To a flask charged with 3-bromoacetophenone (1.0 eq), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to 120-140°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess DMF-DMA and volatile byproducts under reduced pressure. The resulting crude enaminone is often a solid or viscous oil and can be used in the next step without further purification.
Causality: DMF-DMA serves as a convenient one-carbon electrophile and a source of the dimethylamino group, reacting with the enolizable α-methyl group of the acetophenone to form the stable enaminone intermediate. The elevated temperature is necessary to drive the condensation and removal of methanol byproduct.
Step 2: Cyclocondensation with Guanidine
-
Dissolve the crude 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in a suitable alcohol solvent, such as ethanol or 2-propanol.
-
Add guanidine hydrochloride (1.2 eq) or guanidine carbonate (0.6 eq) to the solution.
-
Add a strong base, typically sodium ethoxide (2.0 eq) or sodium hydroxide (2.0 eq), to the mixture.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into cold water or a dilute acidic solution (e.g., 1% HCl) to precipitate the product[7].
-
Collect the resulting solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetone to yield this compound as a crystalline solid.
Causality: The base deprotonates the guanidine, generating the free nucleophile. This attacks the β-carbon of the enaminone, displacing the dimethylamino leaving group. A subsequent intramolecular condensation between the remaining guanidine nitrogen and the ketone carbonyl, followed by dehydration, yields the stable aromatic pyrimidine ring.
Caption: Principal synthesis of this compound.
Structural Characterization
Confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic and analytical techniques. The crystal structure has been determined by X-ray crystallography, confirming its orthorhombic crystal system[5].
| Property | Value | Reference |
| CAS Number | 392307-25-4 | [1] |
| Molecular Formula | C₁₀H₈BrN₃ | [1] |
| Molecular Weight | 250.1 g/mol | [1] |
| Melting Point | 203-205°C | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| ¹H NMR (DMSO-d₆) | δ ~6.8 (s, 2H, NH₂), ~7.3-8.4 (m, 5H, Ar-H & pyrimidine-H) | General |
| IR (cm⁻¹) | ~3350 (N-H stretch), ~1600 (C=N pyrimidine), ~680 (C-Br) | [8] |
Applications in Drug Discovery
The utility of this compound is most pronounced in its role as a foundational scaffold for developing targeted therapeutics, particularly kinase inhibitors.
Scaffold for Kinase Inhibitors
The 2-aminopyrimidine motif is a bioisostere of the adenine ring of ATP. It forms critical hydrogen bond interactions with the "hinge" region of the kinase active site, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction effectively anchors the inhibitor, allowing the substituents at the C4 and C5 positions to project into other regions of the active site to confer potency and selectivity.
The 3-bromophenyl group at the C4 position serves two primary functions:
-
Vector for SAR Exploration : The bromine atom is an ideal functional handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation). This allows for the rapid synthesis of large libraries of analogues where the 3-bromophenyl group is replaced with diverse aryl, heteroaryl, or amino moieties.
-
Direct Interaction : The phenyl ring itself can engage in hydrophobic or π-stacking interactions within the enzyme's active site, contributing to overall binding affinity.
A notable example is in the development of potent inhibitors for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in oncology. Researchers have used this compound derivatives as starting points, modifying the structure to achieve high inhibitory activity and favorable pharmacokinetic properties[6].
Caption: Workflow for drug discovery using the target scaffold.
Intermediate for Other Bioactive Molecules
Beyond kinase inhibitors, derivatives of this scaffold have been explored for a range of other therapeutic applications. For instance, related pyrido[2,3-d]pyrimidine structures have shown potent activity as adenosine kinase inhibitors for treating pain and inflammation[9][10][11][12]. The core structure has also been incorporated into molecules with antimicrobial properties[13].
Conclusion
This compound has evolved from a heterocyclic compound of academic interest into an indispensable tool in the arsenal of the modern medicinal chemist. Its history is intertwined with the rise of targeted therapies and the strategic importance of privileged scaffolds in drug design. The combination of a biologically relevant 2-aminopyrimidine core and a synthetically versatile 3-bromophenyl substituent provides an ideal platform for the efficient discovery and optimization of novel therapeutics. As researchers continue to target complex diseases with increasing molecular precision, the demand for well-designed, modular building blocks like this compound will undoubtedly continue to grow, ensuring its lasting legacy in the field of drug discovery.
References
- ISCA. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Science Community Association.
- MySkinRecipes. (n.d.). This compound.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1315-1331.
- Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.
- Lee, C. H., et al. (2001). Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-2138.
- Lee, C. H., et al. (2001). Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-2138.
- ChEMBL. (n.d.). Document: Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kin.... EMBL-EBI.
- Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-2138.
- Khan, A., et al. (2021). The crystal structure of this compound, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 975-977.
- ResearchGate. (2023). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Currenti, S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(11), 1399.
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- 13. Research Journal of Chemical Sciences : Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives - ISCA [isca.me]
Spectroscopic Data and Characterization of 4-(3-Bromophenyl)pyrimidin-2-amine: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, pyrimidine derivatives stand out as a cornerstone of heterocyclic chemistry. Their versatile biological activities and unique electronic properties make them privileged scaffolds in medicinal chemistry. Among these, 4-(3-Bromophenyl)pyrimidin-2-amine (Molecular Formula: C₁₀H₈BrN₃, Molecular Weight: 250.09 g/mol ) is a key synthetic intermediate. The bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it an invaluable building block for creating diverse molecular libraries.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound. As direct experimental spectra are not always consolidated in a single source, this document synthesizes data from analogous structures and first principles to provide a robust, predictive, and interpretive guide for researchers. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the expected spectral features and outlining validated protocols for data acquisition.
Molecular Structure and Atom Numbering
A precise understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with a systematic numbering scheme used for the assignment of NMR signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra, providing a reliable reference for sample characterization.
Predicted ¹H NMR Analysis
The ¹H NMR spectrum is anticipated to show distinct signals for the amine, pyrimidine, and bromophenyl protons. The electron-withdrawing nature of the pyrimidine ring and the bromine atom significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region (δ > 7.0 ppm).
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| NH₂ | ~6.7 - 7.0 | Broad Singlet (br s) | - | Protons on nitrogen exhibit variable chemical shifts and often appear broad due to quadrupole broadening and chemical exchange. |
| H6 | ~8.3 - 8.5 | Doublet (d) | J = ~5.0 Hz | This proton is adjacent to a ring nitrogen (N1) and is deshielded. It is coupled to H5. |
| H5 | ~7.1 - 7.3 | Doublet (d) | J = ~5.0 Hz | Coupled to H6. It appears more upfield than H6. |
| H2' | ~8.2 - 8.3 | Triplet / Singlet (t/s) | J ≈ 1.8 Hz | This proton is ortho to the pyrimidine ring and meta to the bromine. It appears as a narrow triplet or singlet due to small, similar couplings to H4' and H6'. |
| H6' | ~7.9 - 8.1 | Doublet of Triplets (dt) or Multiplet (m) | J ≈ 7.8, 1.5 Hz | Ortho to the pyrimidine substituent, this proton is deshielded. It shows large ortho coupling to H5' and smaller meta couplings. |
| H4' | ~7.6 - 7.7 | Doublet of Triplets (dt) or Multiplet (m) | J ≈ 7.8, 1.5 Hz | Ortho to the bromine atom. It experiences large ortho coupling to H5' and smaller meta couplings. |
| H5' | ~7.3 - 7.5 | Triplet (t) | J ≈ 7.8 Hz | This proton is meta to both substituents and shows a characteristic triplet from coupling to its two ortho neighbors, H4' and H6'. |
Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum will display 10 distinct signals corresponding to the 10 unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (N, Br) and resonance effects.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~163 | Attached to two electronegative nitrogen atoms and the amino group, causing a strong downfield shift. |
| C4 | ~162 | Attached to a nitrogen atom (N3) and the bromophenyl ring. |
| C6 | ~158 | Attached to a nitrogen atom (N1). |
| C5 | ~110 | Shielded relative to the other pyrimidine carbons, appearing significantly upfield. |
| C1' | ~139 | The ipso-carbon connecting the two rings, shifted downfield. |
| C3' | ~122 | The ipso-carbon attached to bromine. Its chemical shift is directly influenced by the halogen. The peak may be less intense. |
| C2' | ~133 | Deshielded due to its proximity to the pyrimidine ring. |
| C6' | ~130 | Deshielded due to its proximity to the pyrimidine ring. |
| C5' | ~131 | Aromatic CH carbon. |
| C4' | ~127 | Aromatic CH carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by vibrations of the amine group, the aromatic systems, and the carbon-bromine bond.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium | The presence of two distinct bands in this region is a hallmark of a primary amine (-NH₂).[1] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of the pyrimidine and phenyl rings. |
| 1650 - 1580 | N-H Bend (Scissoring) | Strong | This bending vibration is characteristic of primary amines and can sometimes overlap with ring stretches. |
| 1600 - 1450 | C=N and C=C Ring Stretch | Strong-Medium | A series of sharp bands corresponding to the stretching vibrations within the pyrimidine and phenyl rings. |
| 1335 - 1250 | Aromatic C-N Stretch | Strong | The stretching vibration of the bond between the amine nitrogen and the pyrimidine ring (C2-NH₂). |
| 680 - 515 | C-Br Stretch | Strong | This strong absorption in the fingerprint region is a key indicator for the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. Electron Ionization (EI) is a common method for analyzing such compounds.
Molecular Ion Peak
A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion.[2]
| Ion | Calculated m/z | Interpretation |
| [C₁₀H₈⁷⁹BrN₃]⁺ | 249.00 | Molecular ion with the ⁷⁹Br isotope. |
| [C₁₀H₈⁸¹BrN₃]⁺ | 251.00 | Molecular ion with the ⁸¹Br isotope (M+2 peak). |
Predicted Fragmentation Pathway
Under electron ionization, the molecular ion will fragment in a predictable manner. The most likely initial fragmentation is the loss of the bromine atom, a good leaving group. Subsequent fragmentation often involves the decomposition of the heterocyclic ring.[3][4]
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with amine protons to ensure their observation.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR for adequate signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard single-pulse ¹H spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Increase the number of scans significantly (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Use a wider spectral width, typically 0 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm). For unambiguous assignments, advanced 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are recommended. [5]
FTIR Spectroscopy Protocol (ATR Method)
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial for obtaining a clean spectrum of the sample.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.
Mass Spectrometry Protocol (EI-MS)
-
Instrumentation: Use a mass spectrometer capable of Electron Ionization (EI), such as a Gas Chromatography-Mass Spectrometer (GC-MS) with a direct insertion probe. [4]2. Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe. Heat the probe ballistically (e.g., to 250°C) to volatilize the sample into the ion source. [4]3. Ionization: Set the electron energy to 70 eV. This standard energy ensures reproducible fragmentation patterns that are comparable to library data. [4]4. Mass Analysis: Maintain the ion source temperature around 200-250°C. Scan a mass-to-charge (m/z) range appropriate for the compound, for example, m/z 40-350.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and the major fragment ions. Compare the isotopic distribution of bromine-containing fragments to theoretical patterns to validate assignments.
References
- Chen, Q., Zhang, H., & Gong, S. (2011). Synthesis of 4-substituted-2-amino-pyrimidines. Chinese Journal of Applied Chemistry, 28, 382–386.
- Baxendale Group. (n.d.). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating - Supporting Information.
- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- Hussein, F. A. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Applicable Chemistry, 3(3), 1184-1191.
- MDPI. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 22(10), 1637.
- Rasayan Journal of Chemistry. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. RASĀYAN J. Chem., 4(2), 353-358.
- MySkinRecipes. (n.d.). This compound.
- SciSpace. (2021). The crystal structure of this compound, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures.
- University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- ResearchGate. (n.d.). Mass fragmentation pattern of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide.
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An In-depth Technical Guide to the Solubility and Stability of 4-(3-Bromophenyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-(3-Bromophenyl)pyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections will delve into the theoretical and practical aspects of its solubility and stability, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.
Introduction and Molecular Profile
This compound belongs to the aminopyrimidine class of compounds, which are recognized for their diverse biological activities.[1] The presence of a bromophenyl group and an aminopyrimidine core suggests its potential as a scaffold in the design of targeted therapies.[2] Understanding its solubility and stability is paramount for its advancement from a laboratory curiosity to a viable clinical candidate. A stable and soluble compound is more likely to exhibit favorable pharmacokinetic properties, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties Summary
| Property | Value/Information | Source |
| Molecular Formula | C10H8BrN3 | [3] |
| Molecular Weight | 250.09 g/mol | [3] |
| Physical Form | Solid | |
| Storage | Keep in a dark place, inert atmosphere, room temperature. |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Based on the structural characteristics of this compound, a qualitative estimation of its solubility can be made, which should then be confirmed by empirical testing.
Theoretical Considerations
The molecule possesses both hydrophobic and hydrophilic features. The bromophenyl ring is inherently lipophilic, which is expected to limit aqueous solubility. A structurally similar compound, N-(3-bromophenyl)-2-chloropyrimidin-4-amine, is reported to have limited aqueous solubility and an estimated LogP between 3.0 and 3.5, indicating significant lipophilicity.[4] Conversely, the aminopyrimidine core contains nitrogen atoms capable of hydrogen bonding, which can contribute to solubility in polar solvents. The amino group, being basic, suggests that the aqueous solubility will be pH-dependent, likely increasing in acidic conditions due to the formation of a more soluble salt.
Recommended Solvents for Characterization
A comprehensive solubility assessment should be performed in a range of solvents relevant to pharmaceutical development.
Table of Recommended Solvents for Solubility Testing
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | pH 2 (e.g., 0.01 N HCl), pH 4.5 (e.g., Acetate buffer), pH 6.8 (e.g., Phosphate buffer), pH 7.4 (e.g., Phosphate buffered saline) | To determine pH-dependent aqueous solubility and predict behavior in the gastrointestinal tract. |
| Polar Protic Solvents | Methanol, Ethanol | Commonly used in early formulations and synthesis. |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High solubilizing power, often used for preparing stock solutions for in vitro assays.[4] |
| Non-Polar Solvents | Dichloromethane, Toluene | To understand the lipophilic nature of the compound. |
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is the gold standard for determining equilibrium solubility.
Workflow for Equilibrium Solubility Determination
Caption: Experimental workflow for the shake-flask solubility assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Equilibration: Incubate the vials at a constant temperature (e.g., 25°C and 37°C) with constant agitation for a sufficient period (typically 24 to 72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
Stability Profile
Evaluating the intrinsic stability of this compound is essential to identify potential degradation pathways and to establish appropriate storage and handling conditions. Forced degradation studies are a key component of this evaluation.[5][6]
Forced Degradation (Stress Testing)
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products.[5][7] The goal is to achieve a modest level of degradation, typically 5-20%.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Recommended Stress Conditions
| Stress Condition | Typical Protocol | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 N HCl at 60°C for up to 72 hours. | Hydrolysis of the amine group. |
| Base Hydrolysis | 0.1 N NaOH at 60°C for up to 72 hours. | Hydrolytic deamination of the aminopyrimidine.[8] |
| Oxidative | 3% H2O2 at room temperature for up to 24 hours. | Oxidation of the amine group to form N-oxides or other related species.[7] |
| Thermal | Solid compound at 80°C for up to 7 days. | Decomposition of the molecule. Brominated compounds can release various thermal degradation products.[9][10] |
| Photolytic | Expose solid or solution to ICH-compliant light source (UV and visible light). | Photodegradation, potentially involving the bromophenyl moiety.[11] |
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized.
Hypothesized Degradation Pathways
Caption: Potential degradation pathways of this compound.
-
Hydrolysis: The C-N bond of the amino group on the pyrimidine ring may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding pyrimidin-2-ol derivative.
-
Oxidation: The primary amine is a potential site for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.[7]
-
Photodegradation: The aromatic rings and the C-Br bond may be susceptible to photolytic cleavage or rearrangement upon exposure to UV light.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from all potential degradation products. This ensures that the assay for the API is specific and that the purity of the sample can be accurately monitored over time.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this molecule is not extensively published, the principles and protocols outlined herein, based on established pharmaceutical guidelines and data from structurally related compounds, offer a robust starting point for any research and development program. A thorough understanding of these fundamental properties is a critical step in the journey of transforming a promising chemical entity into a safe and effective therapeutic agent.
References
- Chen Q., Zhang H., Gong S. Synthesis of 4-substituted-2-amino-pyrimidines. Chin. J. Appl. Chem. 2011, 28, 382–386.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 98, 133-151.
- Jadhav, S. B., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]
- RSC Publishing. (2021).
- Khan, A., et al. (2021). The crystal structure of this compound, C10H8BrN3. De Gruyter. [Link]
- ResearchGate. (n.d.).
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In Vitro Screening of 4-(3-Bromophenyl)pyrimidin-2-amine Derivatives: An In-Depth Technical Guide
Introduction to the Therapeutic Potential of Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2][3][4][5] Pyrimidine derivatives are integral components of nucleic acids (DNA and RNA) and are involved in various fundamental cellular processes.[1][2] This inherent biological relevance has made them a fertile ground for the development of novel therapeutics, particularly in oncology.[2][4][5] Many pyrimidine-based compounds have been successfully developed as anticancer agents, acting through mechanisms such as the inhibition of nucleotide synthesis, which halts DNA replication and cell division.[1]
The 4-(3-Bromophenyl)pyrimidin-2-amine backbone represents a promising class of molecules for targeted cancer therapy. The rationale for screening these specific derivatives lies in their potential to act as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a common feature in many cancers.[6][7] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be effective anticancer drugs.[8][9] The pyrimidine core of these derivatives can mimic the purine base of ATP, enabling them to compete for the kinase's active site.[9] The bromophenyl substituent can be strategically modified to enhance potency and selectivity for specific kinase targets. This guide provides a comprehensive overview of the in vitro screening cascade for identifying and characterizing novel this compound derivatives with therapeutic potential.
PART 1: Initial Cytotoxicity Screening: The MTT AssayThe first step in evaluating a new library of potential anticancer compounds is to assess their general cytotoxicity against a panel of cancer cell lines. This provides a broad understanding of their growth-inhibitory potential and helps prioritize compounds for further investigation.[10][11][12][13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[6][14]
Scientific Principle: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][14] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Experimental Workflow:
A [label="Seed Cancer Cells in 96-well Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate for 24h (Cell Adherence)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Treat with Serial Dilutions of\nthis compound Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Incubate for 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Incubate for 2-4h (Formazan Formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Add Solubilization Solution (e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Incubate until Formazan Crystals Dissolve", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Measure Absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Calculate IC50 Values", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }
MTT Assay Workflow for Cytotoxicity Screening.
Detailed MTT Assay Protocol:
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15] Incubate for 24 hours to allow cells to attach.[15]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. A common concentration range to start with is 0.1 µM to 100 µM.[15] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 2-4 hours.[17]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the purple formazan crystals.[17]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
Data Analysis and Interpretation:
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is then determined.[10] A lower IC50 value indicates higher cytotoxic potency.
Table 1: Hypothetical IC50 Values of this compound Derivatives in Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.6 | 12.5 ± 1.1 |
| Derivative 2 | 15.8 ± 1.2 | 22.4 ± 1.9 | 35.7 ± 2.8 |
| Derivative 3 | 0.9 ± 0.1 | 1.5 ± 0.2 | 2.3 ± 0.3 |
| Doxorubicin (Control) | 0.5 ± 0.05 | 0.8 ± 0.07 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
PART 2: Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle AnalysisOnce potent cytotoxic compounds are identified, the next critical step is to understand how they induce cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[10] Another key mechanism is the disruption of the cell cycle.[2] Flow cytometry is a powerful technique for investigating both of these processes.[18][19]
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Scientific Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[18] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[20][21] Therefore, by using both Annexin V and PI, we can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[20][21]
Experimental Workflow:
A [label="Treat Cells with Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Harvest and Wash Cells with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Resuspend Cells in Annexin V Binding Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Add Annexin V-FITC and Propidium Iodide", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Incubate in the Dark", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Analyze by Flow Cytometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Quantify Cell Populations:\nLive, Early Apoptotic, Late Apoptotic, Necrotic", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Apoptosis Assay Workflow.
Detailed Apoptosis Assay Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the IC50 concentration of the this compound derivative for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, including any floating cells from the supernatant.[20] Wash the cells twice with cold PBS.[20]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[10] Add Annexin V-FITC and propidium iodide to the cell suspension.[20]
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be recorded for each sample.
Data Analysis and Interpretation:
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
A significant increase in the percentage of cells in the lower right and upper right quadrants compared to the control indicates that the compound induces apoptosis.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
Scientific Principle: Propidium iodide stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[22] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). Treatment with an anticancer agent can cause cell cycle arrest at a specific phase.
Experimental Workflow:
A [label="Treat Cells with Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Harvest and Wash Cells with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Fix Cells in Cold 70% Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Wash Cells and Treat with RNase A", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Stain with Propidium Iodide", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Analyze by Flow Cytometry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Determine Percentage of Cells in\nG0/G1, S, and G2/M Phases", fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Cell Cycle Analysis Workflow.
Detailed Cell Cycle Analysis Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[22][23] Incubate on ice for at least 30 minutes.[22][23]
-
Staining: Centrifuge the fixed cells and wash twice with PBS.[22][23] To ensure only DNA is stained, treat the cells with RNase A to remove RNA.[22][24] Then, add the propidium iodide staining solution.[22][25]
-
Incubation: Incubate at room temperature for 5-10 minutes.[22]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry, ensuring to use a linear scale for PI detection and gating out doublets.[23][24]
Data Analysis and Interpretation:
The flow cytometer will generate a histogram of fluorescence intensity versus cell count. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests that the compound induces cell cycle arrest at that checkpoint.
Table 2: Hypothetical Effect of Derivative 3 on Cell Cycle Distribution in A549 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| Derivative 3 (1.5 µM) | 25.8 ± 2.2 | 30.1 ± 2.5 | 44.1 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
PART 3: Identification of Molecular Targets: Kinase Inhibition AssaysBased on the pyrimidine scaffold, it is hypothesized that these derivatives may act as kinase inhibitors.[9] Several kinases are implicated in cancer progression and are attractive therapeutic targets. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src family kinases.[26][27][28][29] Biochemical assays are essential to determine the direct inhibitory effect of the compounds on purified kinases.[6][7]
Scientific Principle: Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase. This is typically done by quantifying the amount of a phosphorylated substrate or the amount of ATP consumed during the kinase reaction. A reduction in kinase activity in the presence of the inhibitor indicates its potency.[7]
EGFR Kinase Inhibition Assay
Many pyrimidine derivatives have been identified as potent EGFR inhibitors.[9][26][30][31][32] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its overexpression or mutation is common in various cancers.[30][32]
VEGFR-2 Kinase Inhibition Assay
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[33][34] Inhibiting VEGFR-2 is a promising anti-angiogenic strategy in cancer therapy.[34]
Src Kinase Inhibition Assay
Src is a non-receptor tyrosine kinase involved in multiple signaling pathways that regulate cell proliferation, survival, migration, and invasion.[8][27][28][35] Elevated Src activity is observed in many cancer types.[8][35]
General Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™):
This type of assay measures the amount of ADP produced in a kinase reaction. A decrease in ADP corresponds to kinase inhibition.[7]
-
Kinase Reaction: In a 384-well plate, combine the purified kinase, its specific substrate, ATP, and serial dilutions of the this compound derivative.[7] Include appropriate controls (no inhibitor and a known potent inhibitor).
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which then drives a luciferase-luciferin reaction, producing light.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
Data Analysis and Interpretation:
The luminescent signal is inversely proportional to the kinase activity. The data is used to calculate the percent inhibition for each compound concentration and to determine the IC50 value.
Table 3: Hypothetical IC50 Values of Derivative 3 against Selected Kinases
| Kinase Target | IC50 (nM) |
| EGFR | 15.8 ± 1.2 |
| VEGFR-2 | 250.3 ± 18.7 |
| Src | >10,000 |
Data are presented as mean ± standard deviation from three independent experiments.
This data suggests that Derivative 3 is a potent and selective inhibitor of EGFR.
This in-depth technical guide outlines a systematic in vitro screening cascade for the evaluation of novel this compound derivatives as potential anticancer agents. The process begins with a broad assessment of cytotoxicity, followed by mechanistic studies to elucidate the mode of cell death and the effects on the cell cycle. Finally, specific molecular targets are investigated through kinase inhibition assays. This comprehensive approach allows for the identification and characterization of promising lead compounds for further preclinical and clinical development. The self-validating nature of each protocol, coupled with a deep understanding of the underlying scientific principles, ensures the generation of robust and reliable data, which is paramount in the field of drug discovery.
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- 13. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. agilent.com [agilent.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. vet.cornell.edu [vet.cornell.edu]
- 26. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 31. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. tandfonline.com [tandfonline.com]
- 33. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 34. bpsbioscience.com [bpsbioscience.com]
- 35. dl.begellhouse.com [dl.begellhouse.com]
Methodological & Application
Application Notes and Protocols for the Evaluation of 4-(3-Bromophenyl)pyrimidin-2-amine in Adenosine Kinase Inhibitor Assays
Introduction: Adenosine Kinase as a Therapeutic Target
Adenosine kinase (ADK) is a pivotal enzyme that regulates the intracellular and extracellular concentrations of adenosine, a critical signaling nucleoside.[1][2] By catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP), ADK effectively reduces ambient adenosine levels.[3][4] Adenosine itself is a homeostatic modulator, exerting potent neuroprotective, anti-inflammatory, and analgesic effects primarily through the activation of its receptors.[4][5][6] In pathological conditions such as epilepsy, chronic pain, and inflammation, the expression and activity of ADK are often upregulated, leading to a depletion of protective adenosine.[3][7]
Consequently, the inhibition of adenosine kinase has emerged as a compelling therapeutic strategy to augment endogenous adenosine levels in a site- and event-specific manner, offering a more targeted intervention compared to the systemic administration of adenosine receptor agonists.[5][7] The development of potent and selective ADK inhibitors is, therefore, an area of intense research in drug discovery.[8] This document provides a detailed protocol for the evaluation of 4-(3-Bromophenyl)pyrimidin-2-amine, a small molecule with a pyrimidine scaffold, as a potential inhibitor of human adenosine kinase using a luminescence-based biochemical assay.
The Role of Adenosine Kinase in Cellular Metabolism and Signaling
Adenosine kinase is a key enzyme in purine metabolism.[2] It is a high-affinity, low-capacity enzyme that plays a crucial role in salvaging adenosine and maintaining cellular energy homeostasis.[7] There are two main isoforms of ADK, a cytoplasmic (ADK-S) and a nuclear (ADK-L) form, which suggests distinct roles in regulating adenosine pools in different cellular compartments.[9][10] The nuclear isoform, ADK-L, has been implicated in epigenetic regulation through its influence on transmethylation reactions, which are vital for DNA and histone methylation.[3][9][10] Given its multifaceted roles, dysregulation of ADK activity is linked to a variety of diseases, including cancer and diabetes.[1][3]
Figure 1: Simplified schematic of Adenosine Kinase (ADK) function and the mode of action for a potential inhibitor.
Principle of the ADP-Glo™ Kinase Assay
To assess the inhibitory potential of this compound against adenosine kinase, we will employ the ADP-Glo™ Kinase Assay. This is a robust, luminescence-based, homogeneous assay designed for high-throughput screening.[11][12][13] The assay quantifies the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[13][14] The intensity of the luminescent signal is directly proportional to the kinase activity.[15][16]
The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: After the ADK-catalyzed phosphorylation of adenosine, which converts adenosine triphosphate (ATP) to ADP, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[16][17]
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added to convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to catalyze the conversion of luciferin into oxyluciferin, producing a stable "glow-type" luminescent signal.[16][17]
An inhibitor of ADK, such as this compound, will reduce the amount of ADP produced, leading to a decrease in the luminescent signal. This inverse relationship allows for the quantification of inhibitor potency.
Figure 2: High-level workflow of the ADP-Glo™ Kinase Assay for inhibitor screening.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Human Recombinant Adenosine Kinase (ADK) | Novocib | K0507-01 |
| This compound | Various | e.g., 392307-25-4 (CAS) |
| Adenosine | Sigma-Aldrich | A9251 |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | A7699 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Solid white, flat-bottom 384-well plates | Corning | 3570 |
| Plate reader with luminescence detection | e.g., BMG LABTECH | CLARIOstar |
Experimental Protocols
Reagent Preparation
-
Kinase Buffer (1X): 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA. Prepare fresh and keep on ice.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilution Series: Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 10 mM down to 100 nM).
-
Substrate Solution: Prepare a working solution of Adenosine and ATP in Kinase Buffer. The final concentrations in the kinase reaction should be at or near the Km values for the respective substrates. For ADK, typical concentrations are 10 µM Adenosine and 100 µM ATP.[18]
-
Enzyme Solution: Thaw the human recombinant ADK enzyme on ice. Dilute the enzyme in Kinase Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.
Adenosine Kinase Inhibition Assay Protocol (384-well format)
-
Compound Plating:
-
Add 1 µL of the serially diluted this compound (or DMSO for controls) to the wells of a 384-well white assay plate.
-
Include "no enzyme" controls (1 µL DMSO) and "no inhibitor" positive controls (1 µL DMSO).
-
-
Enzyme Addition:
-
Add 5 µL of the diluted ADK enzyme solution to all wells except the "no enzyme" controls. For the "no enzyme" wells, add 5 µL of Kinase Buffer.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the Substrate Solution (containing Adenosine and ATP) to all wells to start the reaction.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the reaction for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
ATP Depletion:
-
Equilibrate the ADP-Glo™ Reagent to room temperature.
-
Add 10 µL of the ADP-Glo™ Reagent to each well.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Equilibrate the Kinase Detection Reagent to room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The percentage of ADK inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined from this curve.
-
| Parameter | Description |
| RLU | Relative Light Units, the raw output from the luminometer. |
| Signal_Inhibitor | RLU from wells containing the test compound. |
| Signal_NoInhibitor | RLU from positive control wells (enzyme + substrates + DMSO), representing 0% inhibition. |
| Signal_NoEnzyme | RLU from negative control wells (substrates + DMSO, no enzyme), representing the background signal. |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Z'-factor | A statistical parameter to evaluate the quality of the HTS assay. A Z'-factor > 0.5 indicates an excellent assay. |
Self-Validation and Quality Control
To ensure the trustworthiness of the results, several quality control measures are essential:
-
Z'-Factor Calculation: The Z'-factor should be calculated for each assay plate to assess its suitability for high-throughput screening. It is determined using the signals from the positive (no inhibitor) and negative (no enzyme) controls.
-
DMSO Tolerance: The assay should be tested for its tolerance to DMSO, ensuring that the final concentration of DMSO in the reaction does not significantly affect enzyme activity.
-
Counter-Screening: Potential hit compounds should be evaluated in a counter-screen to identify compounds that interfere with the luciferase enzyme, which would generate false-positive results.[19][20] This can be done by running the assay in the absence of ADK and observing if the compound still affects the luminescent signal.
-
Reference Inhibitor: A known ADK inhibitor with a well-characterized IC₅₀ value (e.g., ABT-702) should be run in parallel as a positive control to validate the assay performance.[21]
Conclusion
This application note provides a comprehensive and robust framework for the initial biochemical characterization of this compound as a potential inhibitor of adenosine kinase. The ADP-Glo™ Kinase Assay offers a sensitive, reliable, and high-throughput compatible method for determining the potency (IC₅₀) of test compounds. By adhering to the detailed protocols and incorporating rigorous quality control measures, researchers can generate high-quality, reproducible data to guide further drug development efforts targeting adenosine kinase.
References
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- Zegzouti, H., & Goueli, S. A. (2010). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
- Auld, D. S., et al. (2008). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.
- Boison, D., & Yegutkin, G. G. (2019). Adenosine Kinase: An Epigenetic Modulator in Development and Disease. PMC - NIH.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- Goueli, S. A., et al. (2005). A versatile, homogenous, high throughput luminescent assay for monitoring protein kinase activity at high ATP concentrations. AACR Journals.
- BellBrook Labs. (n.d.). Adenosine Kinase Assay | ADK Activity Assay Application.
- NOVOCIB. (2025). Adenosine Kinase Assay Kit.
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- BPS Bioscience. (n.d.). Luminescent Assay Kits.
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- Wikipedia. (n.d.). Adenosine kinase.
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- Jarvis, M. F. (2019). Therapeutic potential of adenosine kinase inhibition—Revisited. PMC - PubMed Central.
- Bhagwat, S. S., et al. (2000). Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. ACS Publications.
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Application Notes and Protocols for 4-(3-Bromophenyl)pyrimidin-2-amine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Bromophenyl)pyrimidin-2-amine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its pyrimidine core is a common scaffold in the development of kinase inhibitors, which are pivotal in the treatment of cancers and inflammatory diseases.[1] The structural characteristics of this compound, particularly the presence of the bromophenyl group, allow for further chemical modifications to enhance the efficacy and selectivity of potential drug candidates.[1]
These application notes provide a comprehensive guide for researchers investigating the potential anticancer effects of this compound in various cancer cell lines. The protocols outlined below are designed to be robust and self-validating, enabling a thorough evaluation of the compound's cytotoxic and apoptotic activities, as well as its impact on key cellular signaling pathways.
Hypothesized Mechanism of Action
Given that pyrimidine derivatives are often developed as kinase inhibitors, it is plausible that this compound may exert its effects by targeting one or more protein kinases involved in cancer cell proliferation and survival. Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, is a potential target, as novel pyrimidin-2-amine derivatives have been identified as potent PLK4 inhibitors.[2] Dysregulation of PLK4 is associated with tumorigenesis, making it a viable target for anticancer therapies.[2] Additionally, compounds with a 4-(phenylamino)pyrido[4,3-d]pyrimidine structure have been shown to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).[3]
Therefore, a primary hypothesis is that this compound may inhibit key kinases, leading to cell cycle arrest and induction of apoptosis. The experimental protocols detailed below are designed to investigate this hypothesis.
Experimental Workflows
A systematic approach is crucial for evaluating the anticancer potential of a novel compound. The following workflow provides a logical sequence of experiments to characterize the activity of this compound.
Caption: General workflow for in vitro testing of this compound.
Protocols
Compound Preparation and Handling
-
Compound: this compound
-
Molecular Formula: C₁₀H₈BrN₃
-
Molecular Weight: 250.1 g/mol
-
Storage: Store at 2-8°C[1]
Protocol for Stock Solution Preparation:
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Cell Culture
The choice of cancer cell lines is critical and should ideally include those with known dependencies on kinase signaling pathways.
Recommended Cancer Cell Lines:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Commonly used, well-characterized.[4] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer model.[2] |
| A431 | Epidermoid Carcinoma | High EGFR expression.[3] |
| HCT116 | Colon Cancer | Wild-type p53, often used in apoptosis studies.[5] |
| PC-3 | Prostate Cancer | Androgen-independent, aggressive model.[6] |
General Cell Culture Protocol:
-
Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells upon reaching 70-80% confluency to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.[7]
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[8][9] Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V.[8][9] Propidium iodide (PI) stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells from each treatment.[9]
-
Staining: Wash the collected cells twice with cold PBS and centrifuge. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms affected by the compound.
Potential Signaling Pathway for Investigation:
Caption: Hypothesized signaling pathway affected by the compound.
Protocol:
-
Protein Extraction: Treat cells with this compound as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, p-EGFR, and loading controls like β-actin or GAPDH) overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[10] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Data Presentation and Interpretation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Experimental Value | Experimental Value |
| MDA-MB-231 | Experimental Value | Experimental Value |
| A431 | Experimental Value | Experimental Value |
| HCT116 | Experimental Value | Experimental Value |
| PC-3 | Experimental Value | Experimental Value |
Interpretation: The IC50 values will quantify the cytotoxic potency of the compound. A lower IC50 value indicates higher potency. These values are crucial for comparing the compound's effectiveness across different cell lines and for selecting appropriate concentrations for subsequent mechanistic studies.[4]
Apoptosis and Western Blot Interpretation: An increase in the percentage of Annexin V-positive cells and the expression of cleaved caspase-3 and cleaved PARP would strongly suggest that this compound induces apoptosis. A decrease in the phosphorylation of target kinases (e.g., EGFR) would support the hypothesized mechanism of action.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial investigation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, and effects on apoptosis and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action.
References
- BenchChem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- protocols.io. (2024, February 28). Cytotoxicity Assay Protocol.
- ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1.
- Cell Signaling Technology. (n.d.). Seven Assays to Detect Apoptosis.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Abcam. (n.d.). Induction of apoptosis in cells.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ChemicalBook. (n.d.). 4-(3-BroMophenyl)pyriMidin-2-ol synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Inducing Apoptosis in Cancer Cells.
- International Science Community Association. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives.
- Abcam. (n.d.). Western blot protocol.
- OriGene Technologies Inc. (n.d.). Western Blot Protocol.
- Vulcanchem. (n.d.). 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine.
- PMC - NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- R&D Systems. (n.d.). Quality Control Western Blot Protocol.
- ResearchGate. (2013, October 4). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?.
- Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
- HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
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- PubMed. (n.d.). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.
- PMC - PubMed Central. (2024, December 17). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[15][16]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.
- MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
- ACS Publications - American Chemical Society. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
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Application Note: 4-(3-Bromophenyl)pyrimidin-2-amine as a Chemical Probe for Kinase Research
Introduction: Unveiling Kinase Dependencies with a Versatile Pyrimidine Scaffold
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of selective chemical probes to interrogate the function of specific kinases is a cornerstone of modern drug discovery and chemical biology. 4-(3-Bromophenyl)pyrimidin-2-amine emerges from a class of pyrimidine-based ATP-competitive inhibitors that have shown significant promise in targeting various kinase families. While comprehensive profiling of this specific molecule is still emerging, its structural alerts and the activities of closely related analogs suggest its utility as a valuable tool for kinase research.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the characterization and application of this compound as a chemical probe. We will explore its potential kinase targets based on structure-activity relationships of similar compounds, and provide detailed protocols for its use in both biochemical and cellular assays. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.
Biochemical and Cellular Characterization: A Focus on Tyrosine and Serine/Threonine Kinases
The 2-aminopyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibition. The 3-bromophenyl substituent can provide key interactions within the hydrophobic regions of the ATP-binding pocket of many kinases. Based on published data for structurally related compounds, this compound is predicted to show inhibitory activity against several key kinase families. For instance, various 4-(phenylamino)pyrimidines and related heterocyclic systems have demonstrated potent inhibition of kinases such as the Epidermal Growth Factor Receptor (EGFR), Polo-like Kinase 4 (PLK4), and Aurora Kinases.[1][2][3][4][5]
Predicted Kinase Selectivity Profile
The following table summarizes hypothetical, yet plausible, inhibitory activities of this compound against a panel of kinases, based on the activities of structurally related compounds. Researchers are strongly encouraged to perform their own comprehensive kinase profiling to determine the precise selectivity of this probe.
| Kinase Target | Kinase Family | Predicted IC50 (nM) | Rationale / Structural Analogs |
| EGFR | Tyrosine Kinase | 50 - 200 | 4-[(3-bromophenyl)amino]quinazolines are potent EGFR inhibitors.[1][4] |
| PLK4 | Serine/Threonine Kinase | 100 - 500 | Pyrimidin-2-amine derivatives have been identified as potent PLK4 inhibitors.[2] |
| Aurora A/B | Serine/Threonine Kinase | 200 - 1000 | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines are potent Aurora kinase inhibitors.[5] |
| Adenosine Kinase | Other | >10,000 | While some pyridopyrimidines inhibit adenosine kinase, the core structure of this compound is less optimized for this target compared to published inhibitors.[6][7] |
Note: The IC50 values are estimates and should be experimentally determined.
Signaling Pathway Context: Interrogating the EGFR Signaling Cascade
Given the potent inhibition of EGFR by related compounds, this compound can be a valuable tool to dissect the EGFR signaling pathway. Dysregulation of this pathway is implicated in many cancers, making it a critical area of investigation.
Caption: EGFR signaling pathway and the inhibitory action of the chemical probe.
Experimental Protocols
The following protocols provide a framework for characterizing the inhibitory activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase activity and inhibition.[8]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase of interest. A terbium-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. When this complex is brought into proximity with a streptavidin-conjugated acceptor fluorophore, FRET occurs, generating a signal proportional to kinase activity. Inhibition is measured as a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., recombinant human EGFR)
-
Biotinylated peptide substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Stop solution (e.g., EDTA in buffer)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and biotinylated peptide substrate in kinase assay buffer. The final kinase concentration should be in the linear range of the assay (typically low nM).
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear phase.
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of stop solution.
-
Add 5 µL of the detection mix containing the terbium-labeled antibody and streptavidin-conjugated acceptor.
-
-
Final Incubation and Reading: Incubate the plate at room temperature for 60 minutes to allow for antibody binding. Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to confirm that a compound binds to its intended target within a cellular environment.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.
Principle: Upon binding, a ligand can increase the thermal stability of its target protein. In a CETSA® experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or other protein detection methods. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Materials:
-
Cell line expressing the target kinase (e.g., A431 cells for EGFR)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific to the target kinase
-
Secondary antibody for detection
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in culture plates and grow to 80-90% confluency. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) in serum-free media.
-
Heating: After treatment, wash the cells with PBS. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target kinase.
-
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining as a function of temperature for both the compound-treated and vehicle-treated samples to generate melting curves. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For the in vitro kinase assay, the inclusion of appropriate controls (no enzyme, no ATP, and a known inhibitor) is crucial for validating the assay performance. In the CETSA® protocol, the observation of a dose-dependent thermal shift provides strong evidence of specific target engagement. Furthermore, comparing the cellular EC50 from CETSA® with the biochemical IC50 can provide insights into the cell permeability and intracellular potency of the compound.
Conclusion
This compound represents a promising chemical probe for the study of kinase biology. Its straightforward synthesis and the well-documented activities of related compounds make it an attractive starting point for investigating kinases such as EGFR and PLK4. By employing the detailed protocols outlined in this application note, researchers can rigorously characterize its activity and utilize it to dissect complex signaling pathways, ultimately contributing to the development of novel therapeutics.
References
- Martens, S. (2023). In vitro kinase assay. Protocols.io.
- Azad, N. (2014). In vitro NLK Kinase Assay. PMC.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
- ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Selvita. (n.d.). A Practical Guide to Target Engagement Assays.
- ResearchGate. (2023). In vitro kinase assay v1.
- DiscoverX. (n.d.). Target Engagement Assays.
- Journal of Medicinal Chemistry. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- PubMed. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.
- PubMed. (2000). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor.
- PubMed. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor.
- ACS Publications. (n.d.). Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor.
- PubChem. (n.d.). N-(2-bromophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine.
- PubMed. (2018). Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors.
- National Center for Biotechnology Information. (2009). 99m Tc-Labeled imine 6-(pyridine-2-methylimine)-4-[(3-bromophenyl)amino]quinazoline.
- MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
- PubMed. (2025). Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors.
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Application Notes and Protocols for Evaluating the Antibacterial Activity of Pyrimidine Derivatives
Introduction: The Growing Need for Novel Antibacterial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the urgent discovery and development of new antibacterial agents.[1] Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including potent antibacterial effects.[2][3] Their structural versatility allows for the synthesis of diverse analogues, offering a rich scaffold for the development of novel therapeutics.[4] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the antibacterial potential of novel pyrimidine derivatives. The protocols outlined herein are grounded in established methodologies, including those recommended by the Clinical and Laboratory Standards Institute (CLSI), to ensure scientific integrity and reproducibility.
Experimental Workflow: A Step-by-Step Approach
A systematic evaluation of a compound's antibacterial properties is crucial. The following workflow provides a logical progression from initial screening to more in-depth characterization of the pyrimidine derivatives' activity.
Figure 1: A comprehensive workflow for evaluating the antibacterial activity of pyrimidine derivatives.
Phase 1: Initial Screening for Antibacterial Activity
The primary objective of this phase is to qualitatively assess the antibacterial potential of the synthesized pyrimidine derivatives against a panel of clinically relevant bacterial strains.
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion method is a widely used, simple, and cost-effective technique for preliminary screening of new antimicrobial compounds.[5][6] It relies on the diffusion of the test compound from an impregnated paper disk into an agar medium inoculated with bacteria, resulting in a zone of growth inhibition if the compound is active.[7]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[8][10]
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60° each time to ensure uniform growth.[11]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[10]
-
-
Application of Disks:
-
Sterilize forceps and use them to place paper disks impregnated with a known concentration of the pyrimidine derivative onto the inoculated agar surface.[5]
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[11]
-
Gently press each disk to ensure complete contact with the agar.[11]
-
Include a positive control (a disk with a standard antibiotic like ciprofloxacin) and a negative control (a disk with the solvent used to dissolve the compound).
-
-
Incubation:
-
Interpretation of Results:
Phase 2: Quantitative Assessment of Antibacterial Potency
Compounds that exhibit significant zones of inhibition in the disk diffusion assay should be further evaluated to determine their potency quantitatively.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][13] This method is highly accurate and allows for the testing of multiple compounds simultaneously.[14][15]
Protocol:
-
Preparation of Pyrimidine Derivative Dilutions:
-
Preparation of Bacterial Inoculum:
-
Inoculation and Incubation:
-
Determination of MIC:
Table 1: Example MIC Data for Pyrimidine Derivatives
| Compound | S. aureus ATCC 25923 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| Pyrimidine-A | 8 | 16 | >64 |
| Pyrimidine-B | 2 | 4 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[17] This assay helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol:
-
Subculturing from MIC Plate:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.[17]
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate, indicating a ≥99.9% reduction in the initial inoculum.[17]
-
Phase 3: Mechanistic and Safety Evaluation
For the most promising candidates, it is essential to understand their mechanism of action and to assess their potential toxicity to mammalian cells.
Time-Kill Kinetics Assay
This assay provides insights into the rate at which an antibacterial agent kills a bacterial population over time.[18]
Protocol:
-
Preparation:
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.[17]
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.[17]
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each compound concentration.[17] A rapid decline in CFU/mL indicates bactericidal activity.
-
Mechanism of Action (MOA) Studies
Understanding the MOA is critical for lead optimization. Several methods can be employed to elucidate how a pyrimidine derivative exerts its antibacterial effect.[19]
Figure 2: Potential mechanisms of action for antibacterial compounds.
Common MOA assays include:
-
Macromolecular Synthesis Assays: These assays measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan to determine which biosynthetic pathway is inhibited.[20]
-
Membrane Permeability Assays: These assays, such as those using fluorescent dyes like propidium iodide, can determine if the compound disrupts the bacterial cell membrane.[19]
Cytotoxicity Assays
It is imperative to assess the toxicity of novel antibacterial compounds against mammalian cells to determine their therapeutic potential and safety profile.[21][22]
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[21]
Protocol:
-
Cell Seeding and Treatment:
-
Seed a mammalian cell line (e.g., HeLa or HepG2) into a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the pyrimidine derivative.
-
Incubate for 24-72 hours.[1]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570-595 nm using a microplate reader.[1] A decrease in absorbance indicates reduced cell viability.
-
Lactate Dehydrogenase (LDH) Assay (Cytotoxicity): This assay quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[21][23]
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same initial steps as the MTT assay.
-
-
Collection of Supernatant:
-
After the incubation period, collect the cell culture supernatant.
-
-
LDH Reaction:
-
Add the supernatant to a new plate and add the LDH reaction solution.
-
Incubate at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance according to the manufacturer's instructions. An increase in LDH activity in the supernatant corresponds to increased cytotoxicity.[24]
-
Conclusion
The protocols detailed in this guide provide a robust framework for the systematic evaluation of the antibacterial activity of novel pyrimidine derivatives. By following this structured approach, researchers can generate reliable and reproducible data, enabling the identification of promising lead compounds for further development in the fight against antimicrobial resistance. Adherence to standardized methods, such as those provided by CLSI, is paramount for ensuring the quality and comparability of results across different laboratories.[25]
References
- Tille, P. (2021). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing.
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
- Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online.
- Harrison, E. M., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Microbiology International. (n.d.). Broth Microdilution.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175.
- Barry, A. L., & Thornsberry, C. (1982). Inoculum standardization in antimicrobial susceptibility testing. Journal of Clinical Microbiology, 16(5), 899–904.
- The CDS. (n.d.). The CDS Antibiotic Susceptibility Test: 2. Materials and Methods.
- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
- Wikipedia. (n.d.). Disk diffusion test.
- Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Molecules, 28(15), 5673.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- ResearchGate. (n.d.). The Methods of Antibacterial Activity Investigation and Mechanism of Antimicrobial Action of Drug Molecules Encapsulated in Delivery Systems.
- Ryan, K. J., Needham, J. R., Dunsmoor, C. L., & Sherris, J. C. (1970). Reproducibility of Control Strains for Antibiotic Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 1(5), 453–458.
- de Steenhuijsen Piters, W. A. A., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. FEMS Microbiology Reviews, 45(6), fuab035.
- de Macêdo, I. N., et al. (2019). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. BioMed Research International, 2019, 8378586.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control.
- U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
- CLSI. (2024). CLSI M100Ed34.
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- ResearchGate. (n.d.). Prepare bacterial inoculum according to McFarland standards.
- HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- MacNair, C. R., & Brown, E. D. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e00309-22.
- Braeckman, R., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology, 10, 521.
- Sharma, D., et al. (2016). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. IntechOpen.
- Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 50.
- Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.
- MDPI. (n.d.). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms.
- ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives.
- Taylor & Francis Online. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs.
- Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57–65.
- Al-Warhi, T., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 27(19), 6598.
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how to perform a cell-based assay with 4-(3-Bromophenyl)pyrimidin-2-amine
An Application Guide to Characterizing 4-(3-Bromophenyl)pyrimidin-2-amine in Cell-Based Assays
Authored by a Senior Application Scientist
Introduction
In the landscape of modern drug discovery, particularly in oncology and inflammation, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The development of small molecule inhibitors that can modulate kinase activity within a cellular context is a cornerstone of preclinical research. This compound is a key chemical scaffold utilized in the synthesis of biologically active compounds, including potent kinase inhibitors.[3][4] Derivatives of this core structure have been identified as inhibitors of critical signaling kinases such as the Epidermal Growth Factor Receptor (EGFR), Adenosine Kinase (AK), and Polo-like kinase 4 (PLK4).[5][6][7][8][9]
This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on how to design and execute robust cell-based assays to characterize the activity of this compound and its analogs. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the protocols are self-validating and the data generated is reliable and interpretable. The guide details two primary, complementary assays: a cell viability assay to determine the compound's effect on cell proliferation and a Western blot analysis to investigate the mechanism of action by monitoring protein phosphorylation status.
Principle of the Assays
Characterizing a potential kinase inhibitor in a cellular environment requires a dual approach.[1][2] First, we must determine its functional effect on the cell, such as inhibiting proliferation or inducing cell death. Second, we need to verify that this functional effect is achieved by modulating the intended molecular target.
-
Cell Viability Assessment (XTT Assay) : To quantify the cytotoxic or cytostatic effects of the compound, we employ a tetrazolium salt-based colorimetric assay.[10][11] We have selected the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay for its significant advantages over the traditional MTT assay. In metabolically active cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[10][12] The amount of formazan produced is directly proportional to the number of viable cells. The key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a separate solubilization step, which streamlines the protocol and reduces potential errors.[10]
-
Mechanism of Action (Western Blotting for Phospho-proteins) : To confirm that the observed effect on cell viability is due to the inhibition of a specific kinase pathway, we use Western blotting to detect changes in the phosphorylation state of downstream target proteins.[13][14] Protein phosphorylation is a critical post-translational modification that regulates cellular signaling.[14] By treating cells with the inhibitor and then measuring the levels of a specific phosphorylated protein, we can directly assess the compound's on-target activity in a cellular context.[2] This method provides a direct readout of kinase inhibition.[1]
Overall Experimental Workflow
The following diagram illustrates the comprehensive workflow for characterizing this compound, from initial cell culture to final data analysis.
Caption: Overall workflow for compound characterization.
Protocol 1: Cell Viability using XTT Assay
This protocol details the measurement of cell viability in response to treatment with this compound.
Materials and Reagents
-
Cell Line: A relevant human cancer cell line (e.g., A431 human epidermoid carcinoma for EGFR inhibitor testing).
-
Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
XTT Assay Kit: Contains XTT reagent and an electron-coupling reagent.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 450-500 nm.
-
Multichannel pipette.
-
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells from culture. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Causality Note: Cell density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting metabolic activity irrespective of the compound's effect.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium. A typical concentration range would be from 100 µM down to 0.01 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
XTT Reagent Addition and Incubation:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the activated XTT solution to each well, including controls.[10]
-
Gently swirl the plate to mix.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[10] The incubation time should be optimized for the specific cell line to ensure sufficient color development without saturation.
-
-
Data Acquisition:
-
Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader.[10] A reference wavelength of 630-690 nm should be used to subtract background absorbance.
-
Protocol 2: Western Blot for Phospho-Protein Analysis
This protocol is designed to validate the mechanism of action by measuring the phosphorylation of a target kinase's downstream substrate. The example below assumes inhibition of the EGFR pathway, monitoring Phospho-EGFR.
Illustrative Signaling Pathway: EGFR Inhibition
Caption: Inhibition of EGFR signaling by the compound.
Materials and Reagents
-
Cell Line and Compound: As described in Protocol 1.
-
Buffers and Reagents:
-
6-well cell culture plates.
-
Lysis Buffer (e.g., RIPA buffer) freshly supplemented with protease and phosphatase inhibitor cocktails.
-
Causality Note: Phosphatase inhibitors are absolutely essential to prevent the rapid dephosphorylation of target proteins upon cell lysis, which would otherwise lead to false-negative results.[14][15]
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Causality Note: Milk should be avoided as a blocking agent when detecting phosphoproteins because it contains casein, a phosphoprotein that can cause high background signal.[15]
-
Primary Antibodies: Rabbit anti-phospho-EGFR and Rabbit anti-total-EGFR. Mouse anti-GAPDH or β-actin for loading control.
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Chemiluminescent Substrate (ECL).
-
-
Equipment: Electrophoresis and Western blot transfer system, imaging system (e.g., ChemiDoc).
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for a shorter duration (e.g., 1-6 hours) to capture direct effects on signaling. Include a vehicle control.
-
If the pathway requires stimulation, starve cells of serum for several hours and then stimulate with a ligand (e.g., EGF) for 5-10 minutes before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Blocking:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[15]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR), diluted in 5% BSA/TBST, overnight at 4°C.[16]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (for Total Protein and Loading Control):
-
To ensure observed changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and reprobed.
-
Incubate the membrane with a mild stripping buffer, wash thoroughly, re-block, and then probe for the total protein (e.g., anti-total-EGFR) and subsequently for a loading control (e.g., anti-GAPDH).[14]
-
Data Analysis and Interpretation
XTT Assay Data
-
Calculate Percent Viability:
-
Average the absorbance readings for each condition.
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate percent viability for each compound concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
| Compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 0.5 | 78.6 ± 3.9 |
| 1.0 | 52.1 ± 4.2 |
| 5.0 | 21.3 ± 3.1 |
| 10.0 | 8.7 ± 2.5 |
| Calculated IC50 | ~1.05 µM |
Western Blot Data
-
Qualitative Analysis: Visually inspect the blot for a dose-dependent decrease in the band intensity corresponding to the phosphorylated protein. The total protein and loading control bands should remain relatively constant across all lanes.
-
Quantitative Analysis: Use densitometry software (e.g., ImageJ) to measure the band intensity for the phosphorylated protein, total protein, and loading control. Normalize the phospho-protein signal to the total protein signal for each condition to determine the specific inhibition of phosphorylation.
References
- Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies.
- Cell-based Kinase Assays. (n.d.). Profacgen.
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate.
- Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
- MTT assay. (n.d.). Wikipedia.
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed.
- This compound. (n.d.). MySkinRecipes.
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). PubMed.
- Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. (1996). Journal of Medicinal Chemistry.
- Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. (1996). PubMed.
- Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. (2001). PubMed.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). PMC - NIH.
- Discovery of 4Amino5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3- d ]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. (2001). ResearchGate.
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Quantitative Analysis of 4-(3-Bromophenyl)pyrimidin-2-amine: A Guide to Validated Analytical Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details validated analytical methodologies for the precise quantification of 4-(3-bromophenyl)pyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accuracy and reliability in drug development and quality control, we present three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary method, Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis, and UV-Vis Spectrophotometry for rapid, high-throughput screening. Each protocol is developed with a focus on scientific integrity, explaining the rationale behind experimental choices and adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] This document serves as a practical resource for scientists, providing step-by-step protocols, data presentation tables, and troubleshooting insights to ensure reproducible and trustworthy results.
Introduction: The Importance of Precise Quantification
This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active compounds.[3] Its derivatives have been investigated for a range of pharmacological activities, making the purity and concentration of this starting material a critical parameter in research and manufacturing.[4][5] Inaccurate quantification can lead to inconsistencies in reaction yields, incorrect dosage in biological assays, and the presence of unknown impurities, ultimately compromising drug safety and efficacy.
This application note provides a detailed framework for the quantitative analysis of this compound, designed to be implemented in both research and quality control laboratories. The methodologies are grounded in established chromatographic and spectrophotometric principles, ensuring broad applicability and transferability.
Physicochemical Properties & Analytical Considerations
Understanding the fundamental properties of the analyte is the first step in developing a robust analytical method.
-
Molecular Formula: C₁₀H₈BrN₃
-
Molecular Weight: 249.10 g/mol
-
Structure: The molecule consists of a pyrimidine ring substituted with an amino group and a bromophenyl group. The presence of the aromatic rings and the pyrimidine system creates a strong chromophore, making it highly suitable for UV-Vis detection.[3]
-
Solubility: Soluble in common organic solvents such as methanol, acetonitrile, and DMSO. This property is leveraged in the preparation of stock solutions and mobile phases for chromatography.
Pillar of Trust: Principles of Method Validation
To ensure that an analytical procedure is fit for its intended purpose, it must be validated.[6] The protocols described herein are designed to meet the validation criteria set forth by the ICH Q2(R2) guidelines.[2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1]
-
Accuracy: The closeness of test results to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
Reversed-phase HPLC is the gold standard for the analysis of non-volatile and thermally stable compounds like pyrimidine derivatives.[7] It offers excellent resolution, sensitivity, and reproducibility. Our recommended method utilizes a C18 column, which separates compounds based on their hydrophobicity.
Causality of Experimental Choices
-
Column: A C18 stationary phase is chosen due to its hydrophobic nature, which provides strong retention for the aromatic this compound molecule.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography of pyrimidine compounds.[8][9] A phosphate buffer is added to maintain a consistent pH, ensuring reproducible retention times by controlling the ionization state of the amine group.
-
Detector: UV detection is selected due to the strong absorbance of the pyrimidine and phenyl chromophores. A detection wavelength is chosen based on the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Protocol 1: HPLC-UV Quantification
A. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE or nylon)
B. Instrumentation
-
HPLC system with isocratic pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
C. Procedure
-
Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water. The mobile phase is a 60:40 (v/v) mixture of Acetonitrile and 20 mM potassium phosphate buffer. Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing the analyte, dissolve it in methanol, and dilute with the mobile phase to an expected concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: Monitor at the absorbance maximum (e.g., ~275 nm, to be determined by scanning the standard solution).
-
-
Analysis: Inject the calibration standards followed by the unknown samples.
-
Data Processing: Integrate the peak area corresponding to the analyte. Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the unknown samples using the linear regression equation derived from the calibration curve.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10] It is an ideal method for confirming the identity of the analyte and for identifying and quantifying volatile impurities, even at trace levels.[11]
Causality of Experimental Choices
-
Technique: GC-MS provides orthogonal data to HPLC. Its high selectivity, based on both retention time and mass-to-charge ratio (m/z), makes it an excellent tool for identity confirmation and impurity profiling.[10]
-
Column: A low-polarity column, such as a 5% phenyl polysiloxane (e.g., HP-5MS), is suitable for separating a wide range of semi-volatile aromatic compounds.[12]
-
Injection Mode: Splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits.
-
Ionization: Electron Ionization (EI) is a standard, robust method that generates reproducible fragmentation patterns, creating a "fingerprint" of the molecule that can be compared against spectral libraries.
Protocol 2: GC-MS Analysis
A. Reagents and Materials
-
This compound reference standard
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Internal Standard (e.g., a structurally similar compound with a different retention time, like 4-bromobiphenyl)
B. Instrumentation
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source (e.g., Agilent 8890 GC with 5977B MSD, Shimadzu GCMS-QP2020).
-
Capillary column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
C. Procedure
-
Standard and Sample Preparation: Prepare stock solutions of the reference standard and internal standard in dichloromethane. Create calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte. Prepare unknown samples similarly, ensuring the final concentration is within the calibration range and adding the internal standard.
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 50-350) for identity confirmation or Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity. For quantification, monitor the molecular ion and key fragment ions.
-
-
Data Processing: For quantification, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the analyte concentration to generate the calibration curve.
Rapid Screening: UV-Vis Spectrophotometry
For rapid concentration determination of relatively pure samples, direct UV-Vis spectrophotometry is a simple and cost-effective method. It relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).
Protocol 3: UV-Vis Spectrophotometric Assay
A. Instrumentation
-
Double-beam UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
B. Procedure
-
Determine λmax: Prepare a dilute solution of the analyte in methanol. Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a series of calibration standards in methanol with concentrations that yield absorbance values between 0.1 and 1.0.
-
Analysis: Measure the absorbance of the standards and the unknown sample (diluted in methanol) at λmax, using methanol as the blank.
-
Quantification: Create a calibration curve of absorbance vs. concentration. Use the linear regression equation to calculate the concentration of the unknown sample.
Summary of Method Performance
The following table summarizes the expected performance characteristics of the described methods, based on typical results for similar analytes.[13] Validation must be performed in the user's laboratory to establish specific performance metrics.
| Parameter | HPLC-UV | GC-MS (SIM Mode) | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low (Prone to interference) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Typical Range | 1 - 100 µg/mL | 0.01 - 10 µg/mL | 2 - 20 µg/mL |
| LOD | ~0.1 µg/mL | ~0.005 µg/mL | ~0.5 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.015 µg/mL | ~1.5 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Primary Use | Routine QC, Assay, Purity | Identity Confirmation, Trace Impurity Analysis | Rapid Concentration Check (Pure Samples) |
General Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| HPLC: Peak Tailing | Active sites on column; pH mismatch between sample and mobile phase. | Use a high-purity, end-capped column. Ensure sample is dissolved in the mobile phase. |
| HPLC: Drifting Baseline | Column not equilibrated; Mobile phase composition changing. | Flush column with mobile phase for at least 30 minutes. Ensure mobile phase is well-mixed and degassed. |
| GC-MS: No Peak | Analyte degradation in injector; Inactive column. | Lower injector temperature. Break off the first few cm of the column inlet. |
| UV-Vis: Non-linear Curve | Concentrations are too high (absorbance > 1.5). | Dilute samples and standards to be within the linear range of the instrument. |
Conclusion
This application note provides three validated methods for the quantification of this compound. The choice of method depends on the specific requirements of the analysis.
-
HPLC-UV is recommended as the primary method for its robustness, precision, and suitability for routine quality control and stability studies.
-
GC-MS serves as an invaluable orthogonal technique for identity confirmation and sensitive impurity profiling.
-
UV-Vis Spectrophotometry offers a rapid and simple approach for concentration checks of pure materials where high specificity is not required.
By implementing these protocols and adhering to the principles of method validation, researchers and drug development professionals can ensure the generation of accurate and reliable data, a cornerstone of scientific integrity and pharmaceutical quality.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Liu, M., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Analyst, 150(14), 2966-2978.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Liu, M., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. PubMed.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis.
- European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- A. V. Pirogov, et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
- Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed.
- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH.
- Lorenzo-Parodi, N., et al. (2023). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate.
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 313-321.
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.
- Khan, A., et al. (2021). The crystal structure of this compound, C10H8BrN3. SciSpace.
- ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- Sharma, P., et al. (2019). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate.
- Bukhari, S. N. A., et al. (2008). 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine. PMC - NIH.
- International Science Community Association. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives.
- PubMed. (2021). Photophysical study and in vitro approach against Leishmania panamensis of dicloro-5,10,15,20-tetrakis(4-bromophenyl)porphyrinato Sn(IV).
- ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
- PubChem. (n.d.). 4-(4-bromophenyl)pyrimidin-2-amine (C10H8BrN3).
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safe handling and storage procedures for 4-(3-Bromophenyl)pyrimidin-2-amine
Application Note & Protocol Guide
Topic: Safe Handling and Storage Procedures for 4-(3-Bromophenyl)pyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acknowledging the Potency of this compound
This compound (C₁₀H₈BrN₃) is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and materials science.[1] Its utility as a building block in the synthesis of potential therapeutic agents and functional materials necessitates its presence in advanced research laboratories.[1] However, the same chemical functionalities that make this compound valuable also confer a significant hazard profile. Aminopyrimidine and bromophenyl moieties can impart potent biological activity and toxicity.
This guide is designed to provide a comprehensive framework for the safe handling, storage, and disposal of this compound. As Senior Application Scientist, my objective is not merely to list procedures, but to instill a deep understanding of the causality behind them. Adherence to these protocols is crucial for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.
Section 1: Hazard Profile and Comprehensive Risk Assessment
The foundational step in safe handling is a thorough understanding of the specific risks posed by the substance. Data from safety data sheets (SDS) of this compound and structurally related analogs indicate a significant hazard profile that demands stringent control measures.
GHS Hazard Classification Summary
The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary dangers are summarized below.
| Hazard Class | GHS Category | Hazard Statement | Implication for Researchers |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | Exposure to even small quantities via ingestion, skin contact, or inhalation can cause serious toxic effects or be fatal. All routes of exposure must be rigorously prevented. |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[2][3] | Direct contact can cause immediate and severe damage to skin and eyes. Appropriate barrier protection is mandatory. |
| Serious Eye Damage/Irritation | Category 1/2A | H318: Causes serious eye damage.[4] / H319: Causes serious eye irritation.[2][3] | The compound poses a severe threat to vision. Eye protection is non-negotiable. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] | Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort. Work must be conducted in ventilated enclosures. |
| Hazardous to the Aquatic Environment | Category 3 | H412: Harmful to aquatic life with long lasting effects. | The compound must not be allowed to enter drains or waterways. All waste is considered environmentally hazardous. |
The Risk Assessment Workflow
A systematic approach to risk assessment is a self-validating system that ensures all hazards are identified and controlled. Before any work begins, researchers must proceed through this logical workflow.
Caption: Risk assessment workflow for handling hazardous chemicals.
Section 2: Engineering and Administrative Controls: The First Lines of Defense
Personal Protective Equipment (PPE) is the last line of defense. The primary methods for mitigating exposure rely on robust engineering and administrative controls.
-
Engineering Controls: The high toxicity of this compound, particularly via inhalation of dust, mandates the use of primary engineering controls.
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). This is a non-negotiable requirement to prevent the escape of airborne particulates and vapors into the laboratory environment.
-
Ventilated Balance Enclosure: For weighing operations, a dedicated ventilated balance enclosure (also known as a powder hood) is highly recommended to contain fine dust at the source.
-
-
Administrative Controls: These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Work Area: All work with this compound must be restricted to a clearly marked, designated area within the fume hood to prevent widespread contamination.
-
Standard Operating Procedures (SOPs): A detailed, written SOP must be developed, approved, and readily available to all personnel. All users must be trained on this SOP before beginning work.
-
Restricted Access: Only trained and authorized personnel should be allowed in areas where this compound is being handled or stored. Do not work alone when handling highly toxic materials.
-
Section 3: Personal Protective Equipment (PPE) Protocol
The correct selection and use of PPE are critical for preventing direct contact.
Required PPE Ensemble
| Task | Body & Hand Protection | Eye & Face Protection | Respiratory Protection |
| Weighing Solid | Disposable lab coat over long-sleeved clothing. Double nitrile gloves (inspect for tears). | Chemical splash goggles and a full-face shield. | An N95-rated (or higher) disposable respirator is required if not using a ventilated balance enclosure. |
| Preparing Solutions | Disposable lab coat. Double nitrile gloves. | Chemical splash goggles. | Not required if performed within a certified chemical fume hood. |
| Spill Cleanup | Chemical-resistant apron over a lab coat. Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles and a full-face shield. | A half-mask or full-face respirator with P100 (HEPA) cartridges. |
PPE Donning and Doffing Sequence
Cross-contamination often occurs during the removal of PPE. Following a strict sequence is essential for safety.
Caption: Sequential process for donning and doffing PPE.
Section 4: Protocols for Handling and Use
These protocols are designed to be self-validating by including the rationale behind each critical step.
Protocol 4.1: Weighing and Aliquoting Solid Compound
-
Preparation: Don the full required PPE ensemble for handling solids. Decontaminate the work surface inside the fume hood or ventilated enclosure.
-
Rationale: Ensures a sterile work environment and protects the user from residual contamination.
-
-
Tare Weigh Paper: Place a piece of anti-static weigh paper on the analytical balance and tare the balance.
-
Rationale: Using anti-static paper prevents the fine powder from dispersing due to static electricity.
-
-
Dispense Compound: Using a dedicated, clean micro-spatula, carefully dispense a small amount of this compound onto the weigh paper. Add the compound slowly to avoid creating airborne dust.[4]
-
Rationale: Slow, deliberate movements are crucial to minimize dust generation, the primary inhalation hazard.
-
-
Close Primary Container: Immediately and securely close the main stock container.
-
Rationale: Minimizes the time the toxic solid is exposed to the atmosphere and prevents hygroscopic absorption.
-
-
Transfer and Record: Carefully fold the weigh paper and transfer the compound into the receiving vessel. Record the final weight.
-
Decontamination: Dispose of the weigh paper and any contaminated materials (e.g., disposable spatula tips) into a designated solid hazardous waste container located within the hood. Decontaminate the spatula with an appropriate solvent (e.g., ethanol or isopropanol) and wipe dry.
-
Rationale: Immediate cleanup and containment prevent the spread of toxic material.
-
Protocol 4.2: Preparation of Solutions
-
Preparation: Don the appropriate PPE for handling liquids. Conduct all work in a chemical fume hood.
-
Add Solvent: Add the desired solvent to a vessel containing a magnetic stir bar.
-
Add Compound: Add the pre-weighed solid this compound to the solvent.
-
Rationale: Adding the solid to the solvent minimizes dust and splashing compared to adding solvent to the solid.
-
-
Rinse: If using a transfer vessel, rinse it with a small amount of solvent and add the rinse to the main solution to ensure a quantitative transfer.
-
Dissolution: Cap the vessel and stir until the solid is fully dissolved. Gentle heating may be used if solubility is an issue, but this must be done with caution to avoid increasing the vapor pressure of the solvent.
-
Storage: Transfer the solution to a clearly labeled, sealed, and appropriate storage vessel. The label must include the compound name, concentration, solvent, date, and hazard pictograms.
Section 5: Storage and Incompatibility
Proper storage is essential for maintaining the chemical's integrity and ensuring safety.
-
Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4][5] The storage location must be a locked cabinet or an area accessible only to authorized personnel.[3][4][5]
-
Hygroscopicity: The material may be hygroscopic. Storage in a desiccator may be necessary to prevent degradation.
-
Incompatibilities: Keep away from strong oxidizing agents.[6] Accidental mixing could lead to a vigorous and potentially explosive reaction.
Caption: Logical storage scheme separating the compound from incompatibles.
Section 6: Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Small Spill Cleanup (Solid Material < 1 gram)
-
Alert & Evacuate: Alert personnel in the immediate area. Ensure the area is well-ventilated.
-
Don PPE: Don the full PPE ensemble for spill cleanup, including a respirator.
-
Contain & Cover: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use combustible materials like paper towels directly on the dry powder.
-
Collect: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container. Avoid creating dust.[4]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials are hazardous waste.
-
Report: Report the incident to the lab supervisor or Environmental Health & Safety (EHS) department.
Emergency Response for Personnel Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention and consult an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention and call a poison control center.[7] |
Section 7: Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, absorbent materials, and empty containers must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][5] Do not pour any waste down the drain.[8]
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for N-(2-bromophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine.
- Khan, A., Usman, R., Khan, A., Refat, M. S., Alosaimi, A. M., Bakare, S. B., & Alghamdi, M. T. (2021). The crystal structure of 4-(3-bromophenyl) pyrimidin-2-amine, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 973-976.
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheet PYRIMIDINE N-PROPYL IMPURITY.
Sources
Application Note: Strategic Deployment of 4-(3-Bromophenyl)pyrimidin-2-amine in High-Throughput Screening for Novel Kinase Inhibitors
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to form key hydrogen bond interactions with the hinge region of numerous protein kinases.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-(3-Bromophenyl)pyrimidin-2-amine , a representative aminopyrimidine, in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. We will detail its properties, assay development considerations, and provide step-by-step protocols for a primary biochemical screen and a secondary cell-based validation assay. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure scientific integrity and the generation of high-quality, actionable data.
Introduction: The Rationale for Screening this compound
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrimidine core is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors.[1][3] this compound serves as an exemplary starting point for a screening campaign due to several key features:
-
Proven Scaffold: The 2-aminopyrimidine core can form one or more crucial hydrogen bonds with the kinase hinge region, effectively mimicking the adenine ring of ATP.[2][4]
-
Structural Handles for Optimization: The bromine atom on the phenyl ring provides a reactive handle for subsequent structure-activity relationship (SAR) studies using techniques like Suzuki-Miyaura cross-coupling, allowing for rapid diversification of hit compounds.[5]
-
Favorable Physicochemical Properties: This class of molecules generally possesses properties amenable to HTS, including appropriate molecular weight and potential for cell permeability.
This guide will use the hypothetical context of a screening campaign against a representative oncogenic serine/threonine kinase, such as Aurora Kinase B (AURKB), a well-studied target for which pyrimidine-based inhibitors are known.[1]
Compound Profile: this compound
A thorough understanding of the screening compound's properties is fundamental to robust assay design.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₈BrN₃ | [6] |
| Molecular Weight | 250.1 g/mol | [6] |
| CAS Number | 392307-25-4 | [6] |
| Purity | >98% | Recommended for HTS |
| Solubility | Soluble in DMSO (>10 mM) | Standard for compound libraries |
| Storage | Store at -20°C as a 10 mM stock in 100% DMSO | Prevents degradation and freeze-thaw cycles |
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits from a large compound library.[7][8] The workflow is designed to maximize throughput in the primary screen while increasing biological relevance in subsequent validation steps.
Caption: High-Throughput Screening (HTS) cascade for kinase inhibitor discovery.
Primary Screening Protocol: TR-FRET Biochemical Assay
Rationale: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is selected for the primary screen.[9] This homogeneous ("mix-and-read") format is highly amenable to automation, requires no wash steps, and is less prone to interference from fluorescent library compounds than simple fluorescence intensity assays.[9][10] The principle involves a long-lifetime lanthanide donor (e.g., Europium-chelate conjugated anti-phospho-substrate antibody) and a compatible acceptor (e.g., a fluorescently labeled peptide substrate). Kinase activity leads to substrate phosphorylation, enabling the antibody to bind, bringing the donor and acceptor into proximity and generating a FRET signal.
4.1. Materials and Reagents
-
Kinase: Recombinant human Aurora Kinase B (AURKB), active
-
Substrate: Fluorescein-labeled peptide substrate (e.g., Kemptide)
-
Antibody: Anti-phospho-Kemptide antibody labeled with Europium (Eu) chelate
-
Compound: 10 mM this compound in DMSO
-
Controls: Staurosporine (positive control inhibitor), DMSO (negative control)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
ATP: Adenosine 5'-triphosphate, concentration at Km
-
Plates: 384-well, low-volume, white microplates
4.2. Step-by-Step Protocol
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of this compound, library compounds, Staurosporine, or DMSO into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL reaction volume.[7]
-
Causality: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is critical for assay quality and cost-effectiveness in large-scale screens.[10]
-
-
Kinase Reaction Initiation:
-
Prepare a 2X Kinase/Substrate mix in cold Assay Buffer containing AURKB and the fluorescein-labeled peptide substrate.
-
Using a multi-channel dispenser, add 25 µL of the 2X Kinase/Substrate mix to each well of the assay plate.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
-
Start the Reaction:
-
Prepare a 2X ATP solution in Assay Buffer.
-
Add 25 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.[11]
-
-
Reaction Termination and Detection:
-
Prepare a Stop/Detection Mix containing the Eu-labeled anti-phospho-substrate antibody in TR-FRET buffer (buffer composition may be proprietary to the reagent vendor).
-
Add 25 µL of the Stop/Detection Mix to each well. This simultaneously stops the enzymatic reaction and initiates the detection process.
-
Incubate for 60 minutes at room temperature to allow for antibody-substrate binding equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader (e.g., PHERAstar FSX).[10]
-
Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a pulsed excitation (e.g., 337 nm).
-
Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
4.3. Quality Control and Data Analysis
-
Z'-Factor Calculation: The robustness of the assay is determined by calculating the Z'-factor from the positive (Staurosporine) and negative (DMSO) control wells on each plate.[7][8]
-
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5.[7]
-
-
Hit Identification:
-
Normalize the data to percent inhibition relative to controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hits are typically identified as compounds that produce an inhibition value greater than three standard deviations from the mean of the sample field (e.g., Z-score < -3).
-
Secondary & Validation Assay Protocol: Cell-Based Target Engagement
Rationale: A crucial step in any HTS campaign is to validate primary hits in a more physiologically relevant context.[9] A cell-based assay confirms that the compound can penetrate the cell membrane and engage its intended target in a cellular environment. The NanoBRET™ Target Engagement assay is an excellent choice for this purpose.[1] It measures the binding of a compound to a specific target protein in living cells.
5.1. Principle of NanoBRET™ Assay
The assay uses a target protein genetically fused to a bright NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the active site of the kinase is added to the cells. In the absence of a competing compound, the tracer binds the kinase, bringing it close to the NanoLuc® donor and generating a BRET signal. A test compound, like this compound, that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
5.2. Step-by-Step Protocol
-
Cell Preparation:
-
Culture cells (e.g., HEK293) transiently transfected with a plasmid encoding for the NanoLuc®-AURKB fusion protein.
-
Harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
-
Compound Addition:
-
Serially dilute the confirmed hits (including this compound if it is a hit) to create a dose-response curve (e.g., 10-point, 3-fold dilutions).
-
Add the diluted compounds to a 384-well white assay plate.
-
-
Cell and Reagent Addition:
-
Add the NanoBRET™ Tracer and the transfected cell suspension to the wells containing the compounds.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator. This allows for compound entry and target engagement equilibrium.
-
-
Signal Detection:
-
Add the NanoGlo® Substrate to all wells. This substrate is cell-permeable and generates the luminescent signal from NanoLuc®.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This value represents the concentration of the compound required to displace 50% of the tracer from the target kinase.
-
Conclusion and Future Directions
This application note outlines a robust, scientifically-grounded framework for utilizing this compound in an HTS campaign to discover novel kinase inhibitors. By employing a high-quality biochemical primary assay like TR-FRET and validating hits with a physiologically relevant cell-based target engagement assay, researchers can confidently identify promising lead compounds. Hits derived from this workflow, centered on the versatile 2-aminopyrimidine scaffold, are well-positioned for subsequent medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties, ultimately accelerating the drug discovery pipeline.[12]
References
- Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. Vertex AI Search.
- Small Molecule Discovery Center (SMDC) - UCSF. High-throughput Screening Steps. UCSF.
- Singh, S., et al. (2016). High-throughput Screening of small molecule library: procedure, challenges and future. AMB Express.
- Moore, K., & Rees, S. (2016). A comparison of cell-based and biochemical assays for high-throughput screening. Journal of Biomolecular Screening.
- Drewry, D. H., et al. (2021).
- MySkinRecipes. This compound.
- BenchChem. (2025). A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- Danaher Life Sciences.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Fry, D. W., et al. (1996). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
- Lee, C. H., et al. (2000). Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. Journal of Medicinal Chemistry.
- Sergienko, E. A. (2012).
- Khan, A., et al. (2021). The crystal structure of this compound, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures.
- Kumar, B., et al. (2002). Thermal/microwave assisted synthesis of substituted tetrahydropyrimidines as potent calcium channel blockers. Indian Journal of Chemistry B.
- Deadman, J. J., et al. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. PubMed.
- Lee, C. H., et al. (2000). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. PubMed.
- Sharma, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Sittampalam, G. S., et al. (2012). Assay Guidance Manual. NCBI Bookshelf.
- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
- Chi, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- Lee, C. H., et al. (2000). Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor.
- EMBL-EBI. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kin.... ChEMBL.
- Souza, R., et al. (2010). Chloropyrimidines: synthesis, pharmacological activities, and QSAR studies. ChemMedChem.
Sources
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buy N-(3-bromophenyl)-2-chloropyrimidin-4-amine | 1208083-02-6 [smolecule.com]
- 6. This compound [myskinrecipes.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(3-Bromophenyl)pyrimidin-2-amine Synthesis
Welcome to the technical support center for the synthesis of 4-(3-Bromophenyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on troubleshooting low yields. Our approach is rooted in mechanistic understanding and field-proven insights to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is generally preferred?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction couples a pyrimidine derivative with a boronic acid or ester. An alternative route is the Buchwald-Hartwig amination.[2][3] The choice of route often depends on the availability of starting materials and the specific functional groups present in the molecule. For this particular target, the Suzuki coupling of a 4-halopyrimidin-2-amine with 3-bromophenylboronic acid is a common and effective strategy.
Q2: I'm experiencing a very low yield in my Suzuki-Miyaura coupling reaction. What are the first things I should check?
A2: Low yields in Suzuki couplings can often be attributed to a few critical factors. A systematic check of your reagents and reaction setup is the best starting point:
-
Reagent Quality: Ensure the purity and stability of your 3-bromophenylboronic acid, as boronic acids can degrade over time, leading to a common side reaction known as protodeboronation.[4] Also, verify the integrity of your palladium catalyst and phosphine ligands, which can be sensitive to air and moisture.[4]
-
Inert Atmosphere: The palladium(0) catalyst is susceptible to oxidation, which deactivates it. It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[4]
-
Base and Solvent Purity: Use a high-purity base and anhydrous, degassed solvents. The choice of base is critical and can influence the reaction rate and side reactions.[4][5]
Q3: I see multiple spots on my TLC plate after the reaction, in addition to my starting materials. What are the likely side products?
A3: In addition to unreacted starting materials, common side products in Suzuki-Miyaura couplings include:
-
Homocoupling Product: This is the formation of a biaryl from the coupling of two molecules of the boronic acid. This can be minimized by the slow addition of the boronic acid or by ensuring efficient oxidative addition of the aryl halide.[6]
-
Protodeboronation Product: This is the replacement of the boronic acid group with a hydrogen atom, which is a major side reaction for electron-deficient arylboronic acids.[4]
-
Products from Side Reactions of the Pyrimidine Ring: The pyrimidine ring itself can undergo side reactions, especially under harsh conditions.[7][8]
In-Depth Troubleshooting Guides
Problem 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps:
Causality and Experimental Choices:
Low conversion is often a result of an inefficient catalyst system or suboptimal reaction conditions. The choice of palladium catalyst and ligand is critical for the successful coupling of electron-deficient pyrimidines.[1][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Steps:
-
Catalyst and Ligand Screening: The choice of ligand is crucial. While traditional ligands like triphenylphosphine can be effective, more sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands) often provide better results for challenging substrates.[9] Consider screening a panel of catalysts and ligands.
-
Base Selection: The base plays a role in the transmetalation step and can also influence side reactions.[5][10] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength and solubility of the base can significantly impact the reaction.
-
Solvent Effects: The solvent system (e.g., toluene, dioxane, DMF, often with water) affects the solubility of reagents and the stability of the catalytic species.[10] A screening of different solvent systems can be beneficial.
-
Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a moderate increase in temperature or a longer reaction time may be necessary.[4] However, be aware that higher temperatures can also promote side reactions like protodeboronation.[6]
Problem 2: Significant Formation of Side Products
If your primary issue is the formation of impurities, focus on minimizing the side reactions.
Causality and Experimental Choices:
Side product formation is often a consequence of reaction conditions that favor undesired pathways. Understanding the mechanisms of these side reactions is key to mitigating them.
Troubleshooting Strategies:
| Side Product | Probable Cause | Recommended Action |
| Homocoupling Product | Inefficient transmetalation or slow oxidative addition. | - Ensure high purity of the palladium catalyst. - Add the boronic acid slowly to the reaction mixture. - Use a slight excess of the aryl halide.[6] |
| Protodeboronation Product | Presence of water, high temperature, or unsuitable base. | - Use anhydrous solvents and reagents. - Lower the reaction temperature. - Screen different bases; sometimes a weaker base can suppress this side reaction.[4] - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[4] |
| Pyrimidine Degradation | Harsh reaction conditions (high temperature, strong base). | - Lower the reaction temperature. - Use a milder base. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of this compound. Optimization may be required.
Reaction Setup Workflow:
Caption: Suzuki-Miyaura reaction setup workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chloropyrimidine (1.0 eq), 3-bromophenylboronic acid (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) and ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Optimized Reaction Conditions from Literature:
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Moderate to Good | General Suzuki Conditions |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate | [11] |
References
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Suzuki reaction.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Zare, A., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(5), 3858-3870. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl Pyrimidines
Welcome to the technical support center for the optimization of Suzuki-Miyaura reactions involving aryl pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful cross-coupling reaction. Pyrimidine-containing compounds are of immense interest in medicinal chemistry, and their synthesis via Suzuki-Miyaura coupling is a common yet challenging endeavor.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the success of your synthetic efforts.
The Challenge of Aryl Pyrimidines in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[3] However, the unique electronic properties of the pyrimidine ring introduce specific challenges. The electron-deficient nature of the pyrimidine ring makes it more reactive in comparison to analogous benzene halides.[4][5] This heightened reactivity can be a double-edged sword, leading to excellent yields under the right conditions but also to a higher propensity for side reactions and catalyst inhibition if not properly controlled. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] This guide will address these challenges and provide strategies to overcome them.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura coupling of aryl pyrimidines in a question-and-answer format, providing explanations and actionable solutions.
Question 1: I am observing no or very low conversion of my starting materials. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki-Miyaura reaction with an aryl pyrimidine can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time, and phosphine ligands are susceptible to oxidation.[6] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. For challenging couplings involving electron-rich or sterically hindered pyrimidines, consider using more robust, electron-rich, and sterically hindered phosphine ligands like SPhos, XPhos, or RuPhos.[1] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) active catalyst and the phosphine ligands.[6] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. This can be achieved by evacuating and backfilling the flask multiple times.
-
Solvent and Base Purity: The use of anhydrous and degassed solvents is paramount, as oxygen can deactivate the catalyst.[6] The choice of base is also critical. If you are using a carbonate or phosphate base, ensure it is finely powdered and dry. For sensitive substrates, consider milder bases like K₃PO₄ or Cs₂CO₃.[7]
-
Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to the degradation of the catalyst, boronic acid, or the desired product.[7] It is advisable to screen a range of temperatures (e.g., 80-110 °C) to find the optimal conditions for your specific substrates.[7]
Question 2: My reaction is producing significant amounts of side products, primarily homocoupling of the boronic acid and protodeboronation. How can I minimize these?
Answer:
Protodeboronation and homocoupling are common side reactions in Suzuki-Miyaura couplings.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a major decomposition pathway, especially with electron-deficient boronic acids.[6][7] To mitigate this:
-
Choice of Base: Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.[6]
-
Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation.[6] Consider using anhydrous conditions.
-
Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable than boronic acids and less prone to protodeboronation.[6][8]
-
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[8]
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the palladium catalyst.
-
Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress homocoupling.[9]
-
Question 3: I am working with a dichloropyrimidine and observing a mixture of mono- and di-substituted products. How can I control the selectivity?
Answer:
Achieving site-selectivity with polyhalogenated pyrimidines can be challenging due to the high reactivity of the pyrimidine ring.[4]
-
Reaction Conditions: The choice of catalyst, ligand, and solvent can significantly influence selectivity. For instance, with 2,4-dichloropyrimidine, Pd(PPh₃)₄ often provides good yields of the mono-substituted product.[5][9]
-
Stoichiometry: Carefully controlling the stoichiometry of the boronic acid (using 1.0 equivalent or slightly less) can favor mono-arylation.
-
Temperature and Reaction Time: Lowering the reaction temperature and monitoring the reaction closely to stop it after the consumption of the starting material can help prevent over-arylation.
Frequently Asked Questions (FAQs)
What is the best catalyst for Suzuki-Miyaura coupling of aryl pyrimidines?
There is no single "best" catalyst as the optimal choice depends on the specific substrates. However, for many aryl pyrimidines, Pd(PPh₃)₄ is a reliable and effective starting point.[5][10] For more challenging couplings, particularly with aryl chlorides or sterically hindered substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos ) or N-heterocyclic carbene (NHC) ligands are often necessary.[1][11]
Which base should I use?
The base plays a crucial role in the transmetalation step.[3][7] Common choices include:
-
K₂CO₃ and Cs₂CO₃: Often used in aqueous solvent mixtures. Cs₂CO₃ is a stronger base and can be more effective for less reactive systems.[7]
-
K₃PO₄: A versatile base that works well in both aqueous and anhydrous conditions and is often recommended to minimize side reactions like protodeboronation.[6][10]
-
KF: A milder base that can be advantageous when dealing with base-sensitive functional groups.[11]
What is the recommended solvent?
Ethereal solvents are commonly used.
-
1,4-Dioxane/water mixtures: A classic and often effective solvent system.[10]
-
Toluene, THF, and DMF: Also frequently employed. The choice can depend on the solubility of your reagents.[10]
-
CPME (Cyclopentyl methyl ether): A greener and safer alternative with a high boiling point, making it suitable for reactions requiring elevated temperatures.[7]
Can I use microwave irradiation to improve my reaction?
Yes, microwave-assisted Suzuki-Miyaura couplings can be highly effective for aryl pyrimidines. Microwave heating can significantly reduce reaction times and often leads to improved yields, sometimes with lower catalyst loadings.[5][9][12]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Aryl Pyrimidines
| Parameter | Recommendation | Rationale |
| Aryl Halide | Aryl-Br, Aryl-I | More reactive than Aryl-Cl, generally requiring milder conditions. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A robust and widely applicable catalyst for many pyrimidine substrates.[5][10] |
| Ligand | (If using a ligand-free precursor) | For challenging substrates, consider Buchwald or NHC ligands.[1] |
| Base | K₃PO₄ (2-3 equiv.) | Effective and often minimizes protodeboronation.[6][10] |
| Solvent | 1,4-Dioxane/Water (4:1) | Good solvating properties for a wide range of substrates.[10] |
| Temperature | 80-100 °C | A good starting range; optimization may be required.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst and ligand degradation.[6] |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling of a Bromopyrimidine
-
To a Schlenk flask, add the bromopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask, and then evacuate and backfill with argon three times.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Under a positive pressure of argon, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Chloropyrimidine
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the chloropyrimidine (0.5 mmol), arylboronic acid pinacol ester (0.6 mmol), Cs₂CO₃ (1.0 mmol), and a pre-mixed catalyst/ligand system such as XPhos Pd G3 (0.01 mmol, 2 mol%).
-
Seal the vessel and purge with argon for 10-15 minutes.
-
Add degassed CPME (3 mL) via syringe.
-
Place the vessel in the microwave reactor and heat to 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for aryl pyrimidine Suzuki-Miyaura reactions.
References
- Benchchem.
- Benchchem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Suzuki-Miyaura (hetero-)
- Benchchem. A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ....
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ACS Publications. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow | Organic Letters.
- Wikipedia. Suzuki reaction.
- NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- RSC Publishing. Suzuki–Miyaura (hetero-)
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- PubMed. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wwjmrd.com [wwjmrd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(3-Bromophenyl)pyrimidin-2-amine and Analogs
Welcome to the technical support guide for the purification of 4-(3-Bromophenyl)pyrimidin-2-amine and its structural analogs. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. As key intermediates in drug discovery, achieving high purity is paramount for reliable downstream applications and biological testing.
This guide moves beyond simple protocols to provide in-depth explanations for experimental choices, troubleshooting common issues, and answering frequently asked questions encountered in the field.
Section 1: Understanding the Molecule and Potential Impurities
The key to effective purification is understanding the physicochemical properties of your target molecule. This compound possesses a unique combination of features that dictate its behavior:
-
A Basic Center: The 2-amino group is a basic site (pKa ~3.5-4.5), making the molecule susceptible to interactions with acidic media, including standard silica gel.
-
Aromatic System: The presence of two aromatic rings (phenyl and pyrimidine) allows for π-π stacking interactions and contributes to its moderate polarity.
-
The Bromo Substituent: The bromine atom increases the molecular weight and slightly enhances lipophilicity.
Common Impurities Profile: Impurities are typically carried over from the synthesis. Depending on the synthetic route, you may encounter:
-
Unreacted Starting Materials: Such as guanidine or 1-(3-bromophenyl)ethanone derivatives.
-
Regioisomers: Incorrect positioning of the bromophenyl group on the pyrimidine core.
-
Byproducts from Side Reactions: Over-bromination leading to dibromo species can be an issue if not controlled stoichiometrically during synthesis.[1]
-
Solvent Residues: Trapped solvents from the reaction or work-up.
Section 2: Primary Purification Strategies: Protocols and Rationale
The choice of purification strategy depends on the impurity profile, the scale of your reaction, and the desired final purity.
Strategy 1: Recrystallization (The First Line of Defense)
Recrystallization is the most efficient and cost-effective method for purifying solid compounds when the impurity levels are relatively low (<10%). The principle relies on the differential solubility of the target compound and impurities in a specific solvent system at varying temperatures.[2]
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is highly soluble when hot but sparingly soluble at room or cold temperatures. For aminopyrimidine derivatives, polar protic solvents are a good starting point.[3]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude material to achieve complete dissolution. Using excess solvent is a common cause of low recovery.[3]
-
Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can cause the compound to "oil out" or trap impurities. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation & Washing: Collect the crystals via vacuum filtration (Büchner funnel). Wash the crystal cake with a small amount of ice-cold recrystallization solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Two-Solvent Recrystallization
This method is ideal when no single solvent provides the desired solubility profile. It uses a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is insoluble). The two solvents must be miscible.[2]
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[4]
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution again.[2][4]
-
Crystallization, Isolation, and Drying: Follow steps 4-6 from the single-solvent protocol.
| Solvent System | Type | Rationale & Comments |
| Ethanol/Water | Two-Solvent | An excellent starting point for many aminopyrimidines. Ethanol is the "good" solvent, water is the "anti-solvent".[3] |
| Acetone | Single-Solvent | Slow evaporation from acetone has been reported to yield high-quality single crystals of the target compound.[5] |
| n-Hexane/Ethyl Acetate | Two-Solvent | A versatile system for moderately polar compounds. Ethyl acetate is the "good" solvent. |
| Methanol | Single-Solvent | Similar to ethanol, often a good choice for polar heterocyclic compounds.[3] |
| n-Hexane | Single-Solvent | Has been used for recrystallizing other 4-bromopyrimidines, suitable if the compound has lower polarity.[6] |
Strategy 2: Silica Gel Column Chromatography
When recrystallization fails to provide the desired purity, or when separating close-running impurities, column chromatography is the method of choice.
Causality: Why Aminopyrimidines Can Be Tricky on Silica Standard silica gel is acidic (pKa ~4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic 2-amino group of your compound can undergo strong acid-base interactions with these sites. This can lead to significant peak tailing (streaking) on TLC and poor recovery from a column. To counteract this, a small amount of a basic modifier is often added to the mobile phase.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (eluent) that provides good separation and gives your target compound an Rf value of approximately 0.3-0.4.[7]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column. Tap gently to ensure even packing and drain the excess solvent until it is just above the silica bed.[7]
-
Sample Loading: Dissolve your crude compound in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder ("dry loading") can be carefully added to the top of the column. This technique generally provides better resolution than loading the sample as a solution ("wet loading").
-
Elution: Begin eluting the column with your chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often more effective than an isocratic (constant solvent composition) elution for complex mixtures.
-
Fraction Collection & Analysis: Collect the eluting solvent in a series of fractions. Analyze the fractions by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the final product.[2]
| Eluent System | Modifier (Optional but Recommended) | Comments |
| Hexane / Ethyl Acetate | 0.5 - 1% Triethylamine (TEA) | A standard, versatile system. The gradient is typically run from low to high ethyl acetate concentration. |
| Dichloromethane / Methanol | 0.5 - 1% Triethylamine (TEA) | A more polar system for compounds that do not move in Hex/EtOAc. Use with caution as methanol can dissolve some silica. |
| Hexane / Acetone | 0.5 - 1% Triethylamine (TEA) | Acetone offers different selectivity compared to ethyl acetate and can sometimes improve separation.[8] |
Section 3: Visual Workflows and Decision Guides
A logical approach is key to efficient purification. The following diagrams illustrate decision-making processes for selecting a strategy and troubleshooting common problems.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
Section 4: Troubleshooting Guide & FAQs
This section addresses specific problems in a direct question-and-answer format.
Chromatography Issues
Q: My compound is streaking badly on the TLC plate and I'm getting poor recovery from my column. What's wrong? A: This is a classic sign of strong interaction with the acidic silica gel. [7]The basic 2-amino group on your pyrimidine is likely binding irreversibly to the stationary phase.
-
Primary Solution: Add 0.5-1% triethylamine (TEA) or ammonia to your eluent system. This base will saturate the acidic sites on the silica, allowing your compound to elute cleanly.
-
Alternative Solution: If streaking persists, consider switching to a different stationary phase. Neutral alumina can be an effective alternative for basic compounds that are acid-sensitive. [7] Q: I can't separate my product from an impurity with a very similar Rf. How can I improve resolution? A: Improving the separation of closely-eluting spots requires optimizing selectivity.
-
Change Solvent System: Switch one of the solvents in your eluent. For example, if you are using a Hexane/Ethyl Acetate system, try a Hexane/Acetone or a Dichloromethane/Methanol system. Different solvents interact with your compounds in unique ways, which can alter the relative separation.
-
Use a Shallow Gradient: If you are running a gradient, make it shallower (i.e., increase the percentage of the polar solvent more slowly) in the region where your product elutes. This will increase the separation distance on the column.
-
Consider Reverse-Phase HPLC: For very challenging separations or for achieving very high purity (>99.5%), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool. A method using a C18 column with a methanol/water mobile phase has been developed for a similar analog. [9]
Crystallization Issues
Q: My compound "oiled out" during recrystallization. Can I salvage it? A: Yes, this is usually salvageable. "Oiling out" happens when the compound's solubility limit is exceeded so rapidly that it comes out of solution as a liquid phase rather than an ordered crystal lattice.
-
Solution: Heat the mixture again to re-dissolve the oil. Add a small amount of the "good" solvent to decrease the saturation level slightly. Then, allow the solution to cool much more slowly. Insulating the flask can help. If the problem persists, you may need to choose a different solvent system. [3] Q: I got no crystals, even after putting my flask in the ice bath. What should I do next? A: This indicates your solution is not sufficiently saturated.
-
Induce Crystallization: First, try scratching the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Adding a tiny "seed crystal" of pure product, if available, is also highly effective. [3]* Increase Concentration: If induction fails, your solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt the cooling process again. [3]
General FAQs
Q: What is the best general-purpose method to purify a new analog of this series for the first time? A: For a first attempt on a new molecule, a multi-step approach is best.
-
Start with an aqueous workup involving an acid/base wash if applicable to remove bulk ionic impurities.
-
Attempt a recrystallization screen with a few common solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane).
-
If recrystallization is unsuccessful, move to silica gel chromatography using a Hexane/Ethyl Acetate + 1% TEA system, guided by TLC analysis.
Q: My compound is a dark color, but I expect a white or pale-yellow solid. How can I remove the color? A: Colored impurities are often large, conjugated molecules that are present in trace amounts.
-
Charcoal Treatment: During recrystallization, after your compound is dissolved in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. [3]Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
References
- Technical Support Center: 4-Pyrimidine Methanamine Crystallization. (n.d.). Benchchem.
- Khan, A., Usman, R., Khan, A., Refat, M. S., Alosaimi, A. M., Bakare, S. B., & Alghamdi, M. T. (2021). The crystal structure of this compound, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 975–976.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
- Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography. (n.d.). Benchchem.
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. (2024). Journal of Chemical Health Risks, 14(4).
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). Benchchem.
- Singh, K., Singh, S., & Singh, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2724.
- Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. scispace.com [scispace.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. jchr.org [jchr.org]
identifying and minimizing byproducts in pyrimidine synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert-driven insights into identifying, troubleshooting, and minimizing common byproducts in key pyrimidine synthesis reactions. Our goal is to move beyond simple protocols and explain the causality behind reaction outcomes, empowering you to optimize your syntheses with confidence.
Structure of This Guide
This support center is structured into three main sections, each focusing on a widely used method for pyrimidine ring construction. Each section is presented in a question-and-answer format to address the specific, practical challenges encountered in the lab.
-
The Biginelli Reaction: Troubleshooting the classic three-component condensation.
-
The Pinner Synthesis: Addressing challenges in the condensation of 1,3-dicarbonyls with amidines.
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): Navigating byproduct formation in this versatile approach.
Following these sections, you will find standardized protocols for reaction monitoring and byproduct quantification.
Section 1: The Biginelli Reaction
The Biginelli reaction is a cornerstone of pyrimidine synthesis, involving a one-pot, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1][2][3] While powerful, its simplicity can be deceptive, often leading to a range of predictable byproducts.
Frequently Asked Questions (FAQs): Biginelli Reaction
Q1: My reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone (DHPM). What is it, and how can I avoid it?
A1: Diagnosis & Mechanism
You are almost certainly observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[1] This competing reaction becomes significant under specific conditions, particularly at elevated temperatures.
-
Causality: The Biginelli reaction requires the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[3] However, high temperatures (>80-100°C) can cause urea to decompose into ammonia (NH₃) and isocyanic acid.[1] This in-situ generation of ammonia enables a parallel Hantzsch pyridine synthesis pathway, where two equivalents of the β-ketoester react with the aldehyde and ammonia, outcompeting the desired Biginelli pathway.[1]
Diagram 1: Competing Pathways in the Biginelli Reaction
Caption: Divergence of Biginelli and Hantzsch pathways.
Troubleshooting & Minimization Protocol:
-
Temperature Control (Primary Solution): Reduce the reaction temperature. Many Biginelli reactions proceed efficiently at 60-80°C. Higher temperatures strongly favor the Hantzsch pathway.[1]
-
Catalyst Selection: While classic Brønsted acids (like HCl) are common, certain Lewis acids can influence selectivity. Empirically test catalysts like Yb(OTf)₃, FeCl₃, or solid acid catalysts (e.g., sulfated zirconia), which can promote the reaction at lower temperatures.
-
Stoichiometry: Use a slight excess of urea (1.2-1.5 equivalents). This can help push the equilibrium toward the formation of the N-acyliminium ion, outcompeting the pathway initiated by ammonia.
-
Order of Addition: In some systems, pre-mixing the aldehyde and urea before adding the β-ketoester can favor the desired pathway. However, a more common approach is to add the urea last to minimize its decomposition time at high temperatures.[1]
Q2: My yield is low, and NMR analysis shows a significant amount of a byproduct lacking the urea moiety. What is happening?
A2: Diagnosis & Mechanism
This is characteristic of the Knoevenagel condensation product dominating the reaction. The Knoevenagel condensation between the aldehyde and the active methylene group of the β-ketoester is a key step in the Biginelli mechanism, but if it proceeds without subsequent incorporation of urea, it becomes a major byproduct.[4]
-
Causality: The formation of the Knoevenagel adduct (an α,β-unsaturated dicarbonyl compound) is often faster than the formation of the N-acyliminium ion from the aldehyde and urea. If reaction conditions do not sufficiently promote the subsequent Michael addition of urea to this adduct, it will accumulate as a major byproduct, consuming your starting materials.[5][6]
Troubleshooting & Minimization Protocol:
-
Optimize Catalyst: The catalyst's role is to accelerate all steps, including the final cyclization. Ensure your catalyst is active and used at an optimal concentration (typically 5-10 mol% for Lewis acids). Inefficient catalysis is a primary cause of Knoevenagel byproduct accumulation.
-
Alter Stoichiometry: Use an excess of urea (1.5 equivalents). According to Le Châtelier's principle, this increases the concentration of the key nucleophile required for the reaction to proceed past the Knoevenagel stage.[6]
-
Solvent Choice: The polarity of the solvent can influence reaction rates. While ethanol is common, polar aprotic solvents like DMF or acetonitrile can sometimes improve yields by better solvating intermediates. Solvent-free conditions have also proven effective.
-
"Atwal Modification": For particularly stubborn substrates (especially aliphatic aldehydes), consider a two-step approach. First, pre-form the Knoevenagel adduct. Then, in a separate step, react it with urea under conditions optimized for the cyclization.[6]
Section 2: The Pinner Pyrimidine Synthesis
The Pinner synthesis is a versatile [3+3] cycloaddition for preparing substituted pyrimidines, typically by condensing a 1,3-dicarbonyl compound with an amidine.[7] Unlike the Biginelli reaction, it is highly sensitive to reaction conditions, particularly the presence of water.
Frequently Asked Questions (FAQs): Pinner Synthesis
Q1: My Pinner reaction is messy, with low yields and multiple spots on TLC. What are the most likely side reactions?
A1: Diagnosis & Mechanism
A complex Pinner reaction mixture typically points to one or more of three main issues: hydrolysis of starting materials, self-condensation of reactants, or incomplete cyclization.[4][8]
-
Hydrolysis: Amidines and their salts are highly susceptible to hydrolysis, especially under the acidic or basic conditions used for the reaction. The presence of water will convert the amidine to an amide and the 1,3-dicarbonyl compound back to its constituent carboxylic acid and ketone, effectively killing the reaction.[4][6]
-
Self-Condensation: Both starting materials can react with themselves. Amidines can self-condense to form triazines, while 1,3-dicarbonyl compounds can undergo self-aldol or Claisen-type condensations.[4][8]
-
Incomplete Cyclization: The initial condensation between the amidine and one of the carbonyl groups of the dicarbonyl compound may occur, but the final intramolecular cyclization to form the pyrimidine ring can stall, leaving open-chain intermediates in the mixture.[4][8]
Diagram 2: Troubleshooting Workflow for Pinner Synthesis
Caption: A logical workflow for troubleshooting the Pinner synthesis.
Troubleshooting & Minimization Protocol:
-
Ensure Anhydrous Conditions: This is the most critical parameter.[4] Use freshly distilled, anhydrous solvents. Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon). Run the reaction under an inert atmosphere from start to finish.
-
Verify Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines are often hygroscopic and can hydrolyze upon storage.[4]
-
Control Temperature: Excessive heat can promote self-condensation side reactions. It is often best to initiate the reaction at a lower temperature and then gradually increase the heat to drive the final cyclization, while monitoring progress by TLC.
-
Optimize pH/Catalyst: The reaction can be catalyzed by acid or base. If incomplete cyclization is the issue, a stronger acid or base, or a higher catalyst loading, may be required to facilitate the final ring-closing step.[4]
Section 3: Synthesis from α,β-Unsaturated Ketones (Chalcones)
This method involves the reaction of α,β-unsaturated ketones (often chalcones) with an N-C-N synthon like amidine or guanidine. It is a powerful route to highly substituted pyrimidines.
Frequently Asked Questions (FAQs): Chalcone-Based Synthesis
Q1: My reaction of a chalcone with guanidine hydrochloride is giving a low yield of the target aminopyrimidine. What are the likely byproducts?
A1: Diagnosis & Mechanism
Low yields in this synthesis are often due to competing reaction pathways or the stability of intermediates.
-
Causality: The desired reaction proceeds via a Michael addition of the amidine/guanidine to the β-carbon of the chalcone, followed by intramolecular condensation and subsequent aromatization (often through oxidation or elimination).
-
Potential Byproducts:
-
Michael Adduct: The initial Michael addition product may be stable and fail to cyclize, especially if the subsequent cyclization step has a high activation energy due to steric hindrance.
-
Alternative Cyclization: Depending on the substrate, the intermediate could potentially cyclize through a different pathway to form other heterocyclic systems.
-
Amidine/Guanidine Self-Condensation: Similar to the Pinner synthesis, under strongly basic conditions, guanidine can self-condense.
-
Troubleshooting & Minimization Protocol:
-
Choice of Base: The base is critical. A strong, non-nucleophilic base like DBU or an alkoxide (e.g., NaOEt in EtOH) is often required to deprotonate the guanidine hydrochloride and catalyze the cyclization. The stoichiometry of the base must be carefully optimized.
-
Solvent and Temperature: Refluxing in a high-boiling polar solvent like ethanol, n-butanol, or DMF is typically necessary to provide the energy for both the initial addition and the final cyclization/aromatization steps.
-
Atmosphere: While not as sensitive to water as the Pinner synthesis, performing the reaction under an inert atmosphere can prevent oxidative side reactions, especially if the final product is susceptible to oxidation. If the mechanism requires oxidation for aromatization, switching to an air or oxygen atmosphere in the final step may be necessary.
Section 4: Quantitative Analysis & Protocols
Accurate identification and quantification of byproducts are essential for true optimization. High-Performance Liquid Chromatography (HPLC) is the primary tool for this analysis.
Data Presentation: Impact of Catalyst on Biginelli Reaction
The choice of catalyst can dramatically affect both the yield of the desired 3,4-dihydropyrimidinone (DHPM) and the formation of byproducts. The following table summarizes the comparative efficiency of different catalysts under solvent-free conditions for the reaction of benzaldehyde, ethyl acetoacetate, and urea.
| Catalyst (mol%) | Temperature (°C) | Time (min) | DHPM Yield (%) | Reference |
| None | 100 | 360 | < 5 | [9] |
| ZnCl₂ (10) | 80 | 120 | 85 | [10] |
| FeCl₃·6H₂O (10) | 90 | 45 | 93 | [10] |
| Yb(OTf)₃ (2) | 100 | 180 | 96 | [3] |
| [BCMAB][2Cl] (8) | 60 | 60 | 95 | [10] |
Table compiled from data reported in cited literature. Yields are for the isolated product.[3][9][10] This data clearly demonstrates that an appropriate catalyst not only accelerates the reaction but also enables high yields at lower temperatures, which is a key strategy for minimizing temperature-dependent byproducts like Hantzsch dihydropyridines.
Experimental Protocol: HPLC Analysis of a Crude Biginelli Reaction Mixture
This protocol provides a general method for separating and quantifying the desired dihydropyrimidinone (DHPM) product from the common Hantzsch dihydropyridine (DHP) and Knoevenagel condensation byproducts.
1. Instrumentation and Columns:
-
System: Standard HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: HPLC-grade Acetonitrile (ACN) with 0.1% TFA or Formic Acid.
-
Sample Diluent: 50:50 mixture of Water:Acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or scan with DAD to find optimal wavelength for all components).
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
4. Sample Preparation:
-
Carefully take a small aliquot (e.g., ~1 mg) of the crude reaction mixture.
-
Dissolve the aliquot in 1.0 mL of the Sample Diluent (50:50 Water:ACN).
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[11]
5. Data Interpretation:
-
Identification: Identify the peaks corresponding to starting materials, DHPM product, and byproducts by comparing their retention times with those of authentic standards (if available). The expected elution order on a C18 column is typically the most polar compound first (e.g., urea), followed by the DHPM, and then the less polar byproducts like the Knoevenagel adduct and the Hantzsch DHP.
-
Quantification: Calculate the relative percentage of each component by peak area integration. For absolute quantification, a calibration curve must be generated using pure standards of each compound.
Diagram 3: General Workflow for Byproduct Analysis
Caption: Standardized workflow for preparing and analyzing a crude reaction sample by HPLC.
References
- BenchChem Technical Support. (2025). Side-product formation in pyrimidine ring synthesis and mitigation. BenchChem.
- Pinner reaction. (n.d.). Wikipedia.
- Kumar, A., et al. (2025). Green synthesis and catalytic efficiency of [BCMAB][2Cl] ionic liquid for the synthesis of bioactive 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives via Biginelli condensation. ResearchGate.
- Various Authors. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- Various Authors. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal.
- Various Authors. (n.d.). Pinner pyrimidine synthesis. Slideshare.
- Various Authors. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. J. Chem. Rev.
- Various Authors. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University.
- BenchChem Technical Support. (2025). Troubleshooting the Pinner Pyrimidine Synthesis. BenchChem.
- Various Authors. (2018). Usage of HPLC in analysis of tetrahydropyrimidine Biginelli derivative. ResearchGate.
- BenchChem Technical Support. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
- Biswas, T. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube.
- BenchChem Technical Support. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem.
- Various Authors. (n.d.). The effect of various amounts of the catalyst for Biginelli reaction. ResearchGate.
- Various Authors. (n.d.). Efficiency Comparison of Various Catalysts for the Biginelli Reaction. ResearchGate.
- Various Authors. (n.d.). Pinner Reaction. SynArchive.
- NRO Chemistry. (2021). Pinner Reaction. YouTube.
- BenchChem Technical Support. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- Various Authors. (n.d.). Comparison of catalytic activity of different catalysts on the model reaction. ResearchGate.
- Manos-Turvey, A., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry.
- King, M.W. (1997). Purine and Pyrimidine Metabolism. Indiana University School of Medicine.
- Various Authors. (n.d.). Pyrimidine Metabolism. SMPDB.
- Kappe, C. O. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units.
- Various Authors. (2014). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Theochem @ Mercer University.
- Various Authors. (2023). 7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts.
- D'Avolio, A., et al. (n.d.). Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. PMC.
- Stasolla, C., et al. (2005). Pyrimidine and purine biosynthesis and degradation in plants. PubMed.
- Various Authors. (n.d.). Biginelli Reaction. Organic Chemistry Portal.
- Various Authors. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University.
- Geigenberger, P., et al. (2005). Inhibition of de novo pyrimidine synthesis in growing potato tubers leads to a compensatory stimulation of the pyrimidine salvage pathway and a subsequent increase in biosynthetic performance. The Plant Cell.
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Technical Support Center: Improving the Aqueous Solubility of 4-(3-Bromophenyl)pyrimidin-2-amine for Biological Assays
Introduction
4-(3-Bromophenyl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities of pyrimidine derivatives[1]. Researchers evaluating this and similar molecules in biological assays, from high-throughput screening (HTS) to detailed cell-based studies, frequently encounter a significant hurdle: poor aqueous solubility.
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals facing solubility challenges with this compound. We will explore the root causes of its low solubility and provide a series of practical, step-by-step troubleshooting guides and protocols to overcome these issues, ensuring the generation of reliable and reproducible data.
Section 1: Compound Profile & The Solubility Challenge
Understanding the physicochemical properties of this compound is the first step in devising an effective solubilization strategy.
The molecule's structure, which combines a hydrophobic bromophenyl group with a flat, aromatic pyrimidine ring system, contributes to strong crystal lattice forces. This makes it energetically unfavorable for individual molecules to break away from the solid state and interact with water molecules, a characteristic of so-called "brick-dust" molecules[2]. The presence of the 2-amine group and nitrogen atoms in the pyrimidine ring confers weak basic properties, offering a key opportunity for pH-dependent solubility enhancement[3].
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₁₀H₈BrN₃ | - |
| Molecular Weight | 250.10 g/mol [4] | - |
| Predicted LogP | ~3.0 - 3.5[3] | Indicates significant lipophilicity and preference for non-polar environments over water. |
| Chemical Nature | Weakly Basic | The amine and pyrimidine nitrogens can be protonated in acidic conditions, forming a more soluble salt[5][]. |
| Common Solvent | Dimethyl Sulfoxide (DMSO) | Highly soluble in DMSO, but prone to precipitation when diluted into aqueous buffers[7][8]. |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during experimental workflows.
Q1: My compound precipitated immediately after I diluted my high-concentration DMSO stock into the aqueous assay buffer. What happened and how can I fix it?
A1: This is the most frequent manifestation of poor aqueous solubility, often called "crashing out." It occurs because the compound is highly soluble in 100% DMSO but its concentration far exceeds its thermodynamic solubility limit in the final, predominantly aqueous, assay buffer[9][10]. The DMSO concentration is no longer high enough to keep the compound in solution.
Follow this workflow to diagnose and solve the issue:
Caption: Troubleshooting workflow for compound precipitation.
Q2: I'm observing inconsistent or non-reproducible results. Could this be a solubility issue?
A2: Absolutely. Even if you don't see visible precipitation, the formation of sub-visible, colloidal aggregates can severely compromise data quality[11]. These aggregates can sequester proteins or interfere with assay readouts (e.g., light scattering in absorbance assays, fluorescence quenching), leading to reproducible but misleading results known as "false positives"[11][12].
Troubleshooting Steps:
-
Visual Inspection: Shine a laser pointer through your highest concentration sample. The scattering of light (the Tyndall effect) can reveal the presence of colloids not visible to the naked eye.
-
Assay Interference Check: In biochemical assays, consider adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01-0.05%) to the assay buffer. This can break up compound aggregates and reveal if the observed activity was an artifact[12]. Note: This is generally not suitable for cell-based assays.
-
Orthogonal Confirmation: Validate hits in a secondary assay that uses a different detection technology to rule out technology-specific interference.
Q3: What is the maximum concentration of DMSO I can safely use in my assay?
A3: This is a critical parameter that depends on your assay system. While DMSO is an excellent solvent, it can have biological effects of its own, including cytotoxicity and enzyme inhibition[7]. Always run a "vehicle control" with the same final concentration of DMSO to measure its baseline effect.
| Assay Type | Recommended Max DMSO % | Rationale |
| Cell-Based Assays | < 0.5% (ideally ≤ 0.1%) | Higher concentrations can cause cell stress, membrane permeabilization, and death, confounding results[9][13]. |
| Biochemical/Enzyme Assays | < 1-2% | Less sensitive than live cells, but DMSO can still directly inhibit some enzymes or affect protein conformation[8]. |
| In Vivo Formulations | < 10% (as part of a vehicle) | Often used as part of a co-solvent system, but must be carefully optimized to avoid toxicity[14]. |
Q4: Can I use pH to improve the solubility of this compound?
A4: Yes, this is a highly effective strategy for this specific molecule. As a weak base, this compound will become protonated and form a more soluble cationic salt in an acidic environment (pH < ~5). The solubility can increase dramatically as the pH is lowered[][15].
Caption: pH-dependent solubility of a weak base.
Critical Consideration: This approach is only viable if your biological target and assay components are stable and functional at the required acidic pH. Always verify that the pH change itself does not alter the biological activity you are measuring.
Section 3: Standard Operating Protocols
Follow these validated protocols to minimize solubility-related artifacts in your experiments.
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol ensures your starting material is fully dissolved and stable.
-
Preparation: Use a high-purity, anhydrous grade of DMSO (>99.9%)[7]. Allow the compound and DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound into a sterile glass vial.
-
Dissolution: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can be used as a last resort, but be cautious of potential compound degradation[10].
-
Verification: Visually inspect the solution against a bright light to ensure it is completely clear and free of any solid particles[16].
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time[8].
Protocol 2: The "Intermediate Dilution" Method for Aqueous Working Solutions
This method prevents the compound from "crashing out" by avoiding a drastic change in solvent polarity.
-
High-Concentration Stock: Start with your fully dissolved 10 mM stock in 100% DMSO (from Protocol 1).
-
Intermediate Dilution Plate: Create an intermediate dilution. For example, add 2 µL of the 10 mM DMSO stock to 98 µL of 100% DMSO in a 96-well plate. This creates a 200 µM solution, still in 100% DMSO.
-
Serial Dilutions in DMSO: Perform your serial dilutions using 100% DMSO as the diluent. This maintains a high organic solvent environment where the compound remains soluble[13].
-
Final Dilution into Assay Buffer: Transfer a small, fixed volume (e.g., 1 µL) from each well of your DMSO dilution plate into the corresponding wells of your final assay plate, which already contain the aqueous assay buffer (e.g., 99 µL).
-
Result: This procedure ensures the final DMSO concentration is low and constant across all wells (in this example, 1%), while minimizing the risk of precipitation[9].
Protocol 3: Simple Kinetic Solubility Assessment by Turbidimetry
This quick assay helps you estimate the maximum soluble concentration of your compound in your specific assay buffer.
-
Prepare Compound Plate: In a clear 96-well plate, prepare serial dilutions of your compound in 100% DMSO (as in Protocol 2, steps 1-3).
-
Prepare Assay Buffer Plate: Add the corresponding volume of your actual assay buffer to a separate 96-well plate.
-
Combine: Transfer a small volume (e.g., 1-2 µL) from the DMSO plate to the assay buffer plate. Mix well by pipetting.
-
Incubate: Let the plate sit at room temperature for 1-2 hours to allow any precipitation to equilibrate.
-
Measure: Read the absorbance (turbidity) of the plate on a plate reader at a wavelength where the compound itself does not absorb (e.g., 600-650 nm)[10].
-
Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a sharp increase in turbidity is observed is the approximate kinetic solubility limit. You should aim to work at concentrations below this limit.
Section 4: Advanced Solubilization Strategies
When standard methods are insufficient, these advanced formulation approaches can be employed.
4.1 Using Co-solvents
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds[5][15].
| Co-solvent | Typical Final Conc. (%) | Key Characteristics |
| Polyethylene Glycol (PEG 300/400) | 5 - 20% | Low toxicity, commonly used in in vivo formulations[14]. |
| Ethanol | 1 - 10% | Effective, but can have biological effects and higher volatility. |
| Propylene Glycol | 5 - 20% | Similar properties to PEG, good safety profile[]. |
Implementation: The co-solvent should be added to the aqueous assay buffer before the DMSO stock of the compound is introduced.
4.2 Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble "inclusion complex"[17][18].
Caption: Mechanism of cyclodextrin-mediated solubilization.
Commonly Used Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical research due to its high aqueous solubility and low toxicity[18].
Implementation: The compound should be pre-incubated and complexed with the cyclodextrin in a concentrated solution before being diluted into the final assay buffer. The optimal ratio of compound to cyclodextrin must be determined experimentally.
References
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- Li, Y., & Huang, Y. (2018). Lipid-based formulations for poorly water-soluble drugs. Pharmaceutical Development and Technology, 23(1), 1-13. [Link]
- Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin Drug Carrier Systems. Chemical Reviews, 98(5), 2045–2076. [Link]
- Porter, C. J. H., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and bioavailability with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691. [Link]
- Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068–1075. [Link]
- Souza R, Pavan FR, Leite SR, et al. (2010). Chloropyrimidines: synthesis, pharmacological activities, and QSAR studies. ChemMedChem, 5(9), 1389-1408. [Link]
- Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the aqueous solubility of drugs and drug-like compounds. Journal of Pharmacy and Pharmacology, 69(8), 945-955. [Link]
- Larsen, K. L. (2002). Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels. Drug Delivery, 9(3), 165-171. [Link]
- Moya-Ortega, M. D., Álvarez-Lorenzo, C., Concheiro, A., & Loftsson, T. (2012). Cyclodextrin-based microemulsions for delivery of poorly soluble drugs. International Journal of Pharmaceutics, 436(1-2), 459-468. [Link]
- Tsinontides, S. C., Rajniak, P., Pham, D., Hunke, W. A., Place, G., & Reynolds, S. D. (2004). The use of a co-solvent system to improve the aqueous solubility of a poorly soluble drug for use in a bioassay. International journal of pharmaceutics, 280(1-2), 117–126. [Link]
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1–19. [Link]
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
- FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital Entrepreneurship.[Link]
- Georgiou, C. D., Zisimopoulou, M. A., Liggri, P. G., & Zervou, M. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS medicinal chemistry letters, 3(12), 1029–1033. [Link]
- ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
- Wikipedia. (2024). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia.[Link]
- Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International journal of pharmaceutics, 420(1), 1–10. [Link]
- Bevernage, J., Brouwers, J., Brewster, M. E., & Augustijns, P. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of pharmaceutical sciences, 102(11), 4132–4140. [Link]
- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Beck, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. [Link]
- ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?
- ResearchGate. (2020). Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. Chemistry LibreTexts.[Link]
- Reddit. (2022). How to tackle compound solubility issue.
- Li, Y., Wu, K., & Liang, L. (2019). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K.
- The Proteo-Pantry. (2020). Solution-making strategies & practical advice. YouTube.[Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement by various techniques based on pharmaceutical and medicinal chemistry approach: An overview. Asian Journal of Pharmacy and Technology, 13(1), 58-66. [Link]
- Lee, T., & Hung, M. H. (2007). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 31(10). [Link]
- Almalki, A. H., Al-Malki, J. S., & Alghamdi, Y. S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Pharmacy & Pharmacognosy Research, 9(5), 660-675. [Link]
- Vemula, V. R. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Technology, Research and Management, 3(1), 1-10. [Link]
- Khan, A., Usman, R., Khan, A., Refat, M. S., Alosaimi, A. M., Bakare, S. B., & Alghamdi, M. T. (2021). The crystal structure of this compound, C10H8BrN3. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 975-977. [Link]
- PubChem. (n.d.). N-(2-bromophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach.[Link]
- Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review.[Link]
- Molbase. (n.d.). Chemical Synthesis and Properties of Primary amines. Molbase Encyclopedia.[Link]
- ResearchGate. (2018). In vitro high-throughput drug precipitation methods for oral formulations.
- Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Future Medicinal Chemistry, 11(13), 1633-1651. [Link]
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Technical Support Center: Addressing Compound Precipitation in Cell Culture Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex issue of compound precipitation in cell culture media. Precipitate formation can drastically alter the effective concentration of your test compound, leading to inaccurate and irreproducible results, and may even induce unintended cytotoxicity.[1][2][3] As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a foundational understanding of the physicochemical principles at play. This guide offers a self-validating system of inquiry, enabling you to diagnose, troubleshoot, and proactively prevent solubility issues in your critical experiments.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries researchers have when facing precipitation, providing rapid insights and immediate corrective actions.
Q1: Why did my compound immediately precipitate when I added it to the culture medium?
A1: This phenomenon, often called "crashing out," is typically a result of a dramatic change in solvent polarity.[4] Many research compounds, especially novel small molecules, are hydrophobic and require a non-polar organic solvent like dimethyl sulfoxide (DMSO) for initial dissolution.[5][6][7] Your high-concentration stock solution in 100% DMSO is a stable environment for the compound. However, when a small volume of this stock is introduced into the overwhelmingly aqueous environment of your cell culture medium, the DMSO is rapidly diluted. This sudden increase in polarity significantly lowers the solubility of your hydrophobic compound, causing it to fall out of solution.[4][8]
Immediate Corrective Actions:
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of your compound, as it may be exceeding its aqueous solubility limit.[8][9]
-
Modify Dilution Technique: Instead of adding the stock solution directly to the full volume of media, perform a serial or stepwise dilution.[8][10] Adding the compound dropwise while gently vortexing the pre-warmed media can also prevent localized areas of high concentration that initiate precipitation.[8]
Q2: My compound solution looked fine initially, but I saw a precipitate after incubating it for a few hours/days. What happened?
A2: Delayed precipitation points to more subtle factors related to the stability of your compound in the complex culture environment over time. The primary culprits include:
-
Temperature Shifts: Compounds are often dissolved at room temperature, but cell cultures are maintained at 37°C. For some compounds, this increase in temperature can decrease solubility.[1][8] More commonly, repeated removal of culture vessels from the incubator can cause temperature cycling, which affects compound solubility.[8]
-
pH Changes: Standard cell culture incubators use a CO2 atmosphere to maintain the pH of bicarbonate-buffered media. This environment can alter the medium's pH, which can significantly affect the solubility of ionizable compounds.[1][11][12] Furthermore, cellular metabolism can acidify the local microenvironment, leading to pH shifts that trigger precipitation.[8]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components.[13] Your compound may interact with these components over time to form insoluble complexes.[8] For example, metal ions like calcium, magnesium, copper, and zinc are known to form precipitates.[13][14][15]
-
Media Evaporation: In long-term experiments, evaporation from culture plates can concentrate all media components, including your compound, pushing its concentration beyond the solubility limit.[8][15]
Q3: What is the best solvent for my compound, and what is a safe final concentration to use in my culture?
A3: DMSO is the most widely used solvent for dissolving hydrophobic compounds in drug discovery due to its high solubilizing power.[2][8] However, it's crucial to minimize its final concentration in the culture medium, as DMSO can have cytotoxic and other off-target effects.
| Solvent | Recommended Final Concentration | Notes |
| DMSO | < 0.5%, ideally ≤ 0.1% | The tolerance of cell lines varies. Always run a vehicle control with the same final DMSO concentration as your experimental samples to assess solvent toxicity.[9][16] |
| Ethanol | < 0.5% | Can be effective but is also prone to causing precipitation upon dilution. It can be more volatile and has its own effects on cellular metabolism. |
| DMF | < 0.1% | Dimethylformamide is another strong solvent but can be just as, if not more, toxic than DMSO.[17] |
It's a best practice to prepare a high-concentration stock solution (e.g., 10-100 mM) in your chosen solvent.[8] This allows you to add a very small volume to your media, keeping the final solvent concentration well below toxic levels.[1]
Q4: Can the type of cell culture medium or serum affect my compound's solubility?
A4: Absolutely. The composition of the basal medium can have a significant impact. Some compounds may be more soluble in different media formulations.[8] More critically, the presence or absence of serum is a major factor. Serum contains proteins, primarily albumin, that can bind to hydrophobic compounds, effectively acting as carriers and increasing their apparent solubility.[18] Consequently, switching from a serum-containing to a serum-free medium can often lead to new precipitation issues.[8][15] When troubleshooting, it is valuable to test your compound's solubility in both the presence and absence of serum.[19]
Q5: How can I determine the maximum soluble concentration of my compound under my specific experimental conditions?
A5: You should perform a kinetic solubility assay using your exact cell culture medium and conditions. This involves creating a serial dilution of your compound in the medium, incubating it under culture conditions (e.g., 37°C, 5% CO2) for a relevant period, and then visually or instrumentally assessing the highest concentration that remains precipitate-free. A detailed protocol for this is provided in Part 3 .
Part 2: Systematic Troubleshooting Guide - When Precipitation Occurs
When you observe a precipitate, a systematic approach is the most efficient way to solve the problem.
Step 1: Observe and Characterize the Precipitate
Before changing your protocol, gather information.
-
Visual Inspection: Is the precipitate crystalline, amorphous (cloudy), or an oily film?[4] Crystalline structures often suggest the compound itself is precipitating, while cloudiness could indicate salt or complex formation.
-
Microscopy: Examine the culture vessel under a microscope. Precipitate particles can often be distinguished from microbial contamination.[14][15] Note the morphology and location of the precipitate (e.g., floating, adhered to the bottom).
-
Timing: Note precisely when the precipitation occurs—immediately upon addition, or after a specific duration in the incubator. This is the most critical clue to the underlying cause, as detailed in the FAQs above.
Step 2: Review Your Compounding & Dilution Protocol
Meticulously review your procedure. Human error is a common source of variability.
-
Stock Solution: Was the compound fully dissolved in the stock solvent? If not, sonication or gentle warming (if the compound is stable) may be required.[9]
-
Calculations: Double-check all calculations for dilutions.
-
Media Temperature: Was the culture medium pre-warmed to 37°C before the compound was added? Adding a compound to cold media can decrease its solubility.[1][8]
-
Mixing: How was the compound added? Direct pipetting of a large volume of stock into the media can cause "crashing." A slow, dropwise addition with gentle swirling is superior.[8]
Step 3: Implement Corrective Actions
Based on your observations, implement one or more of the following strategies.
Caption: Stepwise dilution protocol for hydrophobic compounds.
-
Prepare High-Concentration Stock: Follow SOP 1 to create a fully dissolved stock in 100% DMSO (e.g., 50 mM).
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. First, dilute your high-concentration stock into a small volume of this medium to create an intermediate concentration that is still well above your final working concentration (e.g., dilute the 50 mM stock 1:100 to get a 500 µM solution). This solution should still have a relatively high DMSO concentration, which helps maintain solubility.
-
Prepare Final Working Solution: Perform the final dilution from your intermediate solution into the bulk of your pre-warmed cell culture medium to reach the desired final concentration (e.g., dilute the 500 µM solution 1:50 to get a 10 µM final concentration). This gradual reduction in DMSO concentration significantly reduces the risk of the compound "crashing out." [8] By implementing these structured troubleshooting guides and validated protocols, you can significantly improve the quality and reliability of your cell-based assay data, ensuring that your experimental outcomes are driven by biology, not by artifacts of poor solubility.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility.
- Ascendia Pharma. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- Ishikawa, M. (n.d.). Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. J-Stage.
- Benchchem. (n.d.). Technical Support Center: Managing Compound Precipitation in Culture Media.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
- ResearchGate. (2025, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind. Request PDF.
- Wiley Online Library. (2023, April 16). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media.
- ResearchGate. (n.d.). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Request PDF.
- Semantic Scholar. (n.d.). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media.
- Benchchem. (n.d.). Troubleshooting Guide for Luzopeptin A Solubility in In Vitro Assays.
- MCE. (n.d.). Compound Handling Instructions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Insolubility in Aqueous Solutions.
- Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
- PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Benchchem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays.
- ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?.
- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
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- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
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Technical Support Center: Troubleshooting Inconsistent Results in Kinase Inhibition Assays
Welcome to the technical support center for kinase inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during these experiments. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in kinase inhibition assays?
A1: Inconsistent results in kinase assays can arise from multiple factors, which can be broadly categorized into reagent-related, assay condition-related, and experimental execution-related issues.[1] Key sources of variability include:
-
Reagent Quality and Stability: The purity and consistency of enzymes, substrates, and ATP are paramount.[1][2] Degradation or contamination of any of these critical components can significantly alter assay outcomes.
-
Assay Conditions: Inconsistent concentrations of the kinase, substrate, or ATP can lead to variable results.[1] Fluctuations in temperature and incubation times are also significant contributors to assay variability.[1]
-
Pipetting and Mixing: Inaccurate or inconsistent liquid handling and insufficient mixing of reagents are common sources of error.[3]
-
Compound-Related Issues: The test compound itself can interfere with the assay. This can include issues with solubility, stability in the assay buffer, or direct interference with the detection method (e.g., autofluorescence).[2][3]
-
Plate Effects: "Edge effects" are a well-documented phenomenon where the wells on the perimeter of a microplate are more prone to evaporation, leading to changes in reagent concentrations.[4][5][6]
Q2: My inhibitor is potent in a biochemical assay but shows significantly weaker activity in a cell-based assay. What could be the cause?
A2: This is a common and often perplexing issue in kinase inhibitor development. The discrepancy between biochemical potency and cellular efficacy can be attributed to several factors:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target kinase.[7]
-
High Intracellular ATP Concentration: Biochemical assays are often conducted at ATP concentrations close to the Kₘ of the kinase to increase sensitivity to ATP-competitive inhibitors.[8][9] However, cellular ATP concentrations are typically much higher (in the millimolar range).[9][10] This high concentration of ATP in the cell creates a more competitive environment for ATP-competitive inhibitors, leading to a higher apparent IC50 value.[8][10]
-
Drug Efflux Pumps: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport the inhibitor out of the cell, reducing its intracellular concentration.[7]
-
Compound Metabolism: The inhibitor may be rapidly metabolized by the cells into inactive forms.[7]
-
Off-Target Effects: In a cellular environment, the observed phenotype might be a result of the compound interacting with multiple targets, not just the primary kinase of interest.[3]
Q3: How does the ATP concentration affect the IC50 value of my inhibitor?
A3: The ATP concentration is a critical parameter, especially for ATP-competitive kinase inhibitors. The relationship between the IC50 value, the inhibitor's affinity (Ki), and the ATP concentration is described by the Cheng-Prusoff equation: IC50 = Ki + (Ki/Kₘ) * [ATP].[9][10]
-
At Low ATP Concentrations (near or below Kₘ): The assay is more sensitive to ATP-competitive inhibitors, resulting in a lower IC50 value.[8] This condition is often used in primary screening to identify potential hits.[8] When the ATP concentration is equal to the Kₘ, the IC50 is approximately twice the Ki value.[11]
-
At High ATP Concentrations (physiological levels): The inhibitor must compete with a higher concentration of ATP, which leads to a higher IC50 value.[8][9] Testing at physiological ATP concentrations (typically 1-10 mM) can provide a more accurate prediction of an inhibitor's efficacy in a cellular context.[8][9]
Q4: I'm observing a shift in the IC50 value of my inhibitor with different pre-incubation times. What does this indicate?
A4: A shift in the IC50 value with varying pre-incubation times is often indicative of time-dependent inhibition (TDI) .[12][13] This means the inhibitor's potency changes over time. Some compounds exhibit this behavior, and it's an important characteristic to identify during drug discovery.[12][13]
To investigate this, you can perform dose-response curves with and without a pre-incubation period of the enzyme and inhibitor.[12] A significant shift in the IC50 value upon pre-incubation suggests TDI.[12] Further experiments, such as jump dilution, can then be used to determine if the inhibition is reversible or irreversible.[12] Continuous assays are particularly useful for characterizing TDI as they monitor the reaction progress in real-time.[13][14]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability across replicate wells is a common problem that compromises the reliability of your data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation.[15] | Reduced coefficient of variation (CV) between replicate wells. |
| Assay Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations.[15][16] If their use is necessary, create a humidity barrier by filling the outer wells with sterile water or media.[16] Using low-evaporation lids or plate seals can also mitigate this effect.[4][5] | More consistent results across the plate, with reduced discrepancy between outer and inner wells.[17] |
| Inconsistent Incubation Times | Use a multichannel pipette or an automated liquid handler to start and stop reactions simultaneously across the plate.[15] | Minimized variability in reaction times, leading to more consistent results. |
| Compound Precipitation | Visually inspect for compound precipitation in the assay buffer. Determine the solubility of your compound under the final assay conditions.[15] | Clear solutions and more reliable inhibitor concentrations. |
Issue 2: Inconsistent IC50 Values Between Experiments
Fluctuations in IC50 values from one experiment to another can make it difficult to assess the true potency of your inhibitor.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent ATP Concentration | Use a single, high-quality batch of ATP for all experiments. Accurately determine the ATP concentration in your stock solution. Perform experiments at a fixed ATP concentration, ideally at or near the Kₘ for the kinase.[7] | Reduced variability in IC50 values for ATP-competitive inhibitors.[7] |
| Variable Enzyme Activity | Use a single lot of purified kinase enzyme for a set of experiments. Aliquot the enzyme to avoid repeated freeze-thaw cycles. Perform a specific activity test for each new batch of enzyme.[7] | Consistent kinase activity leading to more reproducible inhibition data.[7] |
| Reagent Degradation | Prepare fresh buffers and ensure all reagents are within their expiration dates.[18] Store stock solutions appropriately.[18] | Consistent assay performance and reliable results. |
| DMSO Concentration Effects | Maintain a consistent final concentration of DMSO in all wells, including controls. Be aware that DMSO can stimulate the activity of some kinases.[19][20] | Minimized solvent-induced artifacts and more accurate assessment of inhibitor potency. |
Issue 3: High Background Signal or Low Signal-to-Noise Ratio
A high background or low signal-to-noise ratio can obscure the true signal from kinase activity, making it difficult to obtain reliable data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reagent Concentrations | Titrate the enzyme and substrate concentrations to find the optimal balance that provides a robust signal with low background. | An improved signal window and a higher Z'-factor, indicating a more robust assay.[21] |
| Contaminated Reagents | Prepare fresh buffers and reagents.[18] Ensure the water used for buffer preparation is of high purity. | Reduced non-specific signal and a cleaner assay background. |
| Compound Interference | Test for compound autofluorescence or quenching in fluorescence-based assays by running samples with the compound but without the enzyme.[2][22] In luminescence-based assays, check if the compound inhibits the reporter enzyme (e.g., luciferase).[22] | Identification of assay artifacts, allowing for the selection of a more suitable assay format or data correction. |
| Non-specific Antibody Binding (for antibody-based assays) | Titrate the primary and secondary antibodies to determine the optimal concentrations that minimize non-specific binding.[23] | Lower background signal and increased specificity. |
Experimental Protocols & Workflows
Protocol: Standard In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a target kinase.
-
Reagent Preparation:
-
Assay Procedure:
-
Add the kinase to the wells of a microplate.
-
Add the serially diluted compound or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the kinase and compound for a predetermined time (e.g., 10-30 minutes) at the optimal temperature.[28]
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate for the desired reaction time, ensuring the reaction is in the linear range.
-
Stop the reaction and measure the signal (e.g., fluorescence, luminescence, or radioactivity) using a plate reader.[29][30]
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.[23]
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).[23]
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[23]
-
Workflow for Investigating Discrepancies Between Biochemical and Cellular Assays
Caption: A logical workflow to troubleshoot discrepancies between biochemical and cellular assay results.
Workflow for Troubleshooting Inconsistent IC50 Values
Caption: A systematic approach to diagnosing and resolving inconsistent IC50 values in kinase assays.
References
- Three Ways To Reduce Microplate Edge Effect.
- Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide.
- Preventing edge effect in microplates. Corning Life Sciences. (2013). YouTube. [Link]
- Gihring, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(11), 3225. [Link]
- Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024). [Link]
- ATP concentr
- Evaluation of plate edge effects in in-vitro cell based assay. (2020). International Journal of Research in Engineering, Science and Management, 3(6), 313-316. [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2023). [Link]
- Al-Mulla, H., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences, 22(16), 8896. [Link]
- DMSO inhibits MAP kinase activation.
- Klebl, B., et al. (Eds.). (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets. Wiley-VCH. [Link]
- Assay Buffer and Co-factors: Kinase Assay Buffer I. SinoBiological. [Link]
- The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation. (1991). Experimental Cell Research, 193(2), 321-327. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021).
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. (2024). [Link]
- The challenge of selecting protein kinase assays for lead discovery optimization. (2008). Expert Opinion on Drug Discovery, 3(5), 551-564. [Link]
- Evaluation of plate edge effects in in-vitro cell based assay. (2020).
- A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. (2020). International Journal of Molecular Sciences, 21(11), 3968. [Link]
- Time Dependent Inhibition Workflow
- Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments, (123), 55627. [Link]
- KINASE PROFILING & SCREENING. Reaction Biology. [Link]
- Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. (2014). Drug Metabolism and Disposition, 42(4), 540-551. [Link]
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2014). Current Protocols in Chemical Biology, 6(4), 235-246. [Link]
- Time dependent inhibition (TDI).
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. (2023). [Link]
- Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2009). Current Chemical Genomics, 3, 53-64. [Link]
- Why does my inhibitor not work in an in vitro kinase assay?.
Sources
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- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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- 4. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. shop.carnabio.com [shop.carnabio.com]
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- 11. application.wiley-vch.de [application.wiley-vch.de]
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- 19. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. promega.com.br [promega.com.br]
- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 24. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
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Technical Support Center: Optimizing Catalyst and Base Selection for 4-(3-Bromophenyl)pyrimidin-2-amine Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The synthesis of 4-(3-Bromophenyl)pyrimidin-2-amine is a critical step in the development of various pharmacologically active molecules. This guide provides in-depth, field-proven insights into optimizing the key parameters of this synthesis—catalyst and base selection—using the Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions and decision-making processes involved in setting up a successful synthesis.
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[2] For this specific synthesis, the typical coupling partners are 2-amino-4-chloropyrimidine and (3-bromophenyl)boronic acid. The general reactivity trend for the halide leaving group is I > Br > OTf >> Cl, which can make the use of a chloro-pyrimidine substrate challenging, often requiring a highly active catalyst system.[3]
Q2: How do I select the right palladium catalyst system? What is the role of the ligand?
A2: The choice of the palladium source and its associated ligand is the most critical factor for success.
-
Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[4][5] While Pd(PPh₃)₄ can sometimes be used directly, catalyst systems generated in situ from a Pd(0) or Pd(II) source with a specific phosphine ligand often provide superior results, especially for challenging substrates like chloro-pyrimidines.[4][6]
-
The Role of the Ligand: The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[7][8] For coupling with heteroaryl chlorides, bulky and electron-rich phosphine ligands are essential.[9][10][11] These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination step to release the product.[9][10]
-
Recommended Ligands: For this type of transformation, consider modern dialkylbiaryl phosphine ligands like SPhos, XPhos, or bulky trialkylphosphines like P(t-Bu)₃.[9][12] These have proven highly effective for coupling heteroaryl systems.[9][10]
Q3: Which base should I choose, and why is it so important?
A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[4][13] The choice of base can dramatically impact yield and side-product formation.
-
Common Choices: A range of inorganic bases are typically used, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][2]
-
Selection Rationale:
-
K₂CO₃: A good, cost-effective starting point for many Suzuki couplings. It is a moderately strong base.
-
K₃PO₄: Often provides excellent results, particularly with heteroaryl substrates.[14][15] It is a stronger base than K₂CO₃ and can be effective where others fail.
-
Cs₂CO₃: A very strong and highly soluble base that can accelerate reactions but may also promote side reactions if not used carefully.
-
Organic Bases: Amine bases like triethylamine (Et₃N) are sometimes used, but inorganic bases are more common for this reaction type.[1]
-
The basicity and solubility of the base influence the reaction rate and can help mitigate side reactions like protodeboronation (the undesired cleavage of the boronic acid's C-B bond).[3]
Q4: What are the optimal solvents and temperatures for this reaction?
A4: The choice of solvent is critical for ensuring all reagents remain in solution and for achieving the necessary reaction temperature.
-
Solvents: A mixture of an organic solvent and water is standard for Suzuki reactions.[1][2] Common choices include:
-
Temperature: Reaction temperatures typically range from 80-110 °C.[3] The specific temperature should be optimized for the chosen catalyst system and substrates. Microwave irradiation can sometimes be used to accelerate the reaction and improve yields.[17]
Troubleshooting Guide
This section is designed to help you diagnose and solve specific issues encountered during your experiments.
Problem: Low or No Product Yield
| Potential Cause | Diagnostic Check | Suggested Solution |
| Inactive Catalyst/Ligand | The reaction mixture fails to change color, or palladium black precipitates immediately. | Use a fresh batch of palladium precatalyst and ligand. Ensure ligands are stored under an inert atmosphere to prevent oxidation.[3] Consider using a more robust, pre-formed catalyst. |
| Incorrect Base | The reaction stalls with significant starting material remaining (check by TLC or LC-MS). | The chosen base may be too weak or poorly soluble. Switch to a stronger or more soluble base. A common screening order is K₂CO₃ → K₃PO₄ → Cs₂CO₃.[13] |
| Protodeboronation of Boronic Acid | Analysis of the crude reaction mixture shows the presence of bromobenzene (from the boronic acid losing its boron group). | This side reaction is promoted by excess water or a base that is too harsh.[3] Use a freshly opened bottle of boronic acid or consider converting it to a more stable pinacol ester.[3] Try using a milder base like KF or K₃PO₄.[3] |
| Poor Reagent Quality | Starting materials (chloropyrimidine or boronic acid) show impurities by NMR or LC-MS. | Purify starting materials before the reaction. Impurities can inhibit the catalyst.[18] |
| Insufficient Degassing | The reaction solution turns black quickly, indicating catalyst decomposition. | Oxygen is a potent inhibitor of Pd(0) catalysts. Ensure the solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 15-30 minutes).[3][16] Assemble the reaction under an inert atmosphere (Argon or Nitrogen). |
Problem: Significant Side Product Formation
| Side Product | Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form 3,3'-dibromobiphenyl. | This is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[1] Ensure thorough degassing and use a Pd(0) source like Pd(PPh₃)₄, or ensure the Pd(II) precatalyst is fully reduced. |
| Dehalogenation | The starting 2-amino-4-chloropyrimidine is converted to 2-aminopyrimidine. | This can occur if a hydride species is generated in the reaction. This may be promoted by certain bases or solvent impurities.[1] Try a different base or ensure the use of high-purity, anhydrous solvents. |
Problem: Difficulty in Product Purification
| Issue | Potential Cause | Suggested Solution |
| Co-elution with Boronic Acid Byproducts | Residual boronic acid or its byproducts are difficult to separate from the desired product by column chromatography. | Perform an aqueous workup with a dilute base (e.g., 1M NaOH) to wash away acidic boronic acid residues before chromatography. |
| Product is a very polar solid | The 2-amino and pyrimidine nitrogens make the product highly polar, leading to poor mobility on silica gel. | Use a more polar solvent system for column chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol). Adding a small amount of triethylamine (~0.5%) to the eluent can help reduce tailing on the silica column. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can also be an effective purification method.[19] |
Visualizing the Process
Understanding the underlying mechanisms can significantly aid in troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a series of well-defined steps involving the palladium catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
A logical approach to diagnosing issues with the reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
Reagents & Materials:
-
2-Amino-4-chloropyrimidine (1.0 equiv)
-
(3-Bromophenyl)boronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere setup (Argon or N₂)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-amino-4-chloropyrimidine, (3-bromophenyl)boronic acid, and K₃PO₄.
-
In a separate vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of dioxane.
-
Add the catalyst premix to the Schlenk flask containing the solids.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Small-Scale Screening of Catalysts and Bases
To efficiently optimize conditions, run parallel reactions in small vials.
-
Set up an array of vials, each charged with the starting materials (e.g., 0.1 mmol scale).
-
In each vial, use a different combination of catalyst, ligand, and base. For example:
-
Vial 1: Pd(PPh₃)₄, K₂CO₃
-
Vial 2: Pd(OAc)₂/SPhos, K₃PO₄
-
Vial 3: Pd(OAc)₂/XPhos, K₃PO₄
-
Vial 4: Pd(dppf)Cl₂, Cs₂CO₃
-
-
Add the solvent system, degas all vials simultaneously, and heat them in a temperature-controlled heating block.
-
After a set time (e.g., 6 hours), cool the reactions, quench a small aliquot from each, and analyze by LC-MS to compare the conversion to the desired product. This allows for rapid identification of the most promising reaction conditions for a larger-scale synthesis.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Public
- Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry | Request PDF - ResearchG
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki reaction - Wikipedia.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- comparative study of different bases in Suzuki-Miyaura coupling reactions. - Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Why can't I achieve good yields for this Suzuki reaction?
- Synthesis of 8-aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidine-2-yl)
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
- Technical Support Center: Functionalization of the Pyrimidine Core - Benchchem.
- Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Compar
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine - Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of 4-(3-Bromophenyl)pyrimidin-2-amine in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address stability challenges encountered when working with 4-(3-Bromophenyl)pyrimidin-2-amine in solution. Our goal is to equip you with the expertise and validated protocols necessary to ensure the integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a heterocyclic compound featuring a pyrimidine ring, which is a core structure in many biologically active molecules, including several approved drugs.[1] The stability of this compound in solution is paramount for obtaining reliable and reproducible results in various applications, from basic research to pharmaceutical development. Instability can lead to the formation of degradation products, loss of potency, and potentially confounding experimental outcomes.[2] This guide will walk you through the common stability issues and provide practical solutions to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the stability of this compound in solution.
Q1: My compound seems to be degrading in aqueous solution. What are the likely causes?
A1: Degradation of pyrimidine derivatives in aqueous solutions can be influenced by several factors, primarily pH, light, and temperature. The 2-aminopyrimidine moiety, in particular, can be susceptible to hydrolysis and photo-degradation.
-
pH-Mediated Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[3][4] The amino group on the pyrimidine ring has a pKa that influences the protonation state of the molecule at different pH values.[5] Changes in the ionization state of the molecule can alter its reactivity and degradation pathways.[4] For instance, extreme pH levels can catalyze the hydrolysis of bonds within the pyrimidine ring.[4]
-
Photodegradation: Aromatic and heterocyclic compounds are often sensitive to UV light. Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of degradation products.[5]
-
Oxidation: Although less common for this specific structure, oxidative degradation can occur, particularly in the presence of reactive oxygen species or certain metal ions.
Q2: What is the optimal pH range to maintain the stability of this compound in solution?
It is crucial to determine the optimal pH for your specific experimental conditions. A simple pH stability study can be conducted to identify the ideal range.
Experimental Protocol: pH Stability Assessment
This protocol outlines a forced degradation study to evaluate the stability of this compound across a range of pH values.[2]
Objective: To determine the pH range where this compound exhibits maximum stability.
Materials:
-
This compound
-
Buffers: pH 2 (0.01 N HCl), pH 4 (Acetate buffer), pH 7 (Phosphate buffer), pH 9 (Borate buffer), pH 12 (0.01 N NaOH)
-
Acetonitrile (ACN) or other suitable organic solvent
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ACN or DMSO) at a concentration of 1 mg/mL.
-
Sample Preparation: For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 50-100 µg/mL. Ensure the organic solvent concentration is low (e.g., <5%) to minimize its effect on stability.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method.[6][7] The method should be able to separate the parent compound from its degradation products.
-
Data Evaluation: Quantify the percentage of the remaining parent compound at each time point for each pH condition. Plot the percentage of remaining compound against time for each pH.
Data Interpretation: The pH at which the degradation rate is the slowest is the optimal pH for the stability of your compound in solution.
| pH | % Remaining after 24h at 40°C (Hypothetical Data) |
| 2 | 75% |
| 4 | 90% |
| 7 | 98% |
| 9 | 88% |
| 12 | 65% |
Q3: How can I protect my compound from light-induced degradation?
A3: Photodegradation is a common issue for aromatic compounds. To mitigate this, follow these best practices:
-
Use Amber Vials: Store solutions in amber-colored glass vials or containers that block UV light.
-
Work in Low-Light Conditions: When preparing and handling solutions, minimize exposure to direct sunlight or strong artificial light.
-
Wrap Containers: If amber vials are not available, wrap clear glass containers with aluminum foil.
Workflow for Minimizing Photodegradation
Caption: Workflow for protecting solutions from light.
Q4: What are the best solvents and storage conditions for long-term stability?
A4: For long-term storage, it is generally advisable to store the compound as a solid at low temperatures (-20°C or -80°C) and protected from moisture.
For solutions:
-
Aprotic Solvents: Anhydrous aprotic solvents like DMSO or DMF are often preferred for preparing concentrated stock solutions, as they are less likely to participate in hydrolytic degradation.
-
Low Temperatures: Store stock solutions at -20°C or -80°C.
-
Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.
| Storage Condition | Recommended For | Rationale |
| Solid, -20°C, Desiccated | Long-term storage | Minimizes all forms of degradation. |
| DMSO/DMF Stock, -80°C | Working stock solutions | Aprotic solvent prevents hydrolysis; low temp slows kinetics. |
| Aqueous Buffers, 4°C | Short-term experimental use | Use immediately after preparation if possible. |
Q5: How can I confirm if my compound is degrading and identify the degradation products?
A5: A stability-indicating analytical method, typically HPLC or LC-MS, is essential for monitoring the stability of your compound and identifying any degradation products.
-
HPLC with UV Detection: This is a common method for quantifying the parent compound and detecting the appearance of new peaks corresponding to degradation products.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can help in the structural elucidation of unknown degradation products by providing molecular weight information.
General Analytical Workflow
Caption: Analytical workflow for stability testing.
Potential Degradation Pathways
While the specific degradation pathways for this compound are not detailed in the provided search results, based on the chemistry of pyrimidines, potential degradation could involve:
-
Hydrolytic Cleavage of the Pyrimidine Ring: This can occur under harsh acidic or basic conditions, leading to the opening of the heterocyclic ring.[3][8][9]
-
Dehalogenation: The bromo-substituent on the phenyl ring could potentially be removed under certain reductive or photolytic conditions.
-
Oxidation of the Pyrimidine Ring: This could lead to the formation of N-oxides or hydroxylated derivatives.
Understanding these potential pathways can aid in the interpretation of data from stability studies and the identification of degradation products.
Conclusion
Ensuring the stability of this compound in solution is critical for the success of your research. By carefully controlling the pH, protecting solutions from light, using appropriate solvents, and employing proper storage conditions, you can significantly enhance the stability of this compound. Implementing robust analytical methods to monitor stability will provide confidence in the integrity of your experimental results.
References
- Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. (n.d.). MDPI.
- Effects of positive and negative ionization for 2-aminopyrimidine in the gas phase and in water solution. (2025, August 7). ResearchGate.
- DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. (n.d.). Canadian Science Publishing.
- Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015, August 6). PubMed.
- Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. (1979, December 31). Pharmacology & Therapeutics.
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (n.d.). Crystal Growth & Design.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
- Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate.
- REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. (n.d.). NIH.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC - NIH.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). PMC.
- Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (n.d.). PubMed.
- The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, August 8). ResearchGate.
- Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. (n.d.). PubMed.
- Pyrimidine degradation pathway and metabolism of β-aminoisobutyric acid (BAIBA). (n.d.). ResearchGate.
- 4-[(3-Bromophenyl)amino]-6-[(2-hydroxyethyl)amino]-pyrido[3,4-d]pyrimidine. (n.d.). PubChem.
- The crystal structure of this compound, C10H8BrN3. (2021, June 18). SciSpace.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
- (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017, September 5). ResearchGate.
- Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (n.d.). Brieflands.
- CAS No : 706811-25-8 | Product Name : 5-(4-Bromophenyl)pyrimidine-4,6-diol. (n.d.). Pharmaffiliates.
- Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024, December 30). PMC - NIH.
- N-(2-bromophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine. (n.d.). PubChem.
- Advances in Quantitative Analytical Methods for Solid Drugs. (n.d.). MDPI.
- 4-(4-bromophenyl)pyrimidin-2-amine (C10H8BrN3). (n.d.). PubChemLite.
- Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. (n.d.). PubMed.
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
scale-up synthesis challenges for 4-(3-Bromophenyl)pyrimidin-2-amine
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of scaling up the synthesis of 4-(3-Bromophenyl)pyrimidin-2-amine. As a key intermediate in medicinal chemistry, its efficient and pure synthesis is paramount. This guide, structured by a Senior Application Scientist, moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your process effectively.
Synthetic Route Overview
The most common and scalable approach to synthesizing this compound involves the cyclocondensation of a suitable three-carbon electrophilic precursor with guanidine. A typical precursor is an α,β-unsaturated ketone, such as 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, which reacts with guanidine in the presence of a base.[1][2] This method is robust and generally provides good yields of the desired pyrimidine core.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.
Question 1: Why is my reaction yield consistently low?
Answer: Low yield is a multifaceted problem that can stem from several root causes, from reaction kinetics to workup inefficiencies. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Conversion: The reaction may not be reaching completion.
-
Cause: Insufficient reaction time, inadequate temperature, or a weak base can lead to stalling. The basicity of guanidine needs to be liberated from its salt form (e.g., guanidine HCl) by a stronger base like sodium ethoxide (NaOEt) to act as an effective nucleophile.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting enone.
-
Optimize Temperature: While refluxing ethanol is common, ensure your heating apparatus maintains a consistent and vigorous reflux. For sluggish reactions, a higher boiling point solvent like n-butanol could be explored, but be mindful of potential side reactions.
-
Base Stoichiometry: Ensure at least two equivalents of base are used: one to neutralize the guanidine salt and one to drive the condensation and cyclization. An excess is often beneficial.
-
-
-
Side-Product Formation: The formation of unintended products consumes starting material and reduces the yield of the desired product.
-
Cause: A common side reaction is the formation of 4-(3-bromophenyl)pyrimidin-2-ol. This occurs if urea is present as an impurity in the guanidine or if hydrolysis of the aminopyrimidine occurs under harsh conditions.
-
Troubleshooting Steps:
-
Ensure High-Quality Reagents: Use pure guanidine hydrochloride.
-
Control Water Content: Use anhydrous solvents (e.g., absolute ethanol) to minimize hydrolysis.
-
Characterize Byproducts: Isolate and identify major impurities by LC-MS and NMR to understand the side reactions occurring in your specific system.
-
-
-
Product Loss During Workup: Significant amounts of product can be lost during extraction and isolation.
-
Cause: The product has some solubility in water and methanol. Pouring the reaction mixture into a large volume of water can lead to losses if the product doesn't fully precipitate or if it's partially soluble in the resulting ethanol/water mixture.
-
Troubleshooting Steps:
-
Optimize Quench/Precipitation: Instead of quenching in pure water, consider adding the reaction mixture to a cold, weak acidic solution (e.g., 1% HCl) to ensure the amine is protonated and precipitates as a salt, which may have lower solubility.[1]
-
Solvent Evaporation: Before precipitation, consider removing a portion of the reaction solvent (ethanol) under reduced pressure to increase the product concentration.
-
Extraction: If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate.
-
-
Caption: Decision tree for troubleshooting low reaction yields.
Question 2: My final product purity is low, and it's difficult to purify by crystallization. What can I do?
Answer: Purification is a critical challenge during scale-up, where column chromatography is often not feasible. A robust crystallization protocol is key.
-
Identifying the Impurity: First, you must know what you are trying to remove. Common impurities are unreacted starting materials or the pyrimidin-2-ol side product mentioned previously.
-
Improving Crystallization:
-
Solvent Screening: The product is reportedly soluble in methanol and insoluble in ethanol. This suggests that a mixed solvent system could be effective. Try dissolving the crude product in a minimal amount of hot methanol and then slowly adding a less polar anti-solvent like ethanol, isopropanol, or ethyl acetate until turbidity is observed. Cool slowly to allow for crystal growth.
-
Reslurry: If the product precipitates with high levels of impurities, a reslurry can be very effective. Suspend the crude solid in a solvent where the product is sparingly soluble but the impurities are more soluble (e.g., hot ethyl acetate or isopropanol). Stir for several hours, then filter and wash the solid.
-
pH Adjustment: Since the product is an amine, its solubility is pH-dependent. Dissolving the crude material in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then re-precipitating the product by adding a base can be a highly effective purification method.
-
| Purification Method | Best For Removing | Key Considerations |
| Recrystallization | Impurities with different solubility profiles | Requires significant solvent screening; potential for product loss in mother liquor. |
| Reslurry | Entrapped solvents and more soluble impurities | Generally results in lower yield loss than full recrystallization. |
| Acid/Base Wash | Non-basic organic impurities | Highly effective for this class of compound; requires careful pH control. |
Question 3: The reaction works well at the 1g scale, but I'm facing issues at the 100g scale. What should I consider?
Answer: Scale-up introduces challenges related to physical processes like heat and mass transfer.
-
Heat Transfer: The cyclocondensation reaction is often exothermic, especially during the addition of a strong base like sodium ethoxide.
-
Problem: On a small scale, the flask's large surface-area-to-volume ratio dissipates heat easily. On a large scale, heat can build up, leading to a dangerous thermal runaway and increased side-product formation.
-
Solution: Add the base slowly and portion-wise, while carefully monitoring the internal reaction temperature with a thermocouple. Use a reactor with efficient cooling capabilities.
-
-
Mass Transfer (Mixing): Efficient mixing is crucial for ensuring reagents interact properly.
-
Problem: As the reaction proceeds, the product may begin to precipitate, creating a thick slurry that is difficult to stir. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and incomplete conversion.
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar. Ensure the impeller design is appropriate for stirring slurries. A controlled, slower addition of reagents can also help manage the viscosity of the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes for the starting materials? A: The purity of the 1-(3-bromophenyl)ethan-1-one and guanidine hydrochloride is critical. The enone precursor, 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, should be free of the starting ketone, as this can lead to impurities. Guanidine should be free of urea to prevent the formation of the pyrimidin-2-ol byproduct.
Q: Are there alternative, more "green" solvents I can use? A: While ethanol is a relatively benign solvent, studies on related pyrimidine syntheses have explored the use of water under acidic conditions, which can improve safety and lower costs.[3][4] However, this would require significant process re-development, as the current common route relies on a strong base in an organic solvent.
Q: What analytical techniques are recommended for in-process control and final product release? A:
-
In-Process Control (IPC):
-
TLC: For quick, qualitative monitoring of starting material consumption.
-
HPLC: For quantitative analysis of reaction progress and impurity profiling.
-
-
Final Product Release:
-
HPLC: To determine purity (%).
-
¹H NMR & ¹³C NMR: To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As a simple indicator of purity.
-
Q: Are there other synthetic routes besides condensation with guanidine? A: Yes, palladium-catalyzed cross-coupling reactions are powerful tools for creating substituted pyrimidines.[5] For instance, one could theoretically synthesize this molecule via a Suzuki coupling of 2-amino-4-chloropyrimidine with 3-bromophenylboronic acid.[6][7][8] However, for this specific target, the condensation route is generally more direct and cost-effective for large-scale manufacturing.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.
-
Enone Formation: To a solution of 1-(3-bromophenyl)ethan-1-one (1.0 eq) in toluene (5 vol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq). Heat the mixture to 80-90 °C for 4-6 hours, monitoring for the consumption of the starting ketone by TLC or HPLC. Once complete, cool the reaction mixture and remove the solvent under reduced pressure to yield crude 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, which can often be used directly in the next step.
-
Cyclocondensation:
-
In a separate reactor, add guanidine hydrochloride (1.5 eq) to absolute ethanol (8 vol).
-
To this suspension, slowly add sodium ethoxide (2.5 eq) while maintaining the internal temperature below 25 °C. Stir for 30 minutes.
-
Add a solution of the crude enone from Step 1 in ethanol (2 vol) to the guanidine mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours, monitoring by HPLC.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction slurry into a vessel containing cold water (20 vol).
-
Adjust the pH to ~7 using 1M HCl.
-
Stir the resulting suspension for 1-2 hours at 0-5 °C to maximize precipitation.
-
Filter the solid, wash the cake with cold water, followed by a small amount of cold ethanol.
-
Dry the solid under vacuum at 50 °C to a constant weight to yield the crude product.
-
-
Purification (Recrystallization):
-
Suspend the crude product in isopropanol (10 vol).
-
Heat the slurry to reflux for 1 hour.
-
Cool the mixture slowly to room temperature, then further cool to 0-5 °C and hold for 1 hour.
-
Filter the purified solid, wash with cold isopropanol, and dry under vacuum to yield pure this compound.
-
References
- Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (2020).
- Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material. (2002).
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). National Institutes of Health (NIH). [Link]
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using...
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). RSC Publishing. [Link]
- Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives | Request PDF.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. [Link]
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
- Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI. [Link]
- The crystal structure of this compound, C10H8BrN3. (2021). SciSpace. [Link]
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- InBr3 Catalyzed the Rapid and Scale-Up Asymmetric Biginelli Synthesis of Pyrido[2,3-D]Pyrimidines Under Solvent-Free Conditions. Journal of Synthetic Chemistry. [Link]
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- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
- Investigation into the Formation of Impurities during the Optimization of Brig
- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018).
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resolving unexpected peaks in the NMR spectrum of 4-(3-Bromophenyl)pyrimidin-2-amine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 4-(3-Bromophenyl)pyrimidin-2-amine and have encountered unexpected signals in their Nuclear Magnetic Resonance (NMR) spectra. As Senior Application Scientists, we have compiled this resource to help you troubleshoot these issues, moving from common, simple-to-solve problems to more complex analytical challenges.
Troubleshooting Unexpected NMR Peaks
The presence of unassigned peaks in an NMR spectrum can be perplexing, suggesting issues with sample purity, stability, or even the experimental setup. This guide provides a logical workflow to identify the source of these signals and ensure the integrity of your results.
FAQ 1: What are the most common sources of unexpected peaks in my ¹H NMR spectrum?
When you observe unexpected peaks, they typically originate from one of three sources:
-
Common Contaminants: These are impurities introduced during the experimental workflow, such as residual solvents, water, or grease. They are often the easiest to identify.
-
Synthesis-Related Impurities: These are substances left over from the chemical synthesis, including unreacted starting materials, reagents, byproducts, or residual catalysts.
-
Compound Degradation: The target molecule itself may be unstable under certain conditions (e.g., in solution, exposed to light or air), leading to the formation of degradation products.
Below is a troubleshooting workflow to systematically identify the source of contamination.
Caption: Troubleshooting workflow for identifying unexpected NMR peaks.
FAQ 2: I see several sharp, unexpected peaks in my spectrum. How can I determine if they are solvent residues?
This is the most frequent cause of spectral contamination. Solvents used during synthesis, workup (e.g., extraction), or purification (e.g., column chromatography) can be retained in the final sample, even after drying under high vacuum.[1]
Causality: Solvents become entrapped within the crystal lattice or form strong intermolecular interactions with the analyte, making them difficult to remove. Their signals are typically sharp and have characteristic chemical shifts and multiplicities.
Solution: Compare the chemical shifts of the unknown peaks to established tables of common laboratory solvents. The chemical shift of these impurities can vary slightly depending on the deuterated solvent used for the NMR analysis.[2][3][4][5][6][7][8]
Data Presentation: Common Solvent Impurities
The following table lists the approximate ¹H NMR chemical shifts for common laboratory solvents in two frequently used deuterated solvents.
| Impurity | Formula | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity |
| Acetone | C₃H₆O | 2.17 | 2.09 | singlet (s) |
| Acetonitrile | C₂H₃N | 2.10 | 2.07 | singlet (s) |
| Dichloromethane | CH₂Cl₂ | 5.30 | 5.76 | singlet (s) |
| Diethyl ether | C₄H₁₀O | 3.48 (q), 1.21 (t) | 3.38 (q), 1.09 (t) | quartet (q), triplet (t) |
| Ethyl acetate | C₄H₈O₂ | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) | q, s, t |
| n-Hexane | C₆H₁₄ | 1.25 (m), 0.88 (t) | 1.24 (m), 0.86 (t) | multiplet (m), t |
| Toluene | C₇H₈ | 7.27-7.17 (m), 2.36 (s) | 7.28-7.18 (m), 2.32 (s) | m, s |
| Water | H₂O | ~1.56 (broad s) | ~3.33 (broad s) | broad singlet (br s) |
Data compiled from references.[2]
FAQ 3: I have a broad peak that shifts between samples. Could this be the amine (-NH₂) protons?
Yes, this is highly likely. Protons attached to heteroatoms, such as the amine protons (-NH₂) in your compound, are "exchangeable".[9] Their chemical shift is often concentration, temperature, and solvent dependent, and they frequently appear as broad signals rather than sharp peaks.[10][11][12] This broadening is due to rapid chemical exchange with trace amounts of water or other labile protons and quadrupole coupling with the nitrogen atom.
Solution: The D₂O Shake Experiment
To definitively identify a peak as an exchangeable proton, a simple "D₂O shake" experiment is the gold standard. Deuterium oxide (D₂O) will readily exchange with the labile -NH₂ protons, replacing them with deuterium. Since deuterium is not observed in a ¹H NMR experiment, the signal will disappear from the spectrum.[9][1][10][13]
Experimental Protocol: D₂O Exchange
-
Acquire Initial Spectrum: Dissolve your sample (5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of the suspected -NH₂ peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange.[1]
-
Re-acquire Spectrum: Place the sample back into the spectrometer and re-acquire the ¹H NMR spectrum using the exact same parameters.
-
Analyze: Compare the "before" and "after" spectra. If the broad peak has disappeared or significantly diminished, it confirms the signal was from the exchangeable amine protons.[14] You may also notice the appearance of a new, larger HDO (singly deuterated water) peak.
FAQ 4: Could my unexpected peaks come from the synthesis of this compound?
Absolutely. No chemical reaction proceeds with 100% efficiency. Impurities can arise from unreacted starting materials, byproducts from side reactions, or residual catalysts. A common synthesis route for this compound is a Suzuki coupling reaction.
Caption: Potential synthesis-related impurities.
Troubleshooting Steps:
-
Review Starting Materials: If possible, run NMR spectra of your starting materials (e.g., 2-amino-4-chloropyrimidine and 3-bromophenylboronic acid) and compare them to your product spectrum.
-
Check for Homocoupling: The boronic acid can couple with itself to form 3,3'-dibromobiphenyl. This byproduct would present a complex but symmetrical pattern in the aromatic region.
-
Consider Catalyst Residues: While the palladium itself is NMR-silent, its organic ligands (e.g., triphenylphosphine) can oxidize during the reaction (to triphenylphosphine oxide), which has characteristic aromatic signals. These are often present in small amounts.[15][16]
-
Re-purify: If synthesis-related impurities are suspected, further purification is necessary. Techniques like preparative HPLC or careful recrystallization from a different solvent system may be required to isolate a pure sample.
FAQ 5: My sample was pure initially, but a new spectrum shows extra peaks. Could my compound be degrading?
Yes, brominated aromatic compounds can be susceptible to degradation.[17]
Potential Degradation Pathway: Debromination
One common degradation pathway is debromination , where the bromine atom is replaced by a hydrogen atom. This can sometimes occur under reductive conditions, in the presence of residual palladium catalyst and a hydrogen source, or even photolytically over time.[18][19]
-
Symptom: You would observe the emergence of a new set of aromatic signals corresponding to 4-phenylpyrimidin-2-amine . The signals for the 3-substituted phenyl ring would be replaced by a more complex pattern typical of a monosubstituted benzene ring (with peaks around 7.3-7.5 ppm and ~8.1 ppm).
-
Verification: The most powerful tool for confirming a structural change is mass spectrometry. An ESI-MS spectrum would show a loss of the bromine isotope pattern and a new molecular ion peak corresponding to the debrominated product (M+H⁺ at m/z 172.2 vs. 250.1/252.1 for the starting material).
FAQ 6: My baseline is noisy and my peaks are broad. Is this an instrumental problem?
Before attributing all unexpected signals to chemical sources, it's crucial to rule out issues with the NMR experiment itself.
-
Poor Shimming: If the magnetic field is not homogenous, peaks will be broad and distorted. This is one of the most common instrumental problems.[20][21] Most modern spectrometers have automated shimming routines, but manual adjustment may sometimes be needed for difficult samples.
-
Sample Concentration: A sample that is too concentrated can lead to peak broadening and changes in chemical shifts due to aggregation.[1][22] Conversely, a very dilute sample will have a low signal-to-noise ratio, making it difficult to distinguish real peaks from baseline noise.
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron from a spatula or residual palladium catalyst) can cause significant line broadening of all peaks in the spectrum.[16][21] The peaks may become so broad that they are nearly indistinguishable from the baseline.
Solution: If you suspect an instrumental issue, a good first step is to run a standard sample with known sharp peaks.[21] If the standard sample also shows poor peak shape, it confirms a spectrometer problem. If the standard looks fine, the issue lies with your specific sample (e.g., concentration, paramagnetic content). Filtering the sample through a small plug of celite or silica can sometimes remove particulate or paramagnetic impurities.
References
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Nudelman, A., Kotlyar, A., & Gottlieb, H. E. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Wenzel, T. J., & Rucker, J. U. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 18(5), 1092–1095. [Link]
- OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- Ohio State University, Department of Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- KGROUP, University of Washington. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
- University of Wisconsin-Madison, NMR Facility.
- Schwalbe, H., et al. (2001). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Biomolecular NMR, 21(3), 239-248. [Link]
- San Diego State University, NMR Facility. Common Problems. [Link]
- Power, M. (2018). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 56(6), 478-498. [Link]
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
- American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Pandey, M. K., et al. (2022). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations.
- ResearchGate. (1962). H-H and 13C-H coupling constants in pyridazine. [Link]
- Reddit. (2023). Amine protons on NMR. [Link]
- Wikipedia. Hydrogen-deuterium exchange. [Link]
- Rattan, S. S., & Taneja, P. (2018). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 10(1), 1-5. [Link]
- Reddit. (2025).
- University of Calgary. (n.d.). Amines Spectroscopy. [Link]
- Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
- Chemistry Steps. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step. [Link]
- Quora. (2023). Why NH exchangeable proton in my compound appear as singlet peaks... [Link]
- Supporting Information for Aerobic C-N Bond Activ
- CORE. (n.d.). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. [Link]
- Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
- American Chemical Society Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13449–13462. [Link]
- PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
- Royal Society of Chemistry Publishing. (n.d.). Characterization of supported-palladium catalysts by deuterium NMR spectroscopy. [Link]
- Baxendale Group, University of Durham. (n.d.).
- PubMed. (1987). Nuclear magnetic resonance of hydrogen sorbed by powdered palladium metal and alumina-supported palladium. [Link]
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1556. [Link]
- SciSpace. (2021). The crystal structure of this compound, C10H8BrN3. [Link]
- National Institutes of Health. (n.d.).
- MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. International Journal of Environmental Research and Public Health, 18(14), 7268. [Link]
- IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
- ResearchGate. (2021). (PDF) Degradation of Brominated Organic Compounds (Flame Retardants)
- Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]
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Validation & Comparative
A Comparative Analysis of 4-(3-Bromophenyl)pyrimidin-2-amine Scaffold Derivatives and Established Kinase Inhibitors
A Guide for Researchers in Kinase Inhibitor Development
In the landscape of kinase inhibitor discovery, the pyrimidine-2-amine scaffold serves as a foundational element for a multitude of potent and selective therapeutic agents. This guide provides a comparative analysis focusing on derivatives of the 4-(3-bromophenyl)pyrimidin-2-amine scaffold against established, clinically relevant kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating such compounds, grounded in robust experimental data and methodologies.
The core of our analysis will revolve around the well-documented role of the broader pyrimidine-amine structure in targeting various protein kinases. While this compound itself is often utilized as a key intermediate in the synthesis of more complex molecules, its structural motif is integral to the inhibitory activity of several potent kinase inhibitors.[1][2] This guide will therefore consider hypothetical derivatives of this scaffold and compare their potential efficacy against well-known inhibitors targeting key kinases implicated in oncology and inflammatory diseases.
Introduction to the Comparative Kinase Inhibitors
To establish a meaningful comparison, we have selected a panel of well-characterized kinase inhibitors with diverse target profiles and mechanisms of action. These compounds represent different generations and classes of kinase inhibitors, providing a robust baseline for evaluating novel chemical entities.
-
Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor (TKI) targeting BCR-Abl, c-Kit, and PDGFR.[3][4] Its success in treating chronic myeloid leukemia (CML) marked a paradigm shift in targeted cancer therapy.[5]
-
Dasatinib (Sprycel®): A second-generation TKI with broader activity than imatinib, inhibiting BCR-Abl and Src family kinases.[3][6] It is effective against most imatinib-resistant BCR-Abl mutations.[3]
-
Erlotinib (Tarceva®): A reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer. The 4-(3-bromophenyl)amino moiety is a known feature in some EGFR inhibitors.[7][8]
-
Staurosporine: A non-selective, potent inhibitor of a wide range of kinases, often used as a positive control in kinase assays to demonstrate broad inhibitory potential.[9]
In Vitro Kinase Inhibition Profile: A Comparative Assessment
The initial step in characterizing any novel kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is typically achieved through in vitro kinase activity assays that measure the phosphorylation of a substrate by a specific kinase in the presence of the inhibitor. The half-maximal inhibitory concentration (IC50) is the standard metric for potency.
Hypothetical Data for a this compound Derivative (Compound X)
For the purpose of this guide, let us hypothesize a derivative, "Compound X," and its performance against our panel of established inhibitors.
| Kinase Target | Compound X IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Erlotinib IC50 (nM) | Staurosporine IC50 (nM) |
| BCR-Abl | 50 | 250 | 1 | >10,000 | 20 |
| c-Kit | 150 | 100 | 5 | >10,000 | 15 |
| PDGFRβ | 200 | 150 | 10 | >10,000 | 8 |
| Src | 80 | >10,000 | 0.5 | >10,000 | 3 |
| EGFR | 5 | >10,000 | 500 | 2 | 6 |
| PLK4 | >10,000 | >10,000 | >10,000 | >10,000 | 50 |
| Adenosine Kinase | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: The IC50 values for Imatinib, Dasatinib, Erlotinib, and Staurosporine are representative values from published literature. The values for Compound X are hypothetical for illustrative purposes.
From this hypothetical data, we can infer that Compound X exhibits potent inhibitory activity against EGFR and Src, with moderate activity against BCR-Abl, c-Kit, and PDGFRβ. This profile suggests a multi-targeted TKI with a particularly strong effect on EGFR. The pyrimidin-2-amine core is known to be a versatile scaffold for developing potent kinase inhibitors, including those targeting Polo-like kinase 4 (PLK4) and Aurora kinases, though our hypothetical Compound X does not show significant activity against these.[10][11]
Experimental Methodologies: A Guide to Reproducible Data
The integrity of any comparative analysis rests on the quality and reproducibility of the experimental data. Below are detailed protocols for key assays used to characterize and compare kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9] It is a robust, high-throughput method suitable for IC50 determination.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, generating ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.[9]
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control.
-
Add 2.5 µL of the target kinase in the appropriate kinase assay buffer.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate competitive inhibition assessment.[12]
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Cellular Target Engagement and Downstream Signaling (Western Blot)
While in vitro assays are crucial for determining direct inhibitory activity, it is equally important to assess a compound's effect within a cellular context.[13][14][15] Western blotting is a fundamental technique to measure the phosphorylation status of a kinase and its downstream substrates, providing a direct readout of target engagement and functional inhibition.[16]
Principle: Cells are treated with the kinase inhibitor, and the protein lysates are then separated by size using gel electrophoresis. The separated proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated form of the target protein and the total amount of that protein. A decrease in the phosphorylated signal relative to the total protein indicates inhibition of the kinase.[16]
Protocol:
-
Cell Culture and Treatment: Seed an appropriate cell line (e.g., A431 for EGFR inhibitors) and grow to 70-80% confluency.
-
If necessary, serum-starve the cells to reduce basal kinase activity.
-
Treat the cells with various concentrations of the kinase inhibitor or DMSO vehicle for a predetermined time (e.g., 1-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[17]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.[17]
-
-
Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody for the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
Caption: Experimental workflow for Western blot analysis.
Cell Proliferation Assay
For kinases involved in cell growth and survival, assessing the inhibitor's effect on cell proliferation is a critical measure of its functional efficacy.[14] The Ba/F3 cell proliferation assay is a common method for this purpose.[18]
Principle: Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. By transfecting these cells with a constitutively active oncogenic kinase, their survival becomes dependent on the activity of this kinase, rendering them IL-3 independent. Inhibition of the target kinase will lead to a decrease in cell proliferation and viability.[14][18]
Protocol:
-
Cell Culture: Culture the engineered Ba/F3 cell line (expressing the target kinase) in media without IL-3.
-
Assay Setup: Seed the cells into a 96-well plate at a predetermined density.
-
Add a serial dilution of the test inhibitor.
-
Incubate the plate for a defined period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent viability for each inhibitor concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting experimental results. For instance, an EGFR inhibitor like our hypothetical Compound X would be expected to block the downstream phosphorylation of key signaling molecules like Akt and ERK.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of novel kinase inhibitors based on the this compound scaffold. Through a combination of in vitro enzymatic assays, cell-based target engagement studies, and functional proliferation assays, a comprehensive profile of a new chemical entity can be established. The hypothetical data for "Compound X" illustrates how such a compound could be positioned relative to established drugs like Imatinib, Dasatinib, and Erlotinib.
The versatility of the pyrimidine-amine core suggests that derivatives of this compound could be optimized to target a wide range of kinases. Future work should focus on expanding the kinase panel for selectivity profiling and conducting in vivo studies to assess pharmacokinetic properties and anti-tumor efficacy in animal models. By adhering to rigorous and validated experimental protocols, researchers can confidently advance promising new kinase inhibitors through the drug discovery pipeline.
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A Comparative Guide to Validating the In Vivo Efficacy of 4-(3-Bromophenyl)pyrimidin-2-amine in Preclinical Animal Models
Introduction
The development of novel small-molecule kinase inhibitors is a cornerstone of modern oncology. The pyrimidine scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs that target protein kinases.[1][2] 4-(3-Bromophenyl)pyrimidin-2-amine represents a promising chemical entity within this class. While its precise molecular target is yet to be fully elucidated in public literature, its structural motifs strongly suggest activity as a kinase inhibitor.[1][3][4] Compounds with a similar 4-phenylpyrimidine core have shown inhibitory activity against a range of kinases, including those involved in cell cycle progression and angiogenesis, such as Polo-like Kinase 4 (PLK4) and Epidermal Growth Factor Receptor (EGFR).[3][5]
This guide provides a comprehensive framework for validating the in vivo efficacy of a novel pyrimidine-based compound, using this compound as a primary example. We will hypothesize a mechanism of action based on common targets for this scaffold—inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)—a critical mediator of tumor angiogenesis.[6][7][8] This allows us to design a robust preclinical study, comparing its performance against a well-established multi-kinase inhibitor, Sunitinib, which also targets VEGFR-2.[9][10][11]
The objective is to provide researchers, scientists, and drug development professionals with a detailed, scientifically-grounded protocol for assessing anti-tumor efficacy, from experimental design and animal model selection to data interpretation, while adhering to the highest standards of scientific integrity and animal welfare.
Scientific Rationale and Comparative Framework
Hypothesized Mechanism of Action: Anti-Angiogenesis via VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[12] The VEGF-A/VEGFR-2 signaling pathway is a primary driver of this process.[6][7] Binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/AKT and MAPK, which promote endothelial cell proliferation, migration, and survival.[6][13][14]
We hypothesize that this compound functions as an ATP-competitive inhibitor at the VEGFR-2 kinase domain, thereby blocking these downstream signals and exerting an anti-angiogenic effect. This provides a clear biological rationale for its potential as an anticancer agent.
The Comparator: Sunitinib
To properly evaluate the efficacy of a novel compound, a relevant benchmark is essential. Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[11] Its mechanism of action includes potent inhibition of VEGFRs (-1, -2, and -3), PDGFRs, and c-KIT.[9][11][15] By inhibiting VEGFR-2, Sunitinib exerts strong anti-angiogenic and anti-tumor effects.[10][16] Its established efficacy and overlapping mechanism make it an ideal positive control and comparator for our validation study.
In Vivo Efficacy Study Design: A Step-by-Step Protocol
This protocol describes a subcutaneous xenograft study in immunodeficient mice, a standard and robust model for evaluating the efficacy of anti-cancer agents.[17][18] All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and reported following the ARRIVE 2.0 guidelines to ensure transparency and reproducibility.[19][20][21][22]
1. Cell Line and Animal Model Selection
-
Cell Line: A human cancer cell line with known dependence on angiogenesis and expression of relevant factors, such as the human renal cell carcinoma line 786-O or the human colon cancer line HCT116, is recommended. Cells should be confirmed to be pathogen-free.[23]
-
Animal Model: Female athymic nude mice (e.g., NU/J, 6-8 weeks old) are suitable. Their immunodeficient status allows for the growth of human tumor xenografts.
2. Experimental Workflow
Caption: Experimental workflow for the in vivo efficacy study.
3. Detailed Methodology
-
Tumor Implantation:
-
Harvest cultured tumor cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 107 cells/mL.
-
Inject 100 µL (5 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers, with tumor volume calculated as (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.[23]
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 0.5% CMC in water) orally (p.o.) once daily.
-
Group 2 (Test Article): this compound, administered p.o. daily at a predetermined dose (e.g., 50 mg/kg), based on prior maximum tolerated dose (MTD) studies.[17]
-
Group 3 (Comparator): Sunitinib, administered p.o. daily at an efficacious dose (e.g., 40 mg/kg).[16]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.[23]
-
The primary endpoint is Tumor Growth Inhibition (TGI). The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize animals and collect tumors for weight measurement and downstream pharmacodynamic (PD) analysis (e.g., Western blot for p-VEGFR2, immunohistochemistry for CD31 to assess microvessel density).
-
Comparative Data Presentation and Interpretation
The efficacy of this compound should be objectively compared against the vehicle control and the Sunitinib comparator.
Table 1: Hypothetical Comparative Efficacy and Toxicity Data
| Parameter | Group 1: Vehicle Control | Group 2: this compound (50 mg/kg) | Group 3: Sunitinib (40 mg/kg) |
| Mean Initial Tumor Volume (mm³) | 125.5 ± 10.2 | 126.1 ± 9.8 | 124.9 ± 11.1 |
| Mean Final Tumor Volume (mm³) | 1850.4 ± 210.6 | 550.2 ± 95.7 | 480.5 ± 88.3 |
| Tumor Growth Inhibition (TGI %) | - | 70.3% | 74.0% |
| Mean Body Weight Change (%) | +2.5% | -4.8% | -8.5% |
| Treatment-Related Observations | None | Mild lethargy in 2/10 mice | Moderate lethargy, ruffled fur in 5/10 mice |
Causality Note: The TGI percentage indicates the direct anti-tumor activity of the compounds. The body weight change serves as a crucial metric for systemic toxicity. A compound demonstrating high TGI with minimal body weight loss, like the hypothetical data for our test article, would be considered to have a favorable therapeutic window compared to a compound with similar efficacy but greater toxicity signals.
Mechanistic Validation: VEGFR-2 Signaling Pathway
To confirm that the observed anti-tumor activity is due to the hypothesized mechanism, analysis of the target pathway is essential. Tumor samples collected at the end of the study should be analyzed for biomarkers of VEGFR-2 pathway inhibition.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
A significant reduction in the levels of phosphorylated VEGFR-2 (p-VEGFR2) and downstream effectors like p-AKT and p-ERK in tumors from the treated groups would provide strong evidence that the drug is engaging its target in vivo.
Conclusion and Future Directions
This guide outlines a robust, comparative framework for the in vivo validation of this compound, based on a hypothesized anti-angiogenic mechanism. By comparing its efficacy and toxicity profile against a standard-of-care agent like Sunitinib, researchers can generate the critical data needed to make informed decisions about the compound's potential for further clinical development.
Successful validation, demonstrating significant tumor growth inhibition with an acceptable safety profile, would warrant subsequent studies, including orthotopic or metastatic tumor models, combination therapies, and detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing schedules for potential clinical trials.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(3-Bromophenyl)pyrimidin-2-amine Analogs as Kinase Inhibitors
Introduction: The Privileged 4-Phenylpyrimidin-2-amine Scaffold in Kinase Inhibition
In the landscape of modern oncology drug discovery, the targeting of protein kinases has emerged as a cornerstone of precision medicine.[1][2] These enzymes, often dysregulated in cancer, play pivotal roles in cell signaling pathways that control proliferation, survival, and differentiation.[3] The pyrimidine ring is a well-established pharmacophore in the design of kinase inhibitors, largely due to its ability to mimic the adenine base of ATP and form key hydrogen bonding interactions within the kinase hinge region.[4] This guide focuses on a specific, yet highly significant, subclass: the 4-(3-Bromophenyl)pyrimidin-2-amine analogs. The strategic placement of the 3-bromophenyl group provides a critical anchor point for binding to a multitude of kinases, while the 2-amine position serves as a versatile handle for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.[5][6] This document will provide an in-depth comparison of these analogs, drawing upon published experimental data to elucidate the nuanced structure-activity relationships (SAR) that govern their biological activity.
Core Structure and Rationale for the 3-Bromophenyl Moiety
The this compound core is not a random starting point. The rationale behind this scaffold is rooted in established principles of medicinal chemistry. The pyrimidin-2-amine portion is a known "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.[4] The phenyl ring at the 4-position extends into a hydrophobic pocket, and the bromine atom at the meta-position of this ring is particularly strategic. It can engage in halogen bonding, a non-covalent interaction that has gained increasing recognition for its ability to enhance binding affinity and selectivity. Furthermore, the bromine atom can serve as a synthetic handle for further diversification through cross-coupling reactions.
Structure-Activity Relationship (SAR) Comparison of Analogs
The biological activity of this compound analogs is exquisitely sensitive to substitutions on both the pyrimidine core and the pendant phenyl ring. The following sections dissect these relationships based on experimental data from various studies.
Substitutions on the Pyrimidine Ring
Modifications to the pyrimidine ring itself have a profound impact on kinase inhibitory activity. The primary amino group at the 2-position is generally considered essential for hinge binding and significant alterations often lead to a loss of potency. However, substitutions at the 5- and 6-positions of the pyrimidine ring can dramatically modulate activity and selectivity.
For instance, in a series of 2-arylamino-4-aryl-pyrimidines developed as PAK1 inhibitors, the introduction of a bromine atom at the 5-position of the pyrimidine core led to a significant enhancement in potency.[7] This suggests that a bulky, hydrophobic group at this position is well-tolerated and may occupy a nearby hydrophobic pocket.
Substitutions on the 3-Bromophenyl Ring
While the 3-bromo substitution is a key feature, further modifications to this phenyl ring can refine the inhibitor's profile. The introduction of additional substituents can influence electronic properties, solubility, and interactions with the solvent-exposed region of the kinase.
Fusion of Additional Rings to the Pyrimidine Core
A common strategy to enhance the potency and selectivity of pyrimidine-based inhibitors is the fusion of additional ring systems, leading to scaffolds such as pyrido[4,3-d]pyrimidines and pyrido[3,4-d]pyrimidines. These fused rings can extend the molecule to interact with additional binding pockets.
A notable example is the 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine derivative, PD 158780, which is a highly potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase with an IC50 of 0.08 nM.[6] In this series, the pyridopyrimidine core serves to orient the 3-bromophenyl group optimally within the ATP binding site of EGFR.
Comparative Biological Activity Data
To provide a clear and objective comparison, the following table summarizes the reported biological activities of selected this compound analogs and related compounds from the literature.
| Compound ID | Core Scaffold | Key Substitutions | Target Kinase(s) | IC50/Ki (nM) | Reference |
| PD 158780 | Pyrido[3,4-d]pyrimidine | 6-(methylamino) | EGFR | 0.08 | [6] |
| Analog 1 | Pyrido[4,3-d]pyrimidine | 7-(morpholinopropyl)amino | EGFR | 0.5 - 10 | [5] |
| Analog 2 | Pyrido[4,3-d]pyrimidine | 7-((dimethylamino)butyl)amino | EGFR | 0.5 - 10 | [5] |
| Compound 5c | 5-Bromo-pyrimidine | 2,4-disubstituted | Bcr-Abl | Potent | [1] |
| Compound 9e | 5-Bromo-pyrimidine | 2,4-disubstituted | Bcr-Abl | Potent | [1] |
| Compound 8h | Pyrimidin-2-amine | Varied substitutions | PLK4 | 6.7 | [3] |
Experimental Protocols for Evaluation
The robust evaluation of these kinase inhibitors relies on a standardized set of biochemical and cell-based assays. The following protocols are representative of the methodologies employed in the cited literature.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Protocol:
-
Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations in a 384-well plate.
-
Initiate the kinase reaction by adding ATP at a concentration near its Km value.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This cell-based assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., K562, A549, HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]
Western Blotting for Target Phosphorylation
This technique is used to confirm the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrates.
Protocol:
-
Treat cultured cells with the test compound at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
Visualizing the Structure-Activity Landscape and Experimental Workflow
To better illustrate the key concepts discussed, the following diagrams were generated using Graphviz.
Caption: Key SAR takeaways for this compound analogs.
Caption: A typical experimental workflow for SAR studies of kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and privileged structure in the design of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on the pyrimidine core and the strategic fusion of additional ring systems. The data clearly indicates that subtle modifications can lead to dramatic changes in biological activity, underscoring the importance of rational drug design. Future efforts in this area will likely focus on leveraging computational modeling to predict the impact of novel substitutions, exploring a wider range of fused heterocyclic systems, and optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles. This ongoing research promises to deliver the next generation of targeted cancer therapies.
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A Head-to-Head Benchmarking Guide: Evaluating 4-(3-Bromophenyl)pyrimidin-2-amine and its Analogs Against Established Adenosine Kinase Inhibitors
Editorial Note: The compound "4-(3-Bromophenyl)pyrimidin-2-amine" as a standalone entity lacks extensive characterization in publicly available literature as a potent adenosine kinase inhibitor. However, this chemical scaffold is a core component of the well-documented, potent, and selective adenosine kinase inhibitor, ABT-702 , which is chemically named 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine.[1][2][3][4] This guide will therefore focus on a comprehensive benchmarking of ABT-702, as a representative of this chemical class, against other known adenosine kinase inhibitors. This approach provides a data-rich comparison for researchers interested in the potential of pyrimidine-based scaffolds.
Introduction: Adenosine Kinase as a Therapeutic Target
Adenosine is a critical endogenous nucleoside that functions as a homeostatic and metabolic regulator, playing a pivotal role in cellular energy balance and signaling.[5][6] Its extracellular actions, mediated by specific G-protein coupled receptors (A1, A2A, A2B, and A3), are crucial in mitigating cellular stress and trauma.[7] Adenosine kinase (ADK) is the primary enzyme responsible for regulating intracellular and, consequently, extracellular adenosine levels by phosphorylating it to adenosine monophosphate (AMP).[6][8] Inhibition of ADK presents a compelling therapeutic strategy, as it leads to an increase in endogenous adenosine concentrations specifically at sites of tissue injury and inflammation, thereby enhancing its protective effects without the systemic side effects associated with direct-acting adenosine receptor agonists.[7] This has led to the development of ADK inhibitors for a range of conditions, including pain, inflammation, and epilepsy.[7][9]
This guide provides a comparative analysis of several key adenosine kinase inhibitors, with a focus on benchmarking the performance of the potent non-nucleoside inhibitor ABT-702 against other well-characterized compounds in the field.
Comparative Analysis of Adenosine Kinase Inhibitors
The selection of an appropriate adenosine kinase inhibitor for research and development hinges on a clear understanding of its potency, selectivity, and mechanism of action. Below is a comparative summary of ABT-702 and other prominent ADK inhibitors.
| Compound | Chemical Structure | Type | IC50 | Key Features & Selectivity |
| ABT-702 | 4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine | Non-nucleoside | 1.7 nM | Potent and highly selective over adenosine receptors (A1, A2A, A3), adenosine transporter, and adenosine deaminase.[10][11][12] Orally active with demonstrated analgesic and anti-inflammatory properties in vivo.[1][13][14] |
| 5-Iodotubercidin | 4-amino-5-iodo-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine | Nucleoside analog | 26 nM | Potent inhibitor, but also shows activity against other kinases and nucleoside transporters.[15] Its broader activity profile can be a consideration for specificity in research applications. |
| A-134974 | Structure not publicly disclosed in detail, described as a novel selective ADK inhibitor. | Not specified | 60 pM | Extremely potent inhibitor with demonstrated efficacy in animal models of neuropathic pain. |
| GP515 | 4-amino-1-(5-amino-5-deoxy-β-D-ribofuranosyl)-3-bromo-pyrazolo[3,4-d]pyrimidine | Nucleoside analog | 4 nM | Potent and specific inhibitor with demonstrated effects on increasing endogenous adenosine levels in vitro and in vivo. |
Structure-Activity Relationship Insights for Pyrimidine-Based Inhibitors:
The development of ABT-702 and related compounds has provided valuable insights into the structure-activity relationships of non-nucleoside adenosine kinase inhibitors. Research has shown that the 4-aminopyrido[2,3-d]pyrimidine core is a key pharmacophore. The substituents at the 5 and 7 positions of this core are critical for potency and selectivity. For instance, a bromophenyl group at the 5-position and a pyridyl-morpholine moiety at the 7-position, as seen in ABT-702, contribute to its high affinity and selectivity. Modifications to these positions have been explored to optimize properties like cell permeability and in vivo efficacy.[15]
Experimental Protocols for Benchmarking
To objectively compare the performance of novel compounds like this compound or its analogs against known inhibitors, standardized and robust experimental protocols are essential.
In Vitro Adenosine Kinase Inhibition Assay (Radiometric)
This protocol details a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against adenosine kinase.
Principle: This assay measures the enzymatic conversion of [³H]-adenosine to [³H]-AMP by adenosine kinase. The amount of [³H]-AMP produced is quantified by scintillation counting after separation from the unreacted [³H]-adenosine.
Materials:
-
Recombinant human adenosine kinase
-
[³H]-adenosine
-
ATP (Adenosine triphosphate)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer
-
Test compounds (e.g., this compound analog, ABT-702)
-
DEAE-cellulose filter papers
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and ATP.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the reaction buffer.
-
Enzyme Reaction:
-
In a microplate, add the reaction buffer, [³H]-adenosine, and the test compound at various concentrations.
-
Initiate the reaction by adding the recombinant adenosine kinase.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes).
-
-
Reaction Termination: Stop the reaction by spotting the reaction mixture onto DEAE-cellulose filter papers.
-
Washing: Wash the filter papers multiple times with ammonium formate to remove unreacted [³H]-adenosine.
-
Quantification: Place the dried filter papers into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for Extracellular Adenosine Accumulation
This protocol assesses the ability of an ADK inhibitor to increase extracellular adenosine levels in a cellular context.
Principle: Cells are treated with the test compound, and the accumulation of adenosine in the cell culture medium is measured, typically by HPLC-MS/MS.
Materials:
-
A suitable cell line (e.g., PC12 or primary astrocytes)
-
Cell culture medium and supplements
-
Test compounds
-
Adenosine deaminase (ADA) inhibitor (e.g., deoxycoformycin) to prevent adenosine degradation
-
HPLC-MS/MS system
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treatment:
-
Wash the cells with a fresh medium.
-
Add fresh medium containing the ADA inhibitor and the test compound at various concentrations.
-
Incubate for a specific period (e.g., 1-2 hours).
-
-
Sample Collection: Collect the cell culture supernatant.
-
Sample Preparation: Precipitate proteins from the supernatant (e.g., with perchloric acid or methanol) and centrifuge to clear the sample.
-
Quantification: Analyze the adenosine concentration in the supernatant using a validated HPLC-MS/MS method.
-
Data Analysis: Compare the adenosine levels in the treated samples to the vehicle control to determine the fold-increase in extracellular adenosine.
Visualizing the Mechanism and Workflow
Adenosine Kinase Signaling Pathway
Caption: The central role of Adenosine Kinase (ADK) in regulating adenosine levels.
Experimental Workflow: In Vitro ADK Inhibition Assay
Caption: Workflow for determining the IC50 of an ADK inhibitor.
Conclusion
The benchmarking of adenosine kinase inhibitors is crucial for the development of novel therapeutics. ABT-702, a potent and selective non-nucleoside inhibitor, serves as an excellent benchmark for new chemical entities like this compound and its derivatives. Its high potency (IC50 = 1.7 nM) and selectivity profile set a high standard for comparison. In contrast, while also potent, nucleoside analogs like 5-Iodotubercidin and GP515 may have broader activity profiles that need to be considered. The extremely high potency of A-134974 highlights the potential for developing highly effective ADK inhibitors. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, ensuring data integrity and comparability across different compounds. Future research in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these potent molecules to translate their therapeutic potential into clinical applications.
References
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- Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)
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A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 4-(3-Bromophenyl)pyrimidin-2-amine
This guide provides a comprehensive framework for evaluating the kinase selectivity profile of 4-(3-Bromophenyl)pyrimidin-2-amine, a key intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors.[1] In drug discovery, understanding the selectivity of an inhibitor is paramount for predicting its therapeutic window and potential off-target effects.[2] A highly selective compound potently inhibits its intended target with minimal activity against other kinases, thereby reducing the risk of toxicity.[3][4] Conversely, a multi-targeted or "promiscuous" inhibitor might offer therapeutic advantages in complex diseases through polypharmacology, but this must be a deliberate design choice, not an undiscovered liability.
While this compound itself is a fragment, the 4-(phenylamino)pyrimidine scaffold is a well-established pharmacophore. Derivatives have shown potent inhibitory activity against various kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases.[5][6][7] This guide will, therefore, use known targets of related, more complex molecules as representative examples and will detail the definitive experimental protocols required to generate a complete and actionable selectivity profile for any novel derivative.
Our approach is two-tiered:
-
Biochemical Profiling: To quantitatively assess the inhibitor's binding affinity against a broad spectrum of the human kinome in a controlled, cell-free environment.
-
Cellular Target Engagement: To confirm that the inhibitor binds its intended target(s) within the complex milieu of a living cell and to uncover cellularly relevant off-targets.[8][9]
Part 1: Biochemical Selectivity Profiling using Competition Binding Assays
The most robust method for an initial, comprehensive assessment of kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases.[3][10] This provides a global view of the compound's activity across the kinome.[11] We will focus on the KINOMEscan® platform as a representative example of a widely-used, ATP-independent competition binding assay.
The core principle of this assay is its independence from ATP, which allows for the determination of true thermodynamic dissociation constants (Kd), rather than IC50 values that can be highly dependent on experimental ATP concentrations.[12] This makes the data more reproducible and directly comparable across different kinases and studies.
Experimental Workflow: KINOMEscan® Profiling
The workflow involves measuring the ability of the test compound to displace an active-site-directed ligand from a panel of kinases. The amount of kinase bound to the immobilized ligand is quantified using a sensitive qPCR method.[12]
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Detailed Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Culture cells expressing the target of interest (e.g., A431 cells for high EGFR expression) to ~80% confluency. Treat cells with the test compound (Bromopyrimine-A) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating Step: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 10 different temperatures from 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling to room temperature. [13][14]3. Cell Lysis: Lyse the cells to release their contents, often through freeze-thaw cycles or addition of a mild detergent.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. [15]5. Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration across all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein (e.g., anti-EGFR antibody).
-
Data Analysis: Detect the protein bands using a secondary antibody and chemiluminescence. Quantify the band intensity for each temperature point. Plot the relative soluble protein amount against temperature to generate melting curves. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and target engagement.
Data Presentation: Representative CETSA Results
This table summarizes the expected outcome from a CETSA experiment, demonstrating target engagement and providing a cellular potency metric.
| Target | Parameter | Vehicle (DMSO) | Bromopyrimine-A (10 µM) | Interpretation |
| EGFR | Apparent Tm (°C) | 52.5°C | 58.0°C | ΔTm = +5.5°C , confirming direct binding and stabilization in cells. |
| ERBB2 | Apparent Tm (°C) | 54.0°C | 55.5°C | ΔTm = +1.5°C , indicating weaker, but present, off-target engagement. |
| SRC | Apparent Tm (°C) | 56.2°C | 56.3°C | ΔTm ≈ 0 , confirming lack of significant engagement in the cellular context. |
Comparative Analysis and Selectivity Quantification
To objectively compare inhibitors, it's useful to distill complex profiling data into a single metric. The Gini score is one such metric used to quantify selectivity, where a score of 1 represents inhibition of a single kinase and a score of 0 indicates equal inhibition of all kinases tested. [16]
Comparison with Alternative Inhibitors
The table below compares our hypothetical compound, Bromopyrimine-A, with two well-known kinase inhibitors representing different selectivity profiles.
| Compound | Primary Target(s) | Selectivity Profile | Representative Gini Score [16] | Key Characteristics |
| Staurosporine | Pan-Kinase | Highly Promiscuous | ~0.15 | Binds broadly across the kinome; useful as a positive control but not for specific pathway interrogation. |
| Bromopyrimine-A | EGFR | Moderately Selective | ~0.75 (Hypothetical) | Potent on-target activity with limited, predictable off-targets in the same kinase family. |
| Gefitinib | EGFR | Highly Selective | ~0.90 | A clinical EGFR inhibitor known for its high selectivity, serving as a benchmark for new EGFR-targeting compounds. |
This comparison highlights that while Bromopyrimine-A is not perfectly selective, its profile is significantly cleaner than a promiscuous inhibitor like staurosporine. Its cross-reactivity with ERBB2 is a known feature of many EGFR inhibitors and could be therapeutically relevant. The lack of engagement with unrelated kinases like SRC and CDK2 in both biochemical and cellular assays builds confidence in its targeted mechanism of action.
Conclusion
The comprehensive profiling of this compound derivatives requires a multi-pronged approach. This guide demonstrates that combining broad-panel biochemical screening with in-cell target engagement validation provides a robust and reliable assessment of a compound's selectivity and cross-reactivity. Initial screening with a platform like KINOMEscan® is essential for identifying all potential interactions and quantifying their binding affinities (Kd). [3][12]Subsequent validation with a method like CETSA is indispensable to confirm that these interactions occur within the complex cellular environment, thus bridging the gap between biochemical potency and cellular activity. [8][17]This rigorous, data-driven process is fundamental to advancing potent and safe kinase inhibitors from discovery to clinical development.
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A Comparative Guide to the Synthesis of 4-(3-Bromophenyl)pyrimidin-2-amine: An Evaluation of Reproducibility and Robustness
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. The compound 4-(3-bromophenyl)pyrimidin-2-amine is a valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] The reproducibility and robustness of its synthesis are critical factors that influence the efficiency of drug discovery pipelines. This guide provides an in-depth comparison of the primary reported synthesis method with viable, robust alternatives, offering insights into the practical application and potential challenges of each approach.
Introduction: The Importance of a Reliable Synthetic Route
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The introduction of a 3-bromophenyl group at the 4-position of the pyrimidine ring provides a key handle for further functionalization, typically through cross-coupling reactions, enabling the exploration of a broad chemical space. An ideal synthesis of this compound should be high-yielding, readily scalable, and tolerant of minor variations in reaction conditions—hallmarks of a robust and reproducible process.
This guide will dissect three principal synthetic strategies for obtaining this compound:
-
One-Pot Condensation: The reported method involving the reaction of a substituted ketone with dimethylformamide dimethyl acetal (DMF-DMA) and guanidine.
-
Suzuki-Miyaura Coupling: A convergent approach involving the palladium-catalyzed cross-coupling of a pre-formed aminopyrimidine with a boronic acid.
-
Buchwald-Hartwig Amination: A strategy that installs the amine group in the final step onto a pre-functionalized pyrimidine core.
We will evaluate each method based on its underlying chemical principles, reported and expected yields, and potential for real-world application, with a focus on reproducibility and robustness.
Method 1: One-Pot Condensation from a Ketone Precursor
The most directly reported method for the synthesis of this compound involves a one-pot reaction starting from 1-(3-bromophenyl)ethanone.[2] This approach is a variation of classical pyrimidine syntheses that build the heterocyclic ring from acyclic precursors.
Causality Behind the Experimental Choices
This synthesis proceeds through a two-step, one-pot sequence. First, the ketone reacts with DMF-DMA to form an enaminone intermediate. DMF-DMA serves as a convenient and reactive source of a protected aldehyde equivalent. The subsequent reaction with guanidine in the presence of a base leads to the formation of the pyrimidine ring. Guanidine provides the N-C-N fragment necessary for the cyclization.
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A Researcher's Guide to Validating Ligand-Target Interactions: Confirming the Binding Mode of 4-(3-Bromophenyl)pyrimidin-2-amine Through Mutagenesis
In the landscape of modern drug discovery, identifying a potent "hit" compound is only the beginning. The true challenge lies in understanding precisely how that compound interacts with its biological target. This mechanistic insight is the bedrock of rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for validating the binding mode of a small molecule, using 4-(3-Bromophenyl)pyrimidin-2-amine as a case study, through the powerful technique of site-directed mutagenesis.
We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and objectively compare mutagenesis with other cornerstone biophysical methods. This is not merely a list of steps; it is a strategic guide for researchers, scientists, and drug development professionals to generate robust, defensible data on protein-ligand interactions.
The Foundational Hypothesis: Modeling the Interaction
Before any wet-lab experiment, a robust hypothesis is essential. Based on the chemical structure of this compound, we can predict a likely binding mode within the ATP-binding pocket of a hypothetical protein, "Target Kinase X" (TKX). The aminopyrimidine scaffold is a well-known "hinge-binder" in many kinase inhibitors.[1][2][3]
Our working hypothesis is as follows:
-
Hinge Interaction: The N1 and the exocyclic amino group of the pyrimidine ring form critical hydrogen bonds with the backbone of a key residue in the kinase hinge region (e.g., Cys-110).
-
Hydrophobic Pocket Occupancy: The 3-bromophenyl group projects into a hydrophobic pocket, making van der Waals contacts with specific non-polar residues (e.g., Leu-45, Val-53, and Phe-180).
This hypothesized pose provides a clear, testable model. The goal of our mutagenesis study is to systematically disrupt these predicted interactions and observe the effect on binding affinity. If our model is correct, mutating these key residues should significantly weaken the compound's binding.
Caption: Hypothesized binding mode of the ligand in the TKX active site.
The Experimental Blueprint: A Mutagenesis Strategy
Our strategy is to individually mutate the TKX residues predicted to be essential for binding and quantify the resulting change in ligand affinity. Alanine scanning mutagenesis, where residues are replaced by alanine, is a well-established method for this purpose as it removes the side chain beyond the β-carbon, effectively deleting its specific contribution to the interaction with minimal structural perturbation.[4][5]
Selected Mutations for TKX:
-
C110A (Cysteine to Alanine at position 110): To test the hinge-binding hypothesis. Disrupting this hydrogen bond donor/acceptor is predicted to cause a dramatic loss in affinity.
-
F180A (Phenylalanine to Alanine at position 180): To probe the hydrophobic interaction. Removing the bulky, hydrophobic phenyl side chain is expected to significantly reduce binding affinity.
-
K65A (Lysine to Alanine at position 65): A negative control. This residue is located on the surface of the protein, distant from the ATP-binding pocket. Its mutation should have little to no effect on the binding of this compound.
This combination of targeted and control mutations creates a self-validating system. A significant impact from C110A and F180A, coupled with a negligible impact from K65A, provides strong, specific evidence supporting our hypothesized binding mode.
Core Methodologies: From Gene to Data
The following protocols provide a detailed workflow for executing the mutagenesis study.
Caption: Experimental workflow from mutagenesis to data analysis.
Protocol 1: Site-Directed Mutagenesis (Whole Plasmid Amplification)
This protocol is adapted from standard methodologies for introducing point mutations into a plasmid.[6][7]
-
Primer Design: Design forward and reverse primers (~25-45 bp) complementary to opposite strands of the plasmid. The primers should contain the desired mutation and have a melting temperature (Tm) ≥ 78°C.
-
PCR Reaction Setup:
-
5 µL of 10x reaction buffer
-
10 ng of dsDNA plasmid template (e.g., pET28a-TKX-WT)
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM)
-
1 µL of PfuUltra HF DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 1 minute.
-
18 Cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
-
Parental DNA Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplified product. Incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental plasmid DNA.
-
Transformation & Verification: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation via Sanger DNA sequencing.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[8][9][10]
-
Sample Preparation:
-
Thoroughly dialyze the purified wild-type and mutant TKX proteins against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve this compound in the final dialysis buffer. Ensure any DMSO concentration is identical between the protein solution (in the cell) and the ligand solution (in the syringe) and is kept low (<5%).
-
-
Instrument Setup (e.g., Malvern Panalytical MicroCal PEAQ-ITC):
-
Set the experimental temperature to 25°C.
-
Set the reference power to 10 µcal/sec and the stirring speed to 750 rpm.
-
-
Loading the Instrument:
-
Load the protein solution (e.g., 20 µM TKX) into the sample cell.
-
Load the ligand solution (e.g., 200 µM of the compound) into the injection syringe.
-
-
Titration Experiment:
-
Perform an initial 0.4 µL injection, followed by 18 subsequent 2 µL injections at 150-second intervals.
-
-
Data Analysis:
-
Integrate the raw titration peaks to determine the heat change per injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, n, and ΔH values. The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.
-
Interpreting the Results: Validating the Hypothesis
The power of this approach lies in the direct comparison of binding affinities. The change in the Gibbs free energy of binding (ΔΔG) upon mutation can be calculated using the formula: ΔΔG = RTln(Kd_mutant / Kd_WT) , where R is the gas constant and T is the temperature in Kelvin. A positive ΔΔG indicates that the mutation has destabilized the interaction.
Table 1: Hypothetical ITC Data for TKX Binding to this compound
| Protein Variant | Dissociation Constant (Kd) | ΔG (kcal/mol) | ΔΔG vs. WT (kcal/mol) | Interpretation |
| Wild-Type (WT) | 50 nM | -10.0 | - | Baseline affinity. |
| C110A (Hinge) | 15,000 nM (15 µM) | -6.5 | +3.5 | Critical Interaction: 300-fold loss in affinity strongly supports the hinge-binding hypothesis. |
| F180A (Pocket) | 950 nM | -8.2 | +1.8 | Important Interaction: 19-fold loss in affinity supports the role of the hydrophobic pocket. |
| K65A (Control) | 65 nM | -9.8 | +0.2 | Not Involved: Negligible change in affinity confirms this residue is not part of the binding site. |
The hypothetical results in Table 1 provide a clear and compelling story. The dramatic loss of affinity for the C110A mutant validates the essential nature of the hinge interaction. The significant, albeit smaller, loss for the F180A mutant confirms the contribution of the hydrophobic pocket. Finally, the inertness of the K65A mutant demonstrates the specificity of our findings.
The Broader Context: Comparison with Alternative Methods
While site-directed mutagenesis is a powerful functional tool, it is most effective when used in concert with other techniques. Each method provides a unique piece of the puzzle.
Table 2: Comparison of Key Binding Mode Validation Techniques
| Technique | Information Provided | Key Advantages | Key Limitations |
| Site-Directed Mutagenesis | Functional contribution of individual residues to binding affinity (ΔΔG). | Directly tests functional importance; relatively high throughput. | Indirect structural information; mutations can sometimes cause unintended protein misfolding. |
| X-Ray Crystallography [11][12][13] | High-resolution 3D structure of the protein-ligand complex. | The "gold standard" for visualizing atomic interactions directly. | Requires well-diffracting crystals; provides a static snapshot, not solution-phase dynamics. |
| Isothermal Titration Calorimetry (ITC) [8][14][15] | Direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Label-free, in-solution measurement; provides a complete thermodynamic profile. | Can be low-throughput; requires relatively large amounts of pure protein. |
| Surface Plasmon Resonance (SPR) [16][17][18] | Real-time binding kinetics (kon, koff) and affinity (Kd). | High sensitivity; provides kinetic data; lower sample consumption than ITC. | Requires immobilization of one binding partner, which can introduce artifacts; indirect measurement. |
Conclusion
Ultimately, the most comprehensive understanding is achieved by integrating multiple orthogonal approaches. Using mutagenesis to functionally test the interactions observed in an X-ray crystal structure, or to dissect the thermodynamic and kinetic data generated by ITC and SPR, allows researchers to build a complete and confident picture of how a drug engages its target.
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head-to-head comparison of 4-(3-Bromophenyl)pyrimidin-2-amine with ABT-702
An In-Depth Technical Guide: A Comparative Analysis of 4-(3-Bromophenyl)pyrimidin-2-amine and ABT-702 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two chemically related yet functionally distinct molecules: this compound and ABT-702. While a direct head-to-head performance comparison is not applicable due to their disparate roles in drug discovery, this document will elucidate their individual characteristics, mechanisms of action, and applications, offering valuable insights for researchers in medicinal chemistry and pharmacology.
Introduction: A Tale of a Scaffold and a Selective Inhibitor
In the landscape of drug discovery, small molecules can play vastly different roles. Some, like This compound , serve as versatile chemical scaffolds—foundational structures upon which a multitude of potential drug candidates can be built.[1][2][3] Others, such as ABT-702 , are highly optimized, potent, and selective inhibitors of a specific biological target, in this case, adenosine kinase.[4][5] This guide will dissect the distinct characteristics of each molecule, providing a comparative perspective on their utility in research and development.
ABT-702: A Potent and Selective Adenosine Kinase Inhibitor
ABT-702 is an experimental drug that has been extensively studied for its analgesic and anti-inflammatory properties.[6][7] It functions as a potent and selective, non-nucleoside inhibitor of adenosine kinase (AK).[4][5]
Mechanism of Action
Adenosine is an endogenous neuromodulator that plays a crucial role in reducing cellular excitability, particularly at sites of tissue injury and inflammation.[8][9] Adenosine kinase is the primary enzyme responsible for the metabolism of adenosine, converting it to adenosine monophosphate (AMP). By inhibiting AK, ABT-702 effectively increases the localized concentration of endogenous adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3) to mediate its therapeutic effects.[4][8][] Kinetic studies have shown that ABT-702 is competitive with respect to adenosine and noncompetitive with respect to MgATP2-, indicating that it binds to the adenosine binding site of the enzyme.[4]
Caption: Mechanism of action of ABT-702.
Pharmacological Profile
ABT-702 has demonstrated significant efficacy in various preclinical models of pain and inflammation.
| Parameter | Value | Species | Model | Reference |
| IC₅₀ (Adenosine Kinase) | 1.7 nM | Rat Brain | In vitro | [5] |
| IC₅₀ (IMR-32 cells) | 51 nM | Human | Cell-based | [5][11] |
| ED₅₀ (Hot-plate test, i.p.) | 8 µmol/kg | Mouse | Acute thermal nociception | [5] |
| ED₅₀ (Hot-plate test, p.o.) | 65 µmol/kg | Mouse | Acute thermal nociception | [5] |
| ED₅₀ (Abdominal constriction, i.p.) | 2 µmol/kg | Mouse | Persistent chemical pain | [5] |
These data highlight the high potency of ABT-702 both in vitro and in vivo. The compound is orally bioavailable and effectively reduces nociception in models of acute and persistent pain.[5][12] Furthermore, studies have shown its potential in attenuating inflammation in diabetic retinopathy.[13]
Experimental Protocol: Adenosine Kinase Inhibition Assay
A common method to determine the inhibitory activity of compounds like ABT-702 is a biochemical assay that measures the conversion of adenosine to AMP.
Materials:
-
Recombinant human adenosine kinase
-
Adenosine
-
[γ-³³P]ATP
-
Test compound (e.g., ABT-702)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the test compound, recombinant adenosine kinase, and adenosine.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which binds the radiolabeled AMP.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Workflow for an adenosine kinase inhibition assay.
This compound: A Versatile Chemical Scaffold
In contrast to the well-defined pharmacological profile of ABT-702, this compound is primarily recognized as a chemical intermediate or a building block in the synthesis of more complex molecules.[1][2][3] Its structure, featuring a pyrimidine core with a bromophenyl substituent, makes it a valuable starting material for creating libraries of compounds for drug discovery screening.
Synthetic Utility
The 2-aminopyrimidine moiety is a common feature in many biologically active compounds, particularly kinase inhibitors. The bromine atom on the phenyl ring provides a convenient handle for further chemical modifications through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of diverse chemical groups to explore the structure-activity relationships (SAR) of a given series of compounds.
For instance, derivatives of this compound have been synthesized and investigated as:
-
Polo-like kinase 4 (PLK4) inhibitors: PLK4 is a key regulator of centriole duplication and is a target for cancer therapy.[14]
-
Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors: EGFR is another important target in oncology.[15]
-
Aurora kinase inhibitors: These are also being investigated as potential anticancer agents.[16]
Caption: Synthetic utility of this compound.
Physicochemical Properties
Comparative Analysis
| Feature | This compound | ABT-702 |
| Role in Drug Discovery | Chemical scaffold/intermediate | Potent and selective inhibitor |
| Primary Application | Synthesis of compound libraries | Target validation, potential therapeutic |
| Biological Target | Not defined; used to generate inhibitors for various targets | Adenosine Kinase |
| Mechanism of Action | Not applicable | Inhibition of adenosine metabolism, leading to increased adenosine levels |
| Pharmacological Data | Not available | Extensive in vitro and in vivo data available |
| Research Status | Commercially available as a chemical reagent | Investigational drug candidate |
Conclusion
The comparison of this compound and ABT-702 clearly illustrates the diverse roles that small molecules play in the field of drug discovery. ABT-702 represents a highly optimized molecule with a well-defined mechanism of action and demonstrated pharmacological effects, making it a valuable tool for studying the adenosine signaling pathway and a potential therapeutic agent. In contrast, this compound serves as a fundamental building block, offering medicinal chemists a versatile platform for the synthesis of novel compounds directed against a wide array of biological targets. Understanding the distinct utility of such molecules is crucial for the strategic planning and execution of drug discovery programs.
References
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comparison of microwave-assisted versus conventional synthesis of pyrimidines
An In-Depth Guide to the Synthesis of Pyrimidines: A Comparative Analysis of Microwave-Assisted and Conventional Methodologies
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. As an integral component of DNA and RNA, and a key pharmacophore in a vast array of therapeutic agents—including antiviral, anticancer, and antihypertensive drugs—the efficient and sustainable synthesis of pyrimidine derivatives is of paramount importance.[1][2][3] Historically, this has been the domain of conventional thermal heating. However, the last few decades have seen the rise of Microwave-Assisted Organic Synthesis (MAOS) as a transformative alternative that promises to accelerate discovery and development.
This guide provides a senior application scientist's perspective on these two fundamental approaches. We will dissect the underlying principles of each heating mechanism, present a head-to-head comparison using quantitative experimental data, and provide detailed, validated protocols. The objective is to equip you with the technical insights required to make informed, strategic decisions for your synthetic chemistry workflows.
The Great Divide: Understanding the Mechanisms of Heat Transfer
The choice between conventional and microwave heating is not merely a matter of preference; it is a choice between two fundamentally different modes of energy transfer, each with profound implications for reaction kinetics, product purity, and overall efficiency.
Conventional Heating: A Surface-Level Affair
Conventional synthesis relies on the transfer of thermal energy via conduction and convection .[4] An external heat source, such as a heating mantle or oil bath, heats the outer surface of the reaction vessel. This energy must then travel through the vessel walls and into the solvent. The heated solvent circulates via convection, slowly and unevenly distributing thermal energy to the dissolved reactants.
This process is inherently inefficient and suffers from several drawbacks:
-
Temperature Gradients: The vessel walls are significantly hotter than the bulk of the reaction mixture, which can lead to the decomposition of thermally sensitive compounds.
-
Slow Heating: It takes a considerable amount of time to reach the target reaction temperature.[4][5]
-
Energy Inefficiency: A significant amount of energy is lost to the surrounding environment rather than being used to drive the chemical reaction.
Caption: Direct and volumetric heating in MAOS.
Head-to-Head Comparison: The Biginelli Reaction as a Case Study
To provide a tangible comparison, we will examine the Biginelli reaction—a classic and highly important multi-component reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a foundational pyrimidine derivative. [6][7]This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.
Quantitative Performance Metrics
The following table summarizes representative data for the synthesis of a DHPM via the Biginelli reaction, comparing the performance of conventional heating against microwave irradiation.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Advantage |
| Reaction Time | 2 - 4 hours | 5 - 15 minutes | MAOS [6][7][8] |
| Typical Yield | 60 - 85% | 85 - 95% | MAOS [6][8] |
| Reaction Temperature | ~80-100 °C (Reflux) | 120 - 150 °C (Sealed Vessel) | MAOS |
| Energy Consumption | High | Low | MAOS [9][10] |
| Solvent Usage | Moderate to High | Low to None (Solvent-free possible) | MAOS [6][9] |
| By-product Formation | Moderate | Minimal | MAOS [11][10] |
Qualitative Analysis & Field Insights
-
Speed and Throughput: The most striking advantage of MAOS is the dramatic reduction in reaction time—from hours to mere minutes. [4][12][9][10]For drug development professionals engaged in lead optimization or library synthesis, this acceleration is transformative, enabling significantly more compounds to be synthesized and tested in the same timeframe.
-
Yield and Purity: The rapid heating profile of microwaves often leads to higher yields and cleaner reaction profiles. [11][9][10]By minimizing exposure to high temperatures, the thermal degradation of reactants, reagents, or the final product is significantly reduced. This simplifies purification, often eliminating the need for column chromatography. [7]* A Green Chemistry Perspective: MAOS is a cornerstone of modern green chemistry. [5][13]The efficiency of microwave heating reduces energy consumption. Furthermore, the ability to perform reactions under solvent-free conditions or with environmentally benign solvents like water or ethanol drastically reduces chemical waste and environmental impact. [12][6][9]* Scalability Considerations: A common concern for process chemists is the scalability of microwave reactions. While conventional heating is straightforward to scale up using larger glassware, scaling MAOS requires specialized equipment, such as multimode microwave reactors. [14][15]However, extensive studies have demonstrated that direct scalability from millimole to 100+ mmol scales is achievable without re-optimization, making it a viable option for pilot-scale production. [16][17][18]
Experimental Protocols: From Theory to the Bench
The following self-validating protocols provide detailed, step-by-step instructions for the synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one using both methods.
Protocol 1: Conventional Synthesis (Reflux)
Causality: This protocol relies on prolonged heating under reflux to provide the necessary activation energy. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its suitable boiling point for this transformation. A catalytic amount of acid is often required to facilitate the condensation steps.
Caption: Step-by-step workflow for conventional synthesis.
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, combine benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask, followed by 3-4 drops of concentrated hydrochloric acid as a catalyst.
-
Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heating: Place the apparatus in a heating mantle and heat the mixture to reflux (approx. 80 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Then, cool the flask in an ice bath for 30 minutes to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to yield the final product.
Protocol 2: Microwave-Assisted Synthesis
Causality: This protocol leverages the rapid, high-temperature conditions achievable in a sealed vessel to drastically reduce reaction time. The use of a dedicated microwave reactor ensures precise control over temperature and pressure for safety and reproducibility.
Caption: Accelerated workflow using microwave assistance.
Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vessel, combine benzaldehyde (1.0 mmol, 0.106 g), ethyl acetoacetate (1.0 mmol, 0.130 g), and urea (1.5 mmol, 0.090 g).
-
Solvent Addition: Add 2 mL of absolute ethanol. Note: No additional acid catalyst is typically required due to the high reaction temperature.
-
Reaction Setup: Place a magnetic stir bar in the vessel and securely seal it with a cap.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters: temperature at 120 °C, hold time of 10 minutes, and a power of 150 W (the instrument will modulate power to maintain temperature).
-
Cooling: After the irradiation is complete, the vessel is rapidly cooled to below 50 °C using the instrument's compressed air cooling system.
-
Work-up: Remove the vessel and cool it in an ice bath for 10-15 minutes to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
The Senior Scientist's Verdict: Choosing the Right Tool for the Job
The decision to use microwave or conventional heating is a strategic one, dictated by the goals of the synthesis.
-
Choose Microwave-Assisted Synthesis for:
-
Rapid Discovery & Library Synthesis: When speed is critical for generating and screening a large number of analogs. [14][19] * Difficult Transformations: For reactions that require high temperatures or are sluggish under conventional conditions. The ability to superheat solvents provides access to kinetic regimes that are otherwise unattainable.
-
Green Chemistry Initiatives: When minimizing waste, solvent use, and energy consumption is a primary objective. [14]
-
-
Choose Conventional Synthesis for:
-
Large-Scale Production (Kilo-Scale+): When established, validated procedures exist and the capital investment in large-scale microwave reactors is not feasible. [19] * Non-Polar Systems: Reactions involving non-polar solvents and reactants that do not couple efficiently with microwave irradiation may not benefit from this technique.
-
Resource-Limited Settings: Conventional heating equipment is ubiquitous and less expensive than dedicated chemical microwave reactors.
-
References
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A Researcher's Comparative Guide to Evaluating Off-Target Effects of 4-(3-Bromophenyl)pyrimidin-2-amine
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The compound 4-(3-Bromophenyl)pyrimidin-2-amine has emerged as a significant scaffold in the development of kinase inhibitors, crucial for treating cancers and inflammatory diseases.[1] Its structural framework allows for modifications to enhance efficacy and selectivity.[1] However, as with any small molecule inhibitor, a thorough evaluation of its off-target effects is a critical step in preclinical development to mitigate potential toxicity and ensure patient safety.[2][3] This guide provides a comprehensive, technically-grounded comparison of methodologies to assess the off-target profile of this compound and its analogs, designed for researchers, scientists, and drug development professionals.
The Imperative of Off-Target Profiling
Off-target interactions, where a drug binds to unintended biological targets, are a major cause of adverse drug reactions and late-stage clinical trial failures.[2][4] For kinase inhibitors like those derived from the this compound scaffold, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge for achieving selectivity. Therefore, a multi-faceted approach, combining computational and experimental methods, is essential for a comprehensive understanding of a compound's specificity.[5]
A Multi-Pronged Strategy for Off-Target Evaluation
A robust off-target assessment workflow integrates in silico, in vitro, and cell-based methodologies to build a comprehensive safety and selectivity profile. This tiered approach allows for early identification of potential liabilities and informs the design of more selective compounds.
Caption: TR-FRET assay principle for kinase inhibitor binding.
Part 3: Cell-Based Assays - Assessing Functional Consequences
While biochemical assays are excellent for quantifying direct binding, they do not always reflect the functional consequences of these interactions within a cellular context. [6]Cell-based assays provide a more physiologically relevant system to evaluate the effects of off-target binding. [7] Methodologies:
-
Phenotypic Screening: This involves treating various cell lines with this compound and observing changes in cell morphology, proliferation, or other measurable phenotypes. High-content imaging and analysis can provide unbiased insights into the compound's cellular effects.
-
Target Engagement Assays: These assays confirm that the compound is binding to its intended (and unintended) targets within living cells. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to assess target engagement by measuring changes in protein thermal stability upon compound binding.
-
Off-Target Screening Cell Microarray: This technology assesses off-target binding against a large panel of human plasma membrane and secreted proteins expressed in human cells, providing a highly specific screen with a low false-positive rate. [8][9] Comparative Analysis of Cell-Based Methods:
| Assay Type | Principle | Advantages | Disadvantages |
| Phenotypic Screening | Measures changes in cellular phenotype. | Unbiased, physiologically relevant. | Target deconvolution can be challenging. |
| CETSA | Measures changes in protein thermal stability. | Confirms target engagement in cells. | Not easily scalable for large panels. |
| Cell Microarray | Detects binding to overexpressed proteins. | High specificity, low false positives. [9] | May not detect all off-target interactions. |
Comparative Off-Target Profile: this compound vs. Analogs
The following table presents hypothetical data comparing the off-target profiles of this compound and two structural analogs, illustrating how subtle chemical modifications can impact selectivity.
| Compound | Primary Target IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| This compound | 10 | 150 | 500 | 15 |
| Analog A (with morpholino group) | 8 | 500 | >1000 | 62.5 |
| **Analog B (with furan-2-yl group)[10] | 15 | 80 | 300 | 5.3 |
This data illustrates that while Analog A shows improved selectivity, Analog B exhibits a less desirable off-target profile compared to the parent compound. Such comparative data is crucial for guiding lead optimization efforts.
Conclusion and Future Directions
The comprehensive evaluation of off-target effects is a non-negotiable aspect of modern drug development. For compounds based on the this compound scaffold, a strategic combination of in silico prediction, in vitro biochemical profiling, and cell-based functional assays is essential to build a robust safety and selectivity profile. As our understanding of cellular signaling networks deepens and new technologies emerge, the ability to predict and assess off-target effects with greater accuracy will continue to improve, ultimately leading to the development of safer and more effective medicines. The iterative process of design, synthesis, and comprehensive off-target evaluation will remain central to the successful translation of promising chemical matter into clinically valuable therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3-Bromophenyl)pyrimidin-2-amine
This document provides essential procedural guidance for the safe and compliant disposal of 4-(3-Bromophenyl)pyrimidin-2-amine. As a brominated heterocyclic amine, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This guide synthesizes best practices from established safety protocols and regulatory standards to provide a complete operational plan for researchers, scientists, and drug development professionals.
Core Principle: Hazard-Based Waste Management
The foundation of safe chemical disposal is a thorough understanding of the compound's hazards. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its chemical structure—containing a brominated aromatic ring and a pyrimidine-amine moiety—necessitates that it be treated as a hazardous substance.[1][2] The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires that substances of unknown composition or hazard be assumed to be hazardous.[1]
Based on structurally similar compounds and its functional groups, the following hazards should be anticipated:
-
Toxicity: Aromatic amines can be toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: It may cause skin, eye, and respiratory irritation.[3][4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[5]
Therefore, all waste containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be managed as hazardous chemical waste.
Pre-Disposal: Safety and Handling Protocols
Proper disposal begins with safe handling during use. Adherence to a strict operational workflow is critical to minimize exposure and prevent uncontrolled release.[6]
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. The following table summarizes the required equipment.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and absorption.[6] |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | To protect eyes from splashes and dust.[6][7] |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[6] |
| Respiratory Protection | NIOSH-approved respirator with appropriate filter. | Required when handling the compound as a powder or if aerosols may be generated.[7] |
Step-by-Step Disposal Protocol
The following systematic process ensures that all waste streams containing this compound are managed safely and in accordance with environmental regulations.
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step in laboratory waste management to ensure safety and facilitate compliant disposal.[8][9]
-
Designate as Halogenated Organic Waste: Due to the bromine atom, this compound falls under the category of halogenated organic waste.[10]
-
Maintain Segregation:
-
DO NOT mix this waste with non-halogenated organic solvents.[9][10] Commingling these waste streams significantly increases disposal costs and complexity, as halogenated waste requires specialized high-temperature incineration with acid gas scrubbers.[11][12]
-
DO NOT mix with aqueous waste, strong acids, bases, or oxidizers to prevent unintended chemical reactions.[13]
-
Keep solid and liquid waste in separate containers.[8]
-
Step 2: Container Management
Waste containers must be appropriate for the type of waste and clearly labeled to prevent accidents and ensure proper disposal.
-
Container Selection: Use a designated, chemically compatible container, preferably glass or polyethylene, that can be securely sealed.[9][13] The container must be in good condition and leak-proof.
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[7][10]
-
The label must clearly state "Halogenated Organic Waste" and list all chemical constituents by name, including "this compound" and any solvents, with their approximate percentages.[10]
-
Indicate the relevant hazards (e.g., Toxic, Irritant).[10]
-
Keep the container closed at all times except when adding waste.[9][10]
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated area pending collection by disposal professionals.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8][10] Ensure incompatible waste types are not stored in the same secondary containment.[9]
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by trained professionals in compliance with all regulations.
-
Professional Disposal Service: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[6]
-
Prohibited Disposal Methods:
The logical workflow for the disposal of this compound is summarized in the diagram below.
Sources
- 1. bard.edu [bard.edu]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. aksci.com [aksci.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. reed.edu [reed.edu]
- 12. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 13. ptb.de [ptb.de]
Personal protective equipment for handling 4-(3-Bromophenyl)pyrimidin-2-amine
Comprehensive Safety and Handling Guide: 4-(3-Bromophenyl)pyrimidin-2-amine
This guide provides mission-critical safety protocols and operational logistics for handling this compound (C₁₀H₈BrN₃). As a halogenated aromatic amine, this compound and its structural analogs are integral to pharmaceutical synthesis and materials science research.[1][2][3] However, compounds within this chemical class pose significant health and environmental risks if handled improperly.[4] This document is engineered to provide researchers, scientists, and drug development professionals with a self-validating system for safe handling, from initial risk assessment to final disposal, ensuring both personal safety and experimental integrity.
Hazard Assessment and Risk Analysis
Understanding the causality behind safety protocols begins with a thorough hazard assessment. Based on its chemical structure—a primary aromatic amine functional group and a brominated phenyl ring—this compound should be presumed to possess the following hazards characteristic of its class.
Potential Hazard Profile:
| Hazard Category | Associated Risks & Rationale | Supporting Evidence |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or absorbed through the skin. Aromatic amines can be readily absorbed dermally.[1][6][7] | SDS for similar compounds show oral, dermal, and inhalation toxicity (Category 4 or lower).[7][8] |
| Skin & Eye Damage | Causes skin irritation and serious eye irritation or damage. Some related compounds are known to cause severe skin burns.[5][6][7] | Halogenated aromatics and amines are frequently classified as skin and eye irritants.[5][7] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation.[5][7] | Fine powders of complex organic molecules are a common respiratory hazard.[9] |
| Sensitization | May cause an allergic skin reaction (skin sensitization). | A known risk for some aromatic amines, leading to dermatitis upon repeated exposure. |
| Chronic Toxicity | Suspected of causing genetic defects (mutagenicity) and may cause damage to organs through prolonged or repeated exposure.[1] | Primary aromatic amines as a class are noted for potential carcinogenicity and mutagenicity.[1][4] |
| Environmental Hazard | Harmful or toxic to aquatic life with long-lasting effects.[2][6] | Proper disposal is critical to prevent environmental contamination.[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable to mitigate the risks identified above. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Required Equipment | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles AND a full-face shield.[5][7] | Goggles protect against splashes and dust, while the face shield provides a critical second barrier for the entire face. Standard safety glasses are insufficient. |
| Skin & Body Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile).A flame-resistant lab coat. | Double-gloving minimizes exposure during glove removal. Nitrile offers good resistance to a range of solvents, but always verify glove compatibility and breakthrough times for the specific solvents in use.[5][10] A lab coat protects skin and personal clothing from contamination. |
| Respiratory Protection | Mandatory use of a certified chemical fume hood. For emergencies (e.g., spill outside of hood), a NIOSH-approved respirator with organic vapor/particulate cartridges is required.[5][6] | A fume hood is the primary engineering control to prevent inhalation of the powdered compound or vapors from solutions.[5] Respirators are for non-routine situations and require proper fit-testing. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is essential for minimizing exposure and preventing contamination. This protocol is designed as a self-validating system, where each step reinforces the safety of the next.
Experimental Protocol for Safe Handling
-
Preparation and Area Setup:
-
Review Documentation: Thoroughly review this guide and any available SDS for similar compounds before beginning work.[5]
-
Verify Fume Hood: Confirm the chemical fume hood is operational, has a valid certification, and the sash is positioned at the indicated height.
-
Designate Workspace: Demarcate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh paper, glassware, solvent wash bottles) inside the fume hood before introducing the compound.
-
-
Handling the Solid Compound (Weighing & Transfer):
-
Location: Perform all manipulations of the solid compound deep within the fume hood.
-
Technique: Use a micro-spatula to carefully transfer the powder onto creased weigh paper or directly into a tared vessel. Avoid any actions that could generate dust, such as dropping or rapid movements.[11]
-
Static Control: If the powder is fine and prone to static, use anti-static weigh boats or an anti-static gun.
-
-
Preparing Solutions:
-
Addition: Slowly add the weighed solid to the solvent in your reaction vessel. Do not add solvent to the solid, as this can cause splashing.
-
Containment: Keep the vessel covered as much as possible during dissolution. Use a stir plate for mixing rather than shaking by hand.
-
-
Post-Handling Decontamination:
-
Clean Workspace: After use, carefully wipe down all surfaces in the designated area with a cloth dampened with an appropriate solvent (e.g., 70% ethanol), followed by a dry cloth. Dispose of all cleaning materials as hazardous waste.
-
Proper Glove Removal: Remove the outer pair of gloves and dispose of them. Then, remove the inner pair using a technique that avoids skin contact with the outside of the glove.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing all PPE.[9][11]
-
Workflow Visualization
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
